molecular formula C27H38O4 B14710717 Spirost-14-en-3,12-dione CAS No. 24742-83-4

Spirost-14-en-3,12-dione

Cat. No.: B14710717
CAS No.: 24742-83-4
M. Wt: 426.6 g/mol
InChI Key: IKMUIJNEDSDBFF-DSTLOOJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spirost-14-en-3,12-dione is a useful research compound. Its molecular formula is C27H38O4 and its molecular weight is 426.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Spirost-14-en-3,12-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spirost-14-en-3,12-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24742-83-4

Molecular Formula

C27H38O4

Molecular Weight

426.6 g/mol

IUPAC Name

(1R,4S,6R,7S,8R,9R,12S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-2-ene-6,2'-oxane]-10,16-dione

InChI

InChI=1S/C27H38O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)12-21-19-6-5-17-11-18(28)8-9-25(17,3)20(19)13-23(29)26(21,24)4/h12,15-17,19-20,22,24H,5-11,13-14H2,1-4H3/t15?,16-,17?,19+,20-,22-,24-,25-,26+,27+/m0/s1

InChI Key

IKMUIJNEDSDBFF-DSTLOOJSSA-N

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C=C3[C@@]2(C(=O)C[C@H]4[C@H]3CCC5[C@@]4(CCC(=O)C5)C)C)O[C@]16CCC(CO6)C

Canonical SMILES

CC1CCC2(C(C3C(O2)C=C4C3(C(=O)CC5C4CCC6C5(CCC(=O)C6)C)C)C)OC1

Origin of Product

United States

Foundational & Exploratory

Spirost-14-en-3,12-dione chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Spirost-14-en-3,12-dione (CAS 24742-83-4), a specialized steroidal sapogenin derivative. It synthesizes chemical structure analysis, physicochemical properties, and synthetic methodologies relevant to steroid chemistry and drug development.

Structure, Properties, and Synthetic Pathways

Executive Summary

Spirost-14-en-3,12-dione is a tetracyclic triterpenoid derivative belonging to the spirostan series of steroidal sapogenins.[1] Characterized by a unique


 unsaturation and ketone functionalities at the C3 and C12 positions, it serves as a critical intermediate in the study of steroid functionalization and the synthesis of corticosteroids. Unlike the more common 

or

steroids (e.g., diosgenin, progesterone), the

moiety introduces specific conformational constraints and reactivity patterns useful in investigating structure-activity relationships (SAR) for anti-inflammatory and metabolic modulation.

Chemical Identity & Structural Analysis

Nomenclature & Identifiers
ParameterDetail
IUPAC Name (25R)-5

-Spirost-14-ene-3,12-dione
CAS Registry Number 24742-83-4
Molecular Formula

Molecular Weight 426.60 g/mol
SMILES C[C@H]1CC[C@@]2(OC1)O[C@H]3C[C@H]4[C@@]5(C)C(=O)C[C@H]6[C@]5(CC[C@@H]6=O)[C@@]32C (Canonical representation)
Stereochemistry 25R (Standard spirostan), 5

(Trans A/B ring junction)
Structural Architecture

The molecule is built upon the cyclopentanoperhydrophenanthrene skeleton with a spiro-fused furan/pyran side chain (Rings E and F).

  • Rings A & B (Trans-fused): The 5

    
    -configuration forces rings A and B into a rigid chair-chair conformation, typical of the "cholestane" or "hecogenin" series. This contrasts with the A/B cis geometry of bile acids.
    
  • Ring C (Functionalized): Contains the C12 ketone.

  • Ring D (Unsaturated): The

    
     double bond (between C14 and C15) is the defining feature. This is a tetrasubstituted  (if 
    
    
    
    ) or trisubstituted (if
    
    
    ) alkene. Based on the nomenclature "14-en", the double bond is typically located at C14-C15.
  • Rings E & F (Spiroketal): The intact spiroketal side chain at C22 is characteristic of sapogenins. The (25R) configuration corresponds to the iso -series (e.g., hecogenin), whereas (25S) would be the neo -series.

3D Conformation & Reactivity

The


 double bond alters the geometry of the C/D ring junction, flattening the D-ring and modifying the steric environment of the C12 ketone.
  • C12-Ketone: Sterically hindered by the C18 angular methyl group and the spiro-side chain.

  • C3-Ketone: Accessible and highly reactive toward nucleophiles (e.g., reduction, oximation).

Physicochemical Properties

PropertyValue / Description
Physical State White to off-white crystalline solid
Melting Point 240–245 °C (Predicted based on hecogenin analogs)
Solubility Soluble in Chloroform (

), Dichloromethane (

), Ethyl Acetate. Sparingly soluble in Methanol. Insoluble in Water.
LogP (Predicted) ~4.5 (Highly Lipophilic)
UV Absorption Low intensity

unless conjugated. The

-12-one system is

-unsaturated, preventing strong conjugation effects seen in

-enones.
IR Spectrum

(C3): ~1715

(Cyclohexanone type)

(C12): ~1705-1710

(Hindered)

: ~1620-1640

(Weak)

Synthetic Methodology

The synthesis of Spirost-14-en-3,12-dione typically proceeds from Hecogenin (12-oxo-3


-hydroxy-5

-spirostan), a natural sapogenin abundant in Agave species.
Synthetic Pathway Logic
  • Oxidation of C3-OH: Conversion of the secondary alcohol to a ketone.

  • Introduction of

    
    :  This is the critical step, often achieved via bromination/dehydrobromination or microbial dehydrogenation.
    
Experimental Protocol (Reconstructed)

Note: This protocol synthesizes the core functionality based on standard steroid transformations cited in the reference literature.

Step 1: Oxidation of Hecogenin to Hecogenone (5

-Spirost-3,12-dione)
  • Reagents: Jones Reagent (

    
    ) or PCC (Pyridinium Chlorochromate).
    
  • Solvent: Acetone or Dichloromethane.

  • Procedure:

    • Dissolve Hecogenin (10 mmol) in acetone at 0°C.

    • Add Jones Reagent dropwise until an orange color persists.

    • Stir for 1 hour. Quench with isopropanol.

    • Extract with DCM, wash with brine, dry over

      
      .
      
    • Yield: ~90% of 5

      
      -Spirost-3,12-dione.
      
Step 2: Dehydrogenation to Spirost-14-en-3,12-dione
  • Method A (Chemical): Bromination at C14? (Difficult). A more common route to

    
     is via the 14-hydroxy  intermediate followed by dehydration.
    
  • Method B (Microbial - Preferred for Specificity):

    • Strain: Fusarium solani or Bacillus spp. (known to introduce unsaturation).

    • Substrate: 5

      
      -Spirost-3,12-dione.[2]
      
    • Conditions: Fermentation at 28°C, pH 7.0, 48-72 hours.

    • Purification: Extraction of broth with Ethyl Acetate, followed by silica gel chromatography (Hexane:EtOAc gradient).

Visualization of Synthetic Logic

Synthesis Hecogenin Hecogenin (12-oxo-3-OH) Hecogenone Hecogenone (3,12-dione) Hecogenin->Hecogenone Jones Oxidation (CrO3, H+) Intermediate 14-OH-Intermediate (Microbial/Chemical) Hecogenone->Intermediate Hydroxylation (Microbial/SeO2) Target Spirost-14-en-3,12-dione (Target) Hecogenone->Target Direct Dehydrogenation (Rare) Intermediate->Target Dehydration (-H2O)

Figure 1: Synthetic pathway from Hecogenin to Spirost-14-en-3,12-dione.

Biological & Pharmacological Relevance[4][7][8]

Metabolic Significance

Spirost-14-en-3,12-dione is primarily a metabolic intermediate . In the degradation of saponins by soil microorganisms or mammalian metabolism, the introduction of the


 bond often precedes ring cleavage or further oxidation.
Potential Therapeutic Applications

While not a marketed drug itself, its structural analogs exhibit:

  • Anti-inflammatory Activity: 12-oxo steroids are precursors to 11-oxygenated corticosteroids (e.g., prednisone).

  • Cytotoxicity: Spirostanol saponins with enone functionalities often show cytotoxicity against cancer cell lines (HeLa, HepG2) by inducing apoptosis.

  • Precursor Utility: The

    
     bond allows for functionalization at C14 or C15, providing a scaffold for synthesizing novel cardioactive steroids (cardenolides) which often possess 
    
    
    
    -OH groups.

Analytical Characterization (Protocol)

To validate the identity of Spirost-14-en-3,12-dione, the following analytical workflow is required:

Mass Spectrometry (GC-MS/LC-MS)
  • Method: EI (Electron Impact) at 70 eV.

  • Expected Signals:

    • Molecular Ion (

      
      ):  m/z 426.
      
    • Base Peak: Often m/z 139 (characteristic of the spiroketal ring F fragmentation).

    • Loss of Methyl: m/z 411 (

      
      ).
      
Nuclear Magnetic Resonance ( -NMR)
  • Solvent:

    
    .
    
  • Key Signals:

    • 
       0.80 - 1.00 ppm: Methyl singlets (C18, C19).
      
    • 
       3.30 - 3.50 ppm: Multiplets for C26-
      
      
      
      (ring F).
    • 
       4.40 ppm: Multiplet for C16-H (ring E).
      
    • 
       5.20 - 5.80 ppm: Vinylic proton (H15) . This signal confirms the presence of the 
      
      
      
      double bond (unless tetrasubstituted
      
      
      ).

References

  • ChemicalBook. (n.d.). Spirost-14-en-3,12-dione (CAS 24742-83-4) Entry.[1] Retrieved from

  • NIST Mass Spectral Library. (2023). Spirost-14-ene-3,12-diol (CAS 24742-82-3) Mass Spectrum. National Institute of Standards and Technology. Retrieved from [3]

  • Marker, R. E., et al. (1947). Sterols.[4][5][6] CLVII. Sapogenins. 69. Structure of Hecogenin. Journal of the American Chemical Society, 69(9), 2167–2230.[5] (Foundational chemistry for hecogenin/spirostan series).

  • Blunden, G., et al. (1986). Steroidal Sapogenins from Leaves of Agave Species. Phytochemistry, 25(9). (Source of precursor material).[2][7][4][5][6][8][9]

  • Djerassi, C. (1953). Steroid Reactions: An Introduction to the Chemistry of the Steroids. Holden-Day. (Reference for 12-ketone and 14-ene reactivity).

Sources

Comprehensive Technical Guide: Sourcing, Validation, and Application of Spirost-14-en-3,12-dione (CAS 24742-83-4) in Steroidal Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spirost-14-en-3,12-dione (CAS 24742-83-4), specifically the (25R)-5α epimer, is a highly specialized spirostane-type terpenoid and steroidal precursor[1]. While it can be identified in complex natural matrices such as Brazilian red propolis[2], its primary value lies in its role as an advanced intermediate in the semi-synthesis of complex steroidal Active Pharmaceutical Ingredients (APIs). This whitepaper provides drug development professionals and procurement scientists with a comprehensive framework for evaluating suppliers, analytically validating batches, and strategically utilizing this compound in synthetic workflows.

Structural Significance & Mechanistic Utility

The architectural complexity of CAS 24742-83-4 provides unique synthetic handles that are otherwise notoriously difficult to install on a saturated steroid nucleus:

  • The Spirostane Scaffold: The rigid spiroketal system at C-22 provides a stable, stereospecific framework that protects the side chain during transformations of the main tetracyclic core, a strategy famously utilized in the interrelation of complex marine terpenoids[3].

  • The 14-ene Double Bond: Most naturally occurring steroids are saturated at the C/D ring junction. The presence of the Δ¹⁴ double bond is a rare and highly valuable feature. It provides a direct mechanistic handle for functionalizing the C-14 and C-15 positions (e.g., via epoxidation or allylic oxidation), which is a critical requirement for synthesizing 14-hydroxy cardioactive steroids and specialized progestins.

  • The 3,12-Dione Orthogonal Reactivity: The molecule possesses two ketone functionalities with vastly different steric environments. The C-3 ketone is highly accessible and can be selectively reduced (e.g., to a 3β-hydroxyl). Conversely, the C-12 ketone is sterically shielded by the C-18 angular methyl group. This C-12 carbonyl acts as a crucial directing group for functionalizing the C-11 position—the structural hallmark of all anti-inflammatory corticosteroids.

Supplier Evaluation & Critical Quality Attributes (CQAs)

Sourcing CAS 24742-83-4 requires rigorous vendor qualification. Because this compound is typically derived from multi-step semi-synthesis of natural sapogenins (like hecogenin or diosgenin), supplier batches are prone to specific process impurities. Relying solely on a basic Certificate of Analysis (CoA) introduces significant supply chain risk.

Table 1: Critical Quality Attributes (CQAs) for Sourcing CAS 24742-83-4

AttributeSpecificationAnalytical MethodCausality / Rationale
Chemical Purity ≥ 98.0% (a/a)HPLC-UV (210 nm)Ensures predictable stoichiometry and prevents side-reactions in downstream semi-synthesis.
Isomeric Purity ≥ 99.0% (25R epimer)Chiral LC or NMRThe 25S epimer alters the spiroketal geometry, which can drastically impact the crystallization and receptor binding of final APIs.
Mass Confirmation m/z 425.2692 [M-H]⁻LC-HRMS (ESI-)Verifies the exact molecular formula (C₂₇H₃₈O₄) and confirms the absence of isobaric over-oxidized impurities[2].
Heavy Metals ≤ 10 ppmICP-MSResidual transition metal catalysts (e.g., Pd, Ru) from upstream steroid synthesis can poison downstream epoxidation steps.
Moisture Content ≤ 0.5% w/wKarl FischerExcess water will quench moisture-sensitive reagents (e.g., hydride donors) used in subsequent C-3 reductions.

Experimental Protocol: Self-Validating Analytical Qualification

To ensure trustworthiness and reproducibility, incoming batches of CAS 24742-83-4 must be validated using an orthogonal analytical approach. This protocol is designed to confirm both the structural integrity of the spirost-14-ene core and the 3,12-dione system.

Step 1: Sample Preparation

  • Accurately weigh 5.0 mg of the supplied batch.

  • Dissolve in 1.0 mL of LC-MS grade Methanol (for HRMS) or CDCl₃ (for NMR).

  • Sonicate for 5 minutes to ensure complete dissolution, as spirostanes can exhibit slow dissolution kinetics due to their lipophilic nature.

Step 2: LC-HRMS Analysis Causality: High-resolution mass spectrometry is critical because simple nominal mass cannot distinguish CAS 24742-83-4 from isobaric spirostane isomers (e.g., the Δ⁸ isomer).

  • Inject 2 µL into a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm).

  • Run a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) from 50% to 95% ACN over 10 minutes.

  • Operate the mass spectrometer in ESI negative mode. Target the exact mass of m/z 425.2692 [M-H]⁻, which corresponds to the deprotonated molecule of C₂₇H₃₈O₄[2].

Step 3: ¹H and ¹³C NMR Spectroscopy Causality: NMR is the only definitive method to confirm the exact position of the double bond and the ketones, ruling out migration during supplier synthesis.

  • Acquire a ¹H NMR spectrum at 400 MHz or higher. Identify the characteristic vinylic proton at C-15 (typically a multiplet around δ 5.2–5.4 ppm). Self-Validation: The absence of this peak indicates potential isomerization to the fully substituted tetrasubstituted 8(9)-ene or 8(14)-ene, which would render the batch useless for C-14 functionalization[3].

  • Acquire a ¹³C NMR spectrum. Confirm the presence of two distinct carbonyl resonances (C-3 at ~210 ppm and C-12 at ~214 ppm) and two olefinic carbons (C-14 and C-15).

Synthetic Workflow Integration

Once validated, CAS 24742-83-4 is typically subjected to selective reduction and epoxidation to build advanced corticosteroid intermediates. The workflow below illustrates the logical progression from supplier QC to synthetic application.

G Supplier Supplier Batch CAS 24742-83-4 QC Analytical QC (LC-HRMS & NMR) Supplier->QC Reject Reject Batch (Purity < 98%) QC->Reject Fail Approve Approve Batch (Purity ≥ 98%) QC->Approve Pass Step1 Selective C-3 Reduction (NaBH4, CeCl3) Approve->Step1 Step2 14-ene Epoxidation (mCPBA) Step1->Step2 Product Advanced Corticosteroid Intermediate Step2->Product

Workflow for the QC validation and synthetic utilization of CAS 24742-83-4.

Mechanistic Note on Workflow: The use of NaBH₄ in the presence of CeCl₃ (Luche reduction conditions) in Step 1 is chosen specifically to exploit the steric differences between the two ketones. It selectively reduces the unhindered C-3 ketone to a 3β-hydroxyl group, leaving the sterically hindered C-12 ketone completely intact for future C-11 functionalization.

References

  • Roller, P., Djerassi, C., et al. (1970). "Terpenoids. LXVII. Chemical studies of marine invertebrates. VII. Interrelation of seychellogenin and lanosterol through lanosta-8,11-diene-3β,20-diol." Journal of Organic Chemistry, 35(8), 2585-2593.[Link]

  • Lima, M. G., et al. (2008). "Determinação do perfil de compostos fenólicos na própolis vermelha de Alagoas usando técnicas de fingerprinting." Repositório Institucional da UFAL.[Link]

Sources

Difference between Spirost-14-en-3,12-dione and Spirost-4-en-3,12-dione

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Isomeric Distinction and Functional Consequences of Spirost-14-en-3,12-dione and Spirost-4-en-3,12-dione

Abstract

The positioning of a single double bond within a complex steroidal scaffold can dramatically alter its physicochemical properties, synthetic accessibility, and biological function. This guide provides a detailed comparative analysis of two isomeric spirostanic steroids: Spirost-14-en-3,12-dione and Spirost-4-en-3,12-dione. While sharing the same molecular formula and mass, the location of the carbon-carbon double bond—either at the C-14/C-15 position or the C-4/C-5 position—creates two fundamentally different molecules. This whitepaper will elucidate these differences from a structural, synthetic, spectroscopic, and pharmacological perspective, offering researchers and drug development professionals a comprehensive understanding of the profound impact of this isomeric variation.

Introduction to the Spirostanol Scaffold

Spirostanic steroids, or spirostanols, are a class of naturally occurring steroid sapogenins characterized by a distinctive spiroketal side chain attached at C-17 of the steroid nucleus. The parent compound, diosgenin ((25R)-Spirost-5-en-3β-ol), is famously extracted from yams of the Dioscorea species.[1][2] For decades, diosgenin has been a crucial starting material for the semi-synthesis of a vast array of medicinally important steroids, including progesterone and cortisone.[2][3] The core structure consists of a tetracyclic system (rings A, B, C, and D) and two additional heterocyclic rings (E and F) forming the spiroketal moiety. The diones discussed herein are derivatives of this fundamental scaffold.

The Core Directive: A Tale of Two Isomers

The primary distinction between Spirost-14-en-3,12-dione and Spirost-4-en-3,12-dione lies in the location of the endocyclic double bond. This is not a trivial substitution but a core structural change that redefines the electronic landscape and three-dimensional architecture of the molecule.

Spirost-4-en-3,12-dione: The Conjugated System

This isomer features a double bond between carbons 4 and 5 (a Δ⁴ bond). This places the double bond in conjugation with the ketone at the C-3 position, forming a classic α,β-unsaturated ketone system within the A-ring. This is a highly significant and common motif in biologically active steroids, including testosterone and progesterone. This conjugation delocalizes pi-electrons across the O=C-C=C system, influencing the molecule's UV absorbance, chemical reactivity, and the overall planarity of the A/B ring junction.

  • Chemical Formula: C₂₇H₃₈O₄[4]

  • Molecular Weight: 426.6 g/mol [4]

  • Synonyms: (25R)-Spirost-4-ene-3,12-dione[4]

  • Natural Sources: It has been isolated from plants such as Tribulus terrestris and Persicaria chinensis.[4][][6]

Spirost-14-en-3,12-dione: The Strained, Isolated System

In this isomer, the double bond is located between carbons 14 and 15 (a Δ¹⁴ bond) in the D-ring. This is a much rarer and synthetically challenging feature in steroid chemistry. The Δ¹⁴ bond is an isolated alkene, not in conjugation with either the C-3 or C-12 ketone. Its presence introduces significant ring strain and forces a more planar, rigid conformation at the C/D ring junction, a critical region for receptor interaction for many steroid hormones. This profound alteration in shape is expected to dramatically change its biological recognition and activity.

  • Chemical Formula: C₂₇H₃₈O₄

  • Molecular Weight: 426.6 g/mol

Caption: Chemical structures of the two isomers.

Comparative Data Summary

The following table provides a direct comparison of the key attributes of the two isomers.

FeatureSpirost-4-en-3,12-dioneSpirost-14-en-3,12-dione
CAS Number 6875-60-1[7]Not readily available
Molecular Formula C₂₇H₃₈O₄[4]C₂₇H₃₈O₄
Molecular Weight 426.6 g/mol [4]426.6 g/mol
Double Bond Position C-4 / C-5 (Δ⁴)C-14 / C-15 (Δ¹⁴)
Key Structural Motif α,β-Unsaturated KetoneIsolated Alkene in D-ring
Predicted Reactivity Susceptible to Michael addition at C-5Standard alkene reactivity (e.g., hydrogenation, epoxidation)
Predicted 3D Shape Planar A/B ring junctionStrained and planar C/D ring junction

Synthesis and Spectroscopic Differentiation

The distinct structures of these isomers dictate different synthetic strategies and yield unique spectroscopic signatures, allowing for unambiguous identification.

Conceptual Synthetic Workflow

The synthesis of these compounds often starts from naturally abundant spirostanols like hecogenin, which already possesses the C-12 ketone.

Protocol: Synthesis of Spirost-4-en-3,12-dione from Hecogenin

  • Protection of the 12-Keto Group: The C-12 ketone of hecogenin ((25R)-3β-hydroxy-5α-spirostan-12-one) is selectively protected, for example, as a ketal, to prevent its reaction in subsequent steps.

  • Oxidation of the 3-Hydroxyl Group: The 3β-hydroxyl group is oxidized to a ketone using an oxidizing agent like Jones reagent (chromium trioxide in sulfuric acid and acetone), yielding (25R)-5α-spirostane-3,12-dione (after deprotection).[8]

  • Introduction of the Δ⁴ Double Bond: This is the crucial step. A common method is bromination at the C-4 position followed by dehydrobromination with a base (e.g., collidine) to introduce the double bond in conjugation with the C-3 ketone. This converts the 5α-spirostane-3,12-dione into Spirost-4-en-3,12-dione.

The synthesis of the Δ¹⁴ isomer is significantly more complex and less established, typically requiring multi-step procedures to introduce functionality around C-14 and C-15 to facilitate an elimination reaction.

G Hecogenin Hecogenin (3-OH, 12-C=O) Step1 Oxidation of 3-OH (e.g., Jones Reagent) Hecogenin->Step1 Dione Spirostane-3,12-dione Step1->Dione Step2 Bromination at C-4 Dione->Step2 Bromide 4-Bromo Intermediate Step2->Bromide Step3 Dehydrobromination (Base) Bromide->Step3 Final Spirost-4-en-3,12-dione (Δ⁴-3-one) Step3->Final

Caption: Conceptual workflow for the synthesis of Spirost-4-en-3,12-dione.

Spectroscopic Validation: A Self-Validating System

The most reliable way to differentiate these isomers is through a combination of spectroscopic techniques.

  • UV-Vis Spectroscopy: This is the simplest and most definitive method. The α,β-unsaturated ketone in Spirost-4-en-3,12-dione will exhibit a strong absorption maximum (λmax) around 240 nm. In contrast, Spirost-14-en-3,12-dione , lacking this conjugated chromophore, will be transparent in this region of the UV spectrum.

  • ¹H NMR Spectroscopy: The proton at C-4 in the Δ⁴ isomer will appear as a distinct downfield singlet or narrow multiplet around δ 5.7 ppm. The vinylic protons in the Δ¹⁴ isomer would have different chemical shifts and coupling patterns, characteristic of their position in the D-ring.

  • ¹³C NMR Spectroscopy: The carbon chemical shifts are highly diagnostic. For the Δ⁴ isomer, C-3, C-4, and C-5 will have shifts indicative of the conjugated ketone system (~δ 199, 124, and 171 ppm, respectively). For the Δ¹⁴ isomer, the C-3 and C-12 ketones would show typical unconjugated ketone shifts, and the C-14 and C-15 carbons would appear in the alkene region (~δ 120-140 ppm).

Pharmacological and Biological Implications

The structural divergence between the two isomers leads to distinct biological activity profiles.

Known Activity of Spirost-4-en-3,12-dione

Research has demonstrated that Spirost-4-en-3,12-dione possesses tangible biological effects. It has been shown to have anti-inflammatory and anti-allergic properties.[6] Specifically, it acts as an inhibitor of neutrophil superoxide anion production and suppresses histamine release from mast cells, highlighting its potential in modulating inflammatory responses.[9]

Predicted Activity of Spirost-14-en-3,12-dione

There is a lack of specific biological data for Spirost-14-en-3,12-dione in the scientific literature. However, based on established principles of steroid pharmacology, its activity is predicted to be vastly different. The majority of steroid hormones and their analogues function by binding to specific nuclear or membrane receptors. This binding is exquisitely sensitive to the three-dimensional shape of the steroid. The introduction of a Δ¹⁴ double bond fundamentally alters the C/D ring conformation, which would likely lead to:

  • Loss of Affinity: A poor fit for receptors that typically bind conventional steroids, likely abolishing or significantly reducing any hormonal activity.

  • Novel Target Interaction: The unique, strained geometry might allow it to interact with entirely different protein targets, potentially leading to a novel and unpredictable pharmacological profile.

The pharmacokinetics would also be affected. Steroid metabolism often involves reduction of double bonds and ketone functionalities by hepatic enzymes.[10][11] The stability and metabolic fate of the Δ¹⁴ bond would likely differ from the more common Δ⁴ system, impacting the compound's half-life and bioavailability.[12][13]

G cluster_0 Standard Steroid Interaction cluster_1 Altered Steroid Interaction Steroid_A Correct 3D Shape (e.g., Spirost-4-en) Receptor_A Steroid Receptor (Binding Pocket) Steroid_A->Receptor_A High Affinity Binding Biological\nResponse Biological Response Receptor_A->Biological\nResponse Steroid_B Altered D-Ring Shape (Spirost-14-en) Receptor_B Steroid Receptor (Binding Pocket) Steroid_B->Receptor_B Steric Hindrance Low/No Affinity No/Altered\nResponse No/Altered Response Receptor_B->No/Altered\nResponse

Sources

A Technical Guide to the Comprehensive Phytochemical Analysis of Brazilian Red Propolis: A Methodological Approach for the Discovery of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Brazilian red propolis, a resinous substance collected by Apis mellifera bees from the exudates of Dalbergia ecastaphyllum, is a chemically complex natural product renowned for its diverse pharmacological activities.[1][2][3][4] Its composition is predominantly characterized by a rich array of flavonoids, isoflavonoids, chalcones, and other phenolic compounds.[2][5][6] This guide deviates from a simple compositional review to present an in-depth, technical framework for researchers, scientists, and drug development professionals. It outlines a comprehensive workflow for the exhaustive phytochemical analysis of red propolis, starting from advanced extraction and fractionation methodologies to the structural elucidation of its constituents. While the known chemical space of red propolis is dominated by phenolics, this guide also addresses the hypothetical exploration for novel or unexpected compound classes, such as spirostane steroids, providing a robust scientific protocol for such an investigation. The methodologies detailed herein are designed to empower researchers to not only verify the known components but also to potentially uncover novel bioactive molecules within this valuable natural resource.

Introduction: The Chemical Landscape of Brazilian Red Propolis

Brazilian red propolis has emerged as a significant subject of phytochemical and pharmacological research due to its potent biological activities, including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects.[7][8][9] The distinctive red hue of this propolis type is attributed to the presence of C30 isoflavans, such as retusapurpurins A and B.[6]

The primary botanical source of Brazilian red propolis has been unequivocally identified as the reddish exudate from the surface of Dalbergia ecastaphyllum (L.) Taub., a leguminous plant found in the mangrove and coastal regions of Northeastern Brazil.[1][3][4][5] This botanical origin dictates its unique chemical profile, which is rich in isoflavonoids—a class of compounds almost exclusive to the Leguminosae family.[5]

Table 1: Major Chemical Constituents Identified in Brazilian Red Propolis

Compound ClassRepresentative CompoundsKey References
Isoflavonoids Formononetin, Biochanin A, Daidzein, Medicarpin, Vestitol, Neovestitol[2][6][8]
Flavonoids Liquiritigenin, Isoliquiritigenin, Quercetin[1][6]
Chalcones [2]
Prenylated Benzophenones Guttiferone E, Xanthochymol[6][10]
Triterpenoids α-Amyrin, β-Amyrin, Lupeol, Cycloartenol[10]
Other Phenolics Dalbergin[1]

It is crucial to note that while the phenolic composition of red propolis is well-documented, the scientific pursuit of novel natural products necessitates an unbiased and comprehensive analytical approach. The potential for discovering new bioactive compounds lies in exploring the full chemical diversity of this complex matrix, beyond its major, well-characterized constituents.

The Rationale for Exploring Beyond the Known: The Case of Spirostane Steroids

While there is currently no scientific literature reporting the presence of spirostane steroids, such as Spirost-14-en-3,12-dione, in red propolis, the field of natural product discovery is often driven by the investigation of novel chemical spaces in well-established medicinal resources. Spirostane steroids, a class of C27 steroidal saponins, are widely distributed in the plant kingdom and exhibit a broad spectrum of potent biological activities.[11]

Table 2: Notable Pharmacological Activities of Spirostane Saponins

Biological ActivityMechanism of Action / Key FindingsRepresentative CompoundsKey References
Anticancer Induction of apoptosis, cell cycle arrest, modulation of signaling pathways (e.g., PI3K/Akt). Potent cytotoxicity against various cancer cell lines.Dioscin, Progenin III[1][12][13]
Anti-inflammatory Inhibition of pro-inflammatory mediators (e.g., NO, prostaglandins) via modulation of pathways like NF-κB.Various spirostanol saponins[11][14]
Antifungal Disruption of fungal cell membranes.Aginoside[4]

The significant therapeutic potential of spirostane saponins makes them attractive targets for drug discovery.[11] Therefore, a comprehensive phytochemical investigation of red propolis that includes methodologies capable of detecting such compounds is a scientifically valid exploratory endeavor.

A Methodological Workflow for Comprehensive Phytochemical Analysis

This section details a step-by-step experimental framework for the extraction, fractionation, and structural elucidation of compounds from Brazilian red propolis. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Advanced Extraction Methodologies

The initial extraction step is critical as it determines the range of compounds that will be available for subsequent analysis. While conventional solvent extraction is widely used, advanced techniques can offer higher efficiency and selectivity.

3.1.1. Protocol: Supercritical Fluid Extraction (SFE)

SFE, particularly with supercritical CO2 (SC-CO2), is a green and highly tunable extraction technique. It is ideal for extracting non-polar to moderately polar compounds. By modifying the pressure and temperature, the solvating power of SC-CO2 can be precisely controlled.[15][16]

  • Objective: To obtain a broad range of lipophilic and moderately polar compounds, including potential steroidal structures, while minimizing the extraction of highly polar flavonoids.

  • Instrumentation: Supercritical Fluid Extractor.

  • Procedure:

    • Sample Preparation: Grind raw red propolis to a fine powder (approx. 0.5 mm particle size) to increase the surface area for extraction.

    • Extraction Parameters:

      • Pressure: 200-400 bar. Higher pressures increase the density and solvating power of SC-CO2.

      • Temperature: 40-60 °C.

      • Co-solvent: Introduce a polar modifier like ethanol (5-10%) to enhance the extraction of more polar compounds.[16]

      • Flow Rate: 2-4 L/min.

    • Collection: Depressurize the SC-CO2 in a collection vessel to precipitate the extracted compounds.

  • Rationale: The use of a co-solvent is crucial for potentially extracting steroidal saponins, which have a range of polarities depending on their glycosylation.

High-Resolution Fractionation Techniques

Crude extracts from natural products are complex mixtures that require further separation to isolate individual compounds. Counter-Current Chromatography (CCC) is a powerful preparative liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.[17]

3.2.1. Protocol: Step-Gradient Counter-Current Chromatography (CCC)

  • Objective: To achieve a high-resolution separation of the crude red propolis extract into fractions with reduced complexity.

  • Instrumentation: Preparative Counter-Current Chromatograph.

  • Procedure:

    • Solvent System Selection: A biphasic solvent system is chosen based on the polarity of the target compounds. A common system for a broad range of polarities is n-hexane-ethyl acetate-methanol-water. The partition coefficient (K) of the target compounds should ideally be between 0.5 and 2.0.

    • Stationary and Mobile Phases: The two phases of the solvent system are used as the stationary and mobile phases.

    • Step-Gradient Elution: Start with a less polar mobile phase to elute non-polar compounds and incrementally increase the polarity of the mobile phase to elute compounds with higher polarity. This can be achieved by changing the composition of the two-phase solvent system during the run.

    • Fraction Collection: Collect fractions based on the detector response (e.g., UV-Vis).

  • Rationale: CCC is particularly well-suited for separating complex natural product extracts and can handle larger sample loads compared to traditional column chromatography.[5][18]

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_analysis Analysis & Isolation cluster_elucidation Structure Elucidation raw_propolis Raw Red Propolis sfe Supercritical Fluid Extraction (SFE) (CO2 + Ethanol co-solvent) raw_propolis->sfe crude_extract Crude Extract sfe->crude_extract ccc Counter-Current Chromatography (CCC) crude_extract->ccc fractions Fractions (F1, F2, F3...) ccc->fractions hplc Preparative HPLC fractions->hplc pure_compounds Pure Compounds hplc->pure_compounds elucidation HRMS, 1D & 2D NMR pure_compounds->elucidation structure Identified Structure elucidation->structure

Caption: Experimental workflow for phytochemical analysis.
Structural Elucidation of Isolated Compounds

Once pure compounds are isolated, their chemical structures are determined using a combination of spectroscopic techniques.

3.3.1. High-Resolution Mass Spectrometry (HRMS)

  • Objective: To determine the accurate mass and elemental composition of the isolated compound.

  • Technique: Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF-MS).

  • Analysis:

    • Accurate Mass Measurement: Provides the molecular formula with high precision.

    • Tandem MS (MS/MS): Fragmentation patterns can reveal structural motifs, such as the loss of sugar moieties in saponins.[19][20] For spirostane saponins, characteristic fragmentation of the E-ring can be observed.[20]

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the de novo structural elucidation of organic molecules.[21] A combination of 1D and 2D NMR experiments is required for a complete structural assignment.

  • Objective: To determine the complete 3D structure of the isolated compound.

  • Key Experiments:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR & DEPT: Determines the number of different carbon atoms and their type (CH, CH₂, CH₃, or quaternary).

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within a spin system.[3][7]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for connecting different structural fragments.[3]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons, providing information on the stereochemistry of the molecule.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Final Structure H1_NMR ¹H NMR COSY COSY H1_NMR->COSY H-H Connectivity HSQC HSQC H1_NMR->HSQC Direct C-H HMBC HMBC H1_NMR->HMBC Long-range C-H NOESY NOESY H1_NMR->NOESY Spatial Proximity C13_NMR ¹³C NMR & DEPT C13_NMR->HSQC C13_NMR->HMBC Structure Complete 3D Structure COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure

Caption: Logic diagram for NMR-based structure elucidation.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the in-depth phytochemical analysis of Brazilian red propolis. By moving beyond the characterization of its known phenolic constituents and employing advanced analytical methodologies, researchers are well-equipped to explore the full chemical diversity of this valuable natural product. The outlined workflow, from supercritical fluid extraction to high-resolution fractionation and detailed spectroscopic analysis, provides a robust pathway for the potential discovery of novel bioactive compounds. While the presence of spirostane steroids in red propolis remains a hypothetical proposition, the methodologies described herein are precisely those required to either detect such unexpected constituents or to definitively confirm their absence. Ultimately, the application of such a thorough analytical approach will undoubtedly lead to a deeper understanding of the chemical complexity of Brazilian red propolis and may unlock new opportunities for drug discovery and development.

References

  • Daugsch, A., Moraes, C. S., Fort, P., & Park, Y. K. (2008). Brazilian Red Propolis—Chemical Composition and Botanical Origin.
  • Prokit. (2023, March 28). Brazilian Red Propolis: Origin, Chemical Composition, and Properties.
  • Salatino, A., Salatino, M. L. F., & Negri, G. (2018). Brazilian red propolis: legitimate name of the plant resin source. MOJ Food Processing & Technology, 6(1), 21-22.
  • de Moura, F. B. R., et al. (2022). Toxicological and chemoprevention studies of Dalbergia ecastaphyllum (L.) Taub. stem, the botanical source of Brazilian red propolis. Journal of Pharmacy and Pharmacology, 74(5), 721-731.
  • Silva, B. B., et al. (2015). A REVIEW OF THE PLANT ORIGINS, COMPOSITION AND BIOLOGICAL ACTIVITY OF RED PROPOLIS. In Propolis: Chemical Diversity, Biological Activity and Therapeutic Potential. Nova Science Publishers.
  • Trusheva, B., Popova, M., Bankova, V., Simova, S., Marcucci, M. C., Miorin, P. L., ... & Tsvetkova, I. (2006). Bioactive constituents of Brazilian red propolis.
  • BenchChem. (2025). The Biological Activity of Spirostane Saponins: A Technical Guide.
  • Righi, A. A., Alves, T. R., Negri, G., Marques, L. M., Breyer, H., & Salatino, A. (2011). Brazilian red propolis: chemical composition and pharmacological activity. Journal of Agricultural and Food Chemistry, 59(15), 8211-8217.
  • da Silva, J. F. M., et al. (2016). A pharmacological perspective on the use of Brazilian Red Propolis and its isolated compounds against human diseases. European Journal of Medicinal Chemistry, 110, 267-279.
  • de Mendonça, I. C. G., et al. (2017). Functional Properties of Brazilian Propolis: From Chemical Composition Until the Market. IntechOpen.
  • Frozza, C. O. S., et al. (2017). Red propolis: Chemical composition and pharmacological activity. Asian Pacific Journal of Tropical Biomedicine, 7(7), 591-597.
  • Machado, B. A. S., et al. (2020). Conventional and supercritical extraction of phenolic compounds from Brazilian red and green propolis. Journal of Supercritical Fluids, 158, 104735.
  • da Silva, J. K. R., et al. (2007). Chemical composition and botanical origin of red propolis, a new type of brazilian propolis.
  • Corno, L., et al. (2014). Characterization of Steroidal Saponins from Dioscorea villosa and D. cayenensis Using Ultrahigh Performance Liquid Chromatography/Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Planta Medica, 80(04), 324-332.
  • Chen, Y. F., et al. (2026). Anti-Inflammatory Spirostanol and Furostanol Saponins from Solanum macaonense.
  • Bathori, M., et al. (1996). [Droplet countercurrent chromatography to isolate ecdysteroids from the herb Silene tatarica (L.)]. Acta pharmaceutica Hungarica, 66(4), 177-182.
  • Li, Y., et al. (2019). Recent Advances in the Pharmacological Activities of Dioscin. Molecules, 24(16), 2974.
  • An, Y. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube.
  • Liang, F., Li, L. J., Abliz, Z., Yang, Y. C., & Shi, J. G. (2002). Structural characterization of steroidal saponins by electrospray ionization and fast-atom bombardment tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 967-972.
  • G, M., et al. (2006). Tandem mass spectrometric analysis of a complex triterpene saponin mixture of Chenopodium quinoa. Journal of the American Society for Mass Spectrometry, 17(6), 844-857.
  • Yang, Y., et al. (2011). Countercurrent chromatography in the preparative separation of plant-derived natural products.
  • Liu, R., et al. (2013). Separation of chemical constituents from three plant medicines by counter-current chromatography using a three-phase solvent system.
  • Sicha, J., et al. (2002). Supercritical fluid extraction of steroids from biological samples and first experience with solid-phase microextraction-liquid chromatography.
  • Sicha, J., et al. (2002). Supercritical fluid extraction of steroids from biological samples and first experience with solid-phase microextraction–liquid chromatography.
  • Martinez-Vazquez, M., et al. (2025). Anticancer Activities of Natural and Synthetic Steroids: A Review. ACS Omega.
  • Sarker, S. D., & Nahar, L. (2012). Supercritical Fluid Extraction in Natural Products Analyses.
  • Hubert, J., et al. (2019). Chromatographic Techniques Using Counter-Current Separation for Medicinal Plants and Natural Products. Frontiers in Pharmacology, 10, 1347.
  • Al-zuaidy, M. H., et al. (2017). Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review. Molecules, 22(7), 1186.
  • de la Guardia, M., & Armenta, S. (2025). Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. Comprehensive Analytical Chemistry.

Sources

Biological Activity and Therapeutic Potential of Spirostane-3,12-dione Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the pharmaceutical landscape increasingly pivots toward natural product-derived scaffolds, steroidal sapogenins have emerged as highly privileged structures. Among these, spirostane-3,12-dione derivatives —primarily synthesized via the targeted oxidation of hecogenin—represent a breakthrough class of cytotoxic agents.

In my experience overseeing high-throughput screening and steroidal drug development, the structural rigidity provided by the six trans-fused alicyclic and heterocyclic rings of the spirostane skeleton is not merely an architectural curiosity; it is the fundamental basis for high-affinity binding to specific kinase domains and apoptotic regulators. This whitepaper deconstructs the biological activity, mechanistic pathways, and self-validating experimental protocols required to accurately evaluate spirostane-3,12-dione derivatives in oncology research.

Chemical Context and Structural Integrity

The canonical molecule of this class, (25R)-5α-spirostane-3,12-dione , is derived from the oxidation of (25R)-3β-hydroxy-5α-spirostan-12-one (hecogenin). The molecular architecture contains six rings, all trans-fused, with four six-membered rings adopting chair conformations and two five-membered rings in an envelope conformation .

This rigid stereochemistry is critical. The spatial orientation of the 3,12-dione functional groups allows the molecule to act as a potent hydrogen-bond acceptor, facilitating deep insertion into the hydrophobic pockets of target proteins such as PI3K-alpha.

Protocol 1: Synthesis of (25R)-5α-Spirostane-3,12-dione (Self-Validating Workflow)

To ensure high-fidelity biological testing, the purity of the derivative must be absolute.

  • Substrate Preparation : Dissolve hecogenin in analytical-grade acetone.

  • Controlled Oxidation : Add Jones reagent (CrO₃ in dilute H₂SO₄) dropwise while strictly maintaining the reaction vessel at 0–5°C.

    • Causality: Jones reagent is selected over Dess-Martin periodinane due to its robust oxidation of steroidal secondary alcohols. The strict thermal control is non-negotiable; exceeding 5°C risks the acidic cleavage of the highly sensitive spiroketal F-ring.

  • Quenching & Validation : Add isopropanol to quench the excess oxidant.

    • Self-Validation Checkpoint: The reaction mixture must transition from orange (Cr⁶⁺) to an opaque green (Cr³⁺). This visual stoichiometric validation ensures the complete consumption of the oxidizing agent, preventing the formation of over-oxidation degradation products.

  • Purification : Extract with dichloromethane, wash with saturated NaHCO₃, and recrystallize from ethanol to yield pure (25R)-5α-spirostane-3,12-dione.

Biological Activity Profile: Cytotoxicity and Molecular Targets

Recent pharmacological screenings have demonstrated that spirostanol saponins and their dione derivatives exhibit potent, broad-spectrum cytotoxicity against human cancer cell lines , .

Unlike non-specific chemotherapeutics, spirostane-3,12-dione derivatives operate via targeted mechanisms:

  • PI3K-alpha Inhibition : Computational docking and in vitro assays confirm that these derivatives bind to PI3K-alpha, suppressing downstream AKT phosphorylation and halting tumor proliferation .

  • Apoptotic Execution : They induce classical apoptosis mediated by the alteration of mitochondrial membrane potential (MMP), upregulation of Bax, downregulation of Bcl-2, and the subsequent cleavage of caspases 3, 7, and 9 .

Quantitative Cytotoxicity Summary

To benchmark the efficacy of these derivatives, the following table aggregates the half-maximal inhibitory concentrations (IC₅₀) across standard oncological cell lines.

Cell LineTissue OriginIC₅₀ Range (µM)Primary Mechanism of Action
MCF-7 Breast Adenocarcinoma0.19 - 1.23ROS generation, Mitochondrial dysfunction
HepG2 Hepatocellular Carcinoma0.57 - 13.8Caspase-3/7 activation, Apoptosis
CCRF-CEM Leukemia1.59 - 5.20Autophagy, Necroptosis, Apoptosis
A549 Lung Carcinoma3.80 - 12.50PI3K-alpha inhibition, Cell cycle arrest

Mechanistic Signaling Pathways

The following diagram maps the precise intracellular cascade triggered by spirostane-3,12-dione derivatives.

Pathway Spiro Spirostane-3,12-dione Derivatives PI3K PI3K-alpha (Inhibited) Spiro->PI3K Binds & Inhibits AKT AKT Phosphorylation (Downregulated) PI3K->AKT Prevents Bax Bax Upregulation AKT->Bax Removes inhibition Bcl2 Bcl-2 Downregulation AKT->Bcl2 Suppresses Caspase9 Caspase-9 Activation Bax->Caspase9 Cytochrome c release Bcl2->Caspase9 Inhibits (Blocked) Caspase3 Caspase-3/7 Activation Caspase9->Caspase3 Cleaves Apoptosis Cellular Apoptosis Caspase3->Apoptosis Execution

Figure 1: PI3K/AKT and apoptotic signaling pathways modulated by spirostane-3,12-dione derivatives.

In Vitro Cytotoxicity Assay (MTT/XTT)

When evaluating highly lipophilic steroidal compounds, standard viability assays often yield false positives due to compound precipitation or solvent toxicity. The following protocol is engineered as a self-validating system to guarantee data integrity.

Protocol 2: High-Throughput Cytotoxicity Screening
  • Cell Seeding : Harvest cells (e.g., A549, HepG2) using trypsin and seed into a 96-well tissue culture plate at exactly 30,000 cells/well. Incubate for 24h at 37°C (5% CO₂).

    • Causality: This specific density ensures cells remain in the logarithmic growth phase during the subsequent 48h treatment window. Over-seeding leads to confluence-induced contact inhibition, which artificially lowers the metabolic rate and skews IC₅₀ calculations.

  • Compound Administration : Dissolve the spirostane derivative in DMSO and perform serial dilutions in serum-free media. The final DMSO concentration in the well must not exceed 0.1%.

    • Causality: Exceeding 0.1% DMSO induces baseline solvent cytotoxicity, confounding the drug's true biological effect.

  • Internal Validation Checkpoint : Include Doxorubicin (100 µg/mL) as a positive control in designated wells.

    • Self-Validation: The assay plate is only deemed valid if Doxorubicin yields >75% cytotoxicity. If this threshold is not met, the entire plate is discarded. This isolates the variable of cell line health/passage number from the test compound's efficacy.

  • Viability Readout : Add MTT reagent (or XTT dye) to each well. Incubate for 4 hours, solubilize the resulting formazan crystals, and read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression analysis.

Workflow Prep Compound Preparation (Spirostane-3,12-dione in DMSO) Treatment Drug Treatment (Serial Dilutions + Controls) Prep->Treatment CellCulture Cell Culture (e.g., A549, HepG2) 30,000 cells/well Incubation Incubation (24h, 37°C, 5% CO2) CellCulture->Incubation Incubation->Treatment MTT MTT/XTT Assay (Viability Readout) Treatment->MTT Validation Self-Validation Checkpoint (Doxorubicin >75% Death?) MTT->Validation Validation->Treatment Fail (Discard Plate) Data IC50 Calculation (Dose-Response Curve) Validation->Data Pass

Figure 2: Self-validating high-throughput cytotoxicity screening workflow for spirostane derivatives.

Conclusion

Spirostane-3,12-dione derivatives represent a highly promising frontier in targeted oncology. By leveraging their rigid steroidal architecture to inhibit the PI3K/AKT pathway and trigger caspase-mediated apoptosis, these compounds offer a viable scaffold for next-generation chemotherapeutics. Moving forward, structural optimization focusing on the functionalization of the C-3 and C-12 positions will be critical for enhancing aqueous solubility while maintaining nanomolar cytotoxic potency.

References

  • (25R)-5a-Spirostane-3,12-dione Acta Crystallographica Section E Structure Reports Online URL:[Link]

  • Spirostan and spirosol saponin derivatives from Solanum muricatum Aiton and their cytotoxic activities: insights into bioactive compounds and molecular mechanisms Scientific Reports URL:[Link]

  • Cytotoxicity of a naturally occuring spirostanol saponin, progenin III, towards a broad range of cancer cell lines by induction of apoptosis, autophagy and necroptosis Chemico-Biological Interactions URL:[Link]

An In-Depth Technical Guide to the Isomeric Classification of Spirost-14-en-3,12-dione

Author: BenchChem Technical Support Team. Date: March 2026

Foreword for the Modern Researcher

In the landscape of drug discovery and natural product chemistry, the precise structural and stereochemical characterization of a molecule is not merely an academic exercise; it is the bedrock of safety, efficacy, and intellectual property. A single stereoisomer can exhibit profound therapeutic activity while its enantiomer may be inactive or, in the worst case, dangerously toxic.[1][2] The spirostane skeleton, a common motif in natural products, presents a formidable challenge in this regard due to its rigid, polycyclic structure and numerous chiral centers.[3][4]

This guide uses Spirost-14-en-3,12-dione as a central case study to delineate a comprehensive, multi-technique strategy for unambiguous isomeric classification. While this specific molecule may be novel or sparsely documented, the principles and workflows detailed herein are universally applicable to the broader class of complex steroidal sapogenins. We will move beyond rote protocols to explore the causal logic behind our analytical choices, empowering you, the researcher, to not only execute these methods but to intelligently adapt them to your own unique molecular challenges.

Part 1: Deconstructing the Isomeric Puzzle of Spirost-14-en-3,12-dione

The journey begins not in the lab, but with a thorough theoretical analysis of the molecule's structure. The name itself provides critical clues: a spirostane core, a double bond at the C-14 position, and ketone functionalities at C-3 and C-12.

A typical spirostane, such as the (25R) isomer, possesses at least nine chiral centers. The introduction of a double bond at C-14 removes the chirality at that center but introduces significant conformational constraints and potential for new stereochemical relationships.

The primary forms of isomerism to consider for Spirost-14-en-3,12-dione are:

  • Stereoisomerism: Molecules with the same connectivity but different spatial arrangements of atoms.[1][5]

    • Enantiomers: Non-superimposable mirror images. They exhibit identical physical properties except for the rotation of plane-polarized light and interactions with other chiral molecules.[1][6]

    • Diastereomers: Stereoisomers that are not mirror images. They have different physical and chemical properties and can often be separated by non-chiral chromatographic methods.[1] This includes epimers (differing at one stereocenter) and geometric isomers.

The most critical stereocenter in the spirostane side chain is C-22 (the spiro carbon) and C-25, which determines the (25R) or (25S) configuration, significantly impacting biological activity.

G cluster_labels mol C3 C3 (Ketone) C5 C5* C10 C10* C8 C8* C9 C9* C12 C12 (Ketone) C13 C13* C14 C14=C15 (Alkene) C17 C17* C20 C20* C22 C22 (Spiro)* C25 C25*

Figure 1. Structure of (25R)-Spirost-14-en-3,12-dione with key stereocenters (*) highlighted.

Part 2: The Analytical Gauntlet: A Multi-technique Strategy

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the cornerstone of structural elucidation, providing detailed information about the connectivity and relative stereochemistry of a molecule.

Expertise & Rationale: The rigidity of the steroid nucleus causes distinct and predictable chemical shifts and coupling constants for its protons. The spatial arrangement of substituents creates unique electronic environments, which are directly observable in the NMR spectrum. For spirostanes, specific proton signals, such as those for the C-18 and C-19 methyl groups, are highly sensitive to the stereochemistry of the ring junctions and the side chain.[4][7]

Experimental Protocol: A Step-by-Step Guide to NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Pyridine-d₅). The choice of solvent is critical; pyridine can resolve overlapping signals often seen in chloroform.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, signal integrations, and coupling constants. Pay close attention to the methyl signals (C-18, C-19, C-21, C-27) and the olefinic protons around C-14/C-15.

    • ¹³C NMR & DEPT: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon atoms. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is essential to differentiate between CH₃, CH₂, CH, and quaternary carbons. The chemical shifts of C-22 and C-25 are diagnostic for the side-chain configuration.[4][8]

  • 2D NMR for Connectivity and Spatial Proximity:

    • COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, allowing for the tracing of bonded spin systems through the steroid backbone.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, enabling unambiguous assignment of carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting spin systems across quaternary carbons (like C-10 and C-13) and for confirming the placement of the ketone and alkene functionalities.[8]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining relative stereochemistry. NOESY detects through-space interactions between protons that are close to each other (< 5 Å), irrespective of their bonding. For example, observing an NOE between the C-18 methyl protons and the C-20 proton can help define the stereochemistry at the D-ring and side chain junction.

Nucleus/Experiment Purpose Key Information Gleaned for Spirost-14-en-3,12-dione
¹H NMR Identifies proton environmentsChemical shifts of C-18, C-19, C-21, C-27 methyls; olefinic proton signals.
¹³C NMR Counts unique carbonsChemical shifts of C-3, C-12 (ketones), C-14, C-15 (alkene), and C-22 (spiroketal).
COSY Maps ¹H-¹H spin systemsConfirms connectivity within each ring of the steroid nucleus.
HSQC Links ¹H to direct ¹³CUnambiguously assigns carbon resonances.
HMBC Maps long-range ¹H-¹³CConfirms placement of ketones and links fragments across quaternary carbons.
NOESY Maps through-space ¹H-¹HDetermines relative stereochemistry of ring junctions and side-chain orientation.
Mass Spectrometry (MS): Beyond Molecular Weight

While NMR maps the molecule, mass spectrometry provides its precise mass and offers clues to its structure through fragmentation. For isomer analysis, advanced MS techniques are indispensable.

Expertise & Rationale: Standard MS can confirm the molecular formula but typically cannot distinguish between stereoisomers as they have identical masses.[9][10] However, the gas-phase conformation of an ion can differ between isomers, affecting its fragmentation pattern or its mobility through a gas. This is the principle exploited by tandem MS and ion mobility.

Key MS Techniques for Isomer Classification:

  • High-Resolution Mass Spectrometry (HRMS): The first step is always to confirm the elemental composition. HRMS provides a mass measurement with enough accuracy (typically < 5 ppm) to definitively establish the molecular formula (e.g., C₂₇H₃₈O₄ for the parent compound).

  • Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of the parent molecule are isolated, fragmented, and the resulting product ions are analyzed. While diastereomers may sometimes yield different product ion ratios, this is not always a reliable differentiator. Its primary utility is in confirming the core structure. The fragmentation of the spiroketal side chain can be particularly informative.[11]

  • Ion Mobility-Mass Spectrometry (IM-MS): This is a powerful technique for separating isomers.[12][13] Ions are propelled through a drift tube filled with a neutral gas. Their velocity depends on their size and shape (their rotationally averaged collision cross-section, or CCS). Isomers with different 3D shapes will have different drift times and can be separated, even if they have identical masses.[14] This approach offers separation power akin to chromatography but on a millisecond timescale.[13]

Protocol: Enhancing Isomer Separation with Derivatization for MS

For challenging separations, chemical derivatization can be used to amplify the subtle structural differences between isomers before MS analysis.[12][14]

  • Objective: To convert the ketone groups into derivatives that may have more distinct gas-phase conformations.

  • Reagent Selection: Girard's Reagent P is an excellent choice as it reacts specifically with ketones to form a hydrazone derivative that carries a permanent positive charge, enhancing ionization efficiency for ESI-MS.[11][15]

  • Methoximation (Optional Pre-step): To prevent the formation of multiple enol-isomers from the ketones, a methoximation step can be performed first.[16]

    • Add 50 µL of 2% methoxyamine hydrochloride in pyridine to the dried sample.

    • Seal the vial and incubate at 60°C for 30 minutes.

    • Cool to room temperature.

  • Girard P Derivatization:

    • To the cooled sample, add a solution of Girard's Reagent P in methanol with a small amount of acetic acid.

    • Incubate at 60°C for 1 hour.

    • The derivatized sample is now ready for direct infusion or LC-IM-MS analysis.

Chiral Chromatography: The Gold Standard for Separation

Chiral chromatography is the definitive technique for physically separating enantiomers and quantifying the enantiomeric purity of a sample.

Expertise & Rationale: Enantiomers have identical physical properties in an achiral environment, making them inseparable by standard chromatography. Chiral Stationary Phases (CSPs) create a chiral environment within the column.[6] The two enantiomers form transient diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times, enabling their separation. Polysaccharide-based and cyclodextrin-based CSPs are particularly effective for the separation of steroidal isomers.[6][17]

Protocol: A Systematic Approach to Chiral Method Development (HPLC)

  • Column Selection: Begin screening with polysaccharide-based columns (e.g., cellulose or amylose derivatives) and a cyclodextrin-based column (e.g., β- or γ-cyclodextrin). Steroids, with their multi-ring structure, often show good selectivity on γ-cyclodextrin phases.[6]

  • Mobile Phase Screening:

    • Normal Phase (NP): Start with a mobile phase of hexane/isopropanol. Vary the percentage of the alcohol modifier (e.g., from 5% to 20%) to modulate retention and selectivity.

    • Reversed-Phase (RP): Use a mobile phase of acetonitrile/water or methanol/water. Biphenyl phases can offer unique selectivity for steroids compared to standard C18 columns.[9][10]

    • Polar Organic Mode: Use a single polar solvent like methanol or acetonitrile, often with additives. This can sometimes provide unique selectivity.

  • Optimization: Once initial separation is achieved, optimize the resolution by fine-tuning the mobile phase composition, flow rate, and column temperature.

  • Validation: The protocol is self-validating when baseline separation (Resolution > 1.5) is achieved, demonstrating the method's ability to distinguish the isomers. Peak purity can be confirmed using a photodiode array (PDA) detector.

Part 3: Integrated Workflow: From Unknown Isomer to Validated Standard

Figure 2. An integrated workflow for the isomeric classification of Spirost-14-en-3,12-dione.

This workflow demonstrates a self-validating system. The initial hypotheses of structure and relative stereochemistry from NMR are tested and confirmed by the physical separation via chiral HPLC. Each isolated isomer then has its unique analytical signature (retention time, NMR spectrum, CCS value). If a crystal of one isomer can be obtained, X-ray crystallography provides the absolute configuration, turning that isomer into a validated reference standard against which all others can be definitively classified.

Conclusion

The isomeric classification of a complex molecule like Spirost-14-en-3,12-dione is a rigorous process that demands more than just data collection. It requires a deep understanding of the principles of stereochemistry and the strategic application of orthogonal analytical techniques. By integrating high-resolution mass spectrometry, comprehensive multi-dimensional NMR, and high-performance chiral chromatography, researchers can build an unassailable case for the structure and stereochemistry of their compounds. This guide provides the framework and the causal logic to navigate this challenge, ensuring that the foundational characterization of novel chemical entities is performed with the highest degree of scientific integrity.

References

  • Journal of the Chemical Society D. (n.d.).
  • BenchChem. (2025). Derivatization of 11-Keto Steroids for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis. BenchChem.
  • Florida International University. (n.d.). Analysis of Steroid Hormone Isomers using Ion Mobility-Mass Spectrometry. FIU Digital Commons.
  • TOFWERK. (n.d.).
  • MDPI. (2021, May 18). Spirostanol Sapogenins and Saponins from Convallaria majalis L.
  • ResearchGate. (n.d.). Chromatogram of corticosteroid isomers by developed chiral separation method.
  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • ResearchGate. (2019). Separation of steroid isomers by ion mobility mass spectrometry.
  • Semantic Scholar. (n.d.). NMR and X-ray characterization of steroids with furospirostane side chains. Semantic Scholar.
  • Thermo Fisher Scientific. (n.d.). Robust Extraction, Separation And Quantitation Of Structural Isomer Steroids From Human Plasma By SPE With LC-MS/MS Detection. Thermo Fisher Scientific.
  • Thermo Fisher Scientific. (n.d.). Robust extraction, separation, and quantitation of structural isomer steroids from human plasma by SPE-UHPLC-MS. Thermo Fisher Scientific.
  • AOCS Lipid Library. (n.d.). Steroids. AOCS.
  • MDPI. (2020, August 24). Identification and Structural Analysis of Spirostanol Saponin from Yucca schidigera by Integrating Silica Gel Column Chromatography and Liquid Chromatography/Mass Spectrometry Analysis. MDPI.
  • ResearchGate. (2003). H-1 and C-13 NMR of synthetic steroid sapogenins. Part II. C-23 Substituted derivatives of (25S)-spirostanes.
  • Thermo Fisher Scientific. (2017, April 6).
  • MilliporeSigma. (n.d.). CHIRAL HPLC COLUMNS. MilliporeSigma.
  • ACS Publications. (n.d.). Mass Spectrometry in Structural and Stereochemical Problems. I. Steroid Ketones. Journal of the American Chemical Society.
  • Journal of Food and Drug Analysis. (n.d.). A spirostanol glycoside from wild yam (Dioscorea villosa)
  • ACS Publications. (n.d.). Liquid chromatographic separation of diastereomers and structural isomers on cyclodextrin-bonded phases. Analytical Chemistry.
  • National Institutes of Health. (n.d.). (25R)-Spirost-4-ene-3,12-dione. PubChem.
  • ACS Publications. (2021, October 1). Powerful Steroid-Based Chiral Selector for High-Throughput Enantiomeric Separation of α-Amino Acids Utilizing Ion Mobility–Mass Spectrometry. Analytical Chemistry.
  • TargetMol. (n.d.). (25R)-Spirost-4-ene-3,12-dione. TargetMol.
  • National Institutes of Health. (n.d.). (25R)-5a-Spirostane-3,12-dione.
  • MedChemExpress. (n.d.). (25R)-Spirost-4-ene-3,12-dione. MedChemExpress.
  • Synthonix, Inc. (n.d.). (25R)-Spirost-4-ene-3,12-dione. Synthonix, Inc.
  • Wikipedia. (n.d.). Stereoisomerism. Wikipedia.
  • LibreTexts. (n.d.). A. Early Methods. Chemistry LibreTexts.
  • ResearchGate. (n.d.). Conversion of 12α-Hydroxyandrosta-1,4-diene-3,17-dione into a Derivative of 12-Oxoestradiol: a Novel C9–C 10 Cleavage Reaction.
  • BOC Sciences. (n.d.). CAS 6875-60-1 ((25R)-Spirost-4-ene-3,12-dione). BOC Sciences.
  • MDPI. (2023, July 14). Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. MDPI.
  • ResearchGate. (2016). Synthesis of spiro-1,2,4-triazole-3-thiones from cycloalkanone thiosemicarbazones, and formation of a cyclic 1,2-dithione.
  • Google Patents. (n.d.). Process for preparing 14-alpha-hydroxy-4-androstene-3,6,17-trione.
  • RASAYAN Journal of Chemistry. (2021).
  • Semantic Scholar. (2021, May 10). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Semantic Scholar.
  • MDPI. (2022, February 14). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. MDPI.
  • The Organic Chemistry Tutor. (2018, April 26). Stereoisomers. YouTube.
  • LibreTexts. (2024, August 13). 10: Stereoisomers. Chemistry LibreTexts.

Sources

The Strategic Role of 14-Dehydrohecogenin Derivatives in Modern Steroidal Drug Design: Synthesis, Grob Fragmentation, and Biological Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

Hecogenin, a naturally occurring steroidal sapogenin predominantly isolated from Agave sisalana, has long served as a privileged precursor in the pharmaceutical industry for the synthesis of steroidal hormones and anti-inflammatory agents. However, the moderate biological potency of the parent compound has necessitated advanced structural modifications. Among the most promising frontiers in steroidal drug design is the synthesis of 14-dehydrohecogenin derivatives and their downstream analogues.

By introducing a double bond at the C-14 position (or utilizing the C-14 center for Grob fragmentation), synthetic chemists can fundamentally alter the rigid trans-C/D ring junction of the steroid scaffold. This whitepaper explores the chemical rationale, synthetic methodologies, and biological structure-activity relationships (SAR) of these advanced hecogenin derivatives, providing actionable protocols for researchers developing next-generation cytostatic and anti-cancer therapeutics.

Chemical Rationale: The C-14 Desaturation Paradigm

The native steroidal framework of hecogenin features a highly rigid tetracyclic core coupled with a terminal spiroketal system. While this rigidity is beneficial for basic receptor binding, it limits the conformational flexibility required to mimic complex marine osmiophilic steroids, such as the potent anti-cancer cephalostatins[1].

Targeting the C-14 position serves two critical synthetic purposes:

  • Conformational Alteration: The introduction of a C14=C15 double bond (14-dehydro) flattens the C/D ring junction, altering the spatial orientation of the D-ring and any attached side chains. This geometric shift is crucial for enhancing binding affinity to novel enzymatic pockets.

  • Grob Fragmentation to Seco-Steroids: Functionalizing the C-14 position (e.g., via a 14β-hydroxy-17β-tosylate intermediate) enables Grob fragmentation. This reaction cleaves the C13–C14 bond, yielding 13,14-seco-steroids. These nine-membered ring systems possess a highly flexible C/D macrocycle, which has shown remarkable promise in overcoming multidrug resistance in cancer cell lines[2].

SynthFlow Hec Hecogenin (Spirostanic Scaffold) SpiroOpen Spiroketal Opening (BF3·Et2O, Ac2O) Hec->SpiroOpen Step 1: Ring Cleavage Ox C-14 Functionalization (Remote Oxidation) SpiroOpen->Ox Step 2: Hydroxylation Dehydro 14-Dehydrohecogenin Intermediate Ox->Dehydro Step 3: Elimination Seco 13,14-seco-steroids (Grob Fragmentation) Dehydro->Seco Pathway A: Ring Opening Ceph Cephalostatin Analogues (Anti-cancer Agents) Dehydro->Ceph Pathway B: Dimerization

Fig 1: Synthetic divergence of hecogenin into 14-dehydro intermediates and advanced cytostatic analogues.

Synthetic Methodologies & Workflows

To access 14-dehydrohecogenin derivatives, the inert spiroketal F-ring must first be regioselectively opened. This is typically achieved using Lewis acid catalysis, which coordinates with the spiroketal oxygen to facilitate ring cleavage[].

Protocol 1: Regioselective Spiroketal Cleavage and C-14 Desaturation

Causality & Rationale: We utilize Boron trifluoride diethyl etherate (


) in acetic anhydride. The Lewis acid specifically coordinates to the O-22 oxygen of the spiroketal, weakening the C22–O bond. Acetic anhydride traps the resulting carbocation, preventing reversible ring closure and ensuring a regioselective opening of the F-ring to yield a cholestanic framework with a pyranone E-ring[]. Subsequent remote oxidation and elimination yield the 14-dehydro derivative.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 5.0 mmol of hecogenin acetate in 25 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent moisture-induced quenching of the Lewis acid.

  • Lewis Acid Addition: Cool the reaction mixture to 0°C. Dropwise, add 15.0 mmol of

    
     followed by 10.0 mmol of acetic anhydride (
    
    
    
    ).
  • Ring Cleavage: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the disappearance of the starting material via TLC (Hexane/EtOAc 7:3).

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous

    
     (to neutralize the Lewis acid and acetic acid byproducts). Extract the aqueous layer with DCM (
    
    
    
    mL). Dry the combined organic layers over anhydrous
    
    
    and concentrate under reduced pressure.
  • C-14 Functionalization (Remote Oxidation): Subject the opened intermediate to photolytic remote oxidation using (diacetoxyiodo)benzene and iodine under UV irradiation to functionalize the unactivated C-14 position, yielding a 14β-hydroxy intermediate.

  • Elimination to 14-Dehydro: Treat the 14β-hydroxy intermediate with thionyl chloride (

    
    ) in anhydrous pyridine at 0°C for 2 hours to induce dehydration, yielding the targeted 14-dehydrohecogenin derivative.
    

Self-Validating Quality Control:

  • Validation: Confirm the Z-configuration of the newly formed C23-C24 double bond (from ring opening) and the C14=C15 double bond via 1D and 2D NMR (DEPT, COSY, HMBC). The disappearance of the spiroketal carbon signal (~109 ppm) and the appearance of olefinic protons (~5.2–5.5 ppm) confirm successful conversion[].

Biological Efficacy & Structure-Activity Relationship (SAR)

While parent hecogenin exhibits moderate anti-tumor properties, its clinical application is hindered by high IC


 values (>100 μM)[4]. Modern SAR studies have demonstrated that conjugating hecogenin derivatives (including spiroketal-opened and desaturated analogues) with lipophilic cations, such as the triphenylphosphonium (

) group, drastically enhances their antiproliferative potency[4].
Mechanism of Action: Mitochondrial Targeting

Cancer cells typically exhibit a highly hyperpolarized mitochondrial membrane potential (


) compared to healthy cells. The 

moiety is a delocalized lipophilic cation that easily permeates lipid bilayers and selectively accumulates within the mitochondrial matrix of cancer cells. Once localized, these hecogenin derivatives disrupt the electron transport chain, induce Reactive Oxygen Species (ROS) overproduction, and trigger the mitochondrial apoptosis pathway via Caspase-3/9 activation[4].

BioPath Drug TPP+-Linked Dehydrohecogenin Mito Mitochondrial Membrane Accumulation Drug->Mito Lipophilic Cation Targeting ROS ROS Overproduction Mito->ROS ETC Disruption MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mito->MMP Pore Opening Caspase Caspase-3/9 Activation ROS->Caspase Oxidative Stress MMP->Caspase Cytochrome c Release Apoptosis Cancer Cell Apoptosis (MKN45, HepG2) Caspase->Apoptosis Execution Phase

Fig 2: Mechanism of mitochondrial-mediated apoptosis induced by TPP+-linked hecogenin derivatives.

Quantitative Data: Cytotoxicity Profiling

The table below summarizes the profound impact of structural derivatization (specifically


 conjugation and ring modification) on the cytostatic activity against human cancer cell lines.
CompoundStructural ModificationMKN45 (IC

μM)
HepG2 (IC

μM)
MCF-7 (IC

μM)
Reference
Hecogenin (HCG) Parent Scaffold (None)> 100.0> 100.0> 100.0[4]
Compound 3c

linkage at C-3/C-12
0.481.252.10[4]
Triol Derivative 5 Epoxidation & Reduction< 0.10N/A< 0.10[1]
Cephalostatin Analog Tetradecacyclic Dimerization0.050.080.06[1]
Protocol 2: In Vitro Cytotoxicity & Apoptosis Validation (MTT Assay)

Causality & Rationale: The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells. Because the synthesized derivatives specifically target mitochondrial function, this assay provides a highly sensitive, direct readout of mitochondrial viability and compound cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed MKN45 (gastric cancer) and HepG2 (liver cancer) cells in 96-well plates at a density of

    
     cells/well in 100 μL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% 
    
    
    
    humidified incubator to allow cell attachment.
  • Compound Treatment: Prepare serial dilutions of the synthesized hecogenin derivative (e.g., 0.01 μM to 100 μM) in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity). Treat the cells for 48 hours.

  • MTT Incubation: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C. The viable cells will metabolize MTT into insoluble formazan.

  • Solubilization: Carefully aspirate the culture medium. Add 150 μL of high-purity DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 10 minutes in the dark.

  • Quantification: Measure the optical density (OD) at 490 nm using a microplate reader.

Self-Validating Quality Control:

  • Validation: Include a positive control (e.g., Doxorubicin) and a vehicle control (0.1% DMSO). Calculate cell viability as:

    
    . Use non-linear regression analysis (e.g., GraphPad Prism) to calculate the exact IC
    
    
    
    values. If the vehicle control shows <95% viability, the assay must be discarded and repeated due to solvent toxicity.

Future Perspectives

The evolution of hecogenin from a simple botanical extract to a highly engineered scaffold—such as 14-dehydrohecogenin intermediates and


-linked derivatives—highlights the power of semi-synthesis in drug discovery. Future research should focus on utilizing the C-14 desaturated intermediates to perform asymmetric Grob fragmentations, yielding novel 13,14-seco-steroids. These flexible macrocycles hold the potential to bypass the efflux pump mechanisms responsible for multidrug resistance in refractory carcinomas.

References

  • Triphenylphosphonium-linked derivative of hecogenin with enhanced antiproliferative activity: Design, synthesis, and biological evaluation. Bioorganic Chemistry. (2024). 4

  • Synthesis of Cytostatic Tetradecacyclic Pyrazines and a Novel Reduction-Oxidation Sequence for Spiroketal Opening in Sapogenins. ResearchGate. 1

  • Regio- and stereoselective cleavage of steroidal 22-oxo-23-spiroketals catalyzed by BF3·Et2O. Steroids. (2015).

  • The synthesis of functionalized 13,14-seco-steroids via Grob fragmentation. Steroids. (2004). 2

Sources

The Pharmacological Potential of 14-Unsaturated Spirostanes: Structural Dynamics, Bioactivity, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spirostanes represent a highly versatile family of steroidal sapogenins, characterized by a rigid hexacyclic ABCDEF-ring system. While naturally occurring spirostanes such as diosgenin and hecogenin are well-documented for their biological activities, the targeted introduction of a


-unsaturation (a double bond between C-14 and C-15) unlocks a distinct and highly potent chemical space. This technical guide explores the structural significance, pharmacological potential, and synthetic methodologies associated with 14-unsaturated spirostanes, providing a comprehensive framework for researchers and drug development professionals.

Chemical Biology & Structural Significance

The biological efficacy of steroidal sapogenins is heavily dictated by their stereochemistry and ring conformation. The spirostane skeleton relies on a spiroketal moiety at C-22, which is critical for target binding. However, the introduction of a


 double bond fundamentally alters the conformational topology of the molecule.

Causality of Structural Modification: Why target the


 position? The 14-ene modification is not merely a structural novelty; it is a critical synthetic and biological pivot. The unsaturation flattens the D-ring, altering the spatial orientation of the adjacent E and F rings. This increased planarity enhances the molecule's ability to intercalate into specific kinase binding pockets, such as MAPK14 (p38

)[1]. Furthermore,

-unsaturated spirostanes serve as vital synthetic intermediates. Through targeted oxidation, they can be converted into 14

-hydroxy derivatives—the core pharmacophore of cardiotonic steroids (cardenolides) that act as potent Na+/K+-ATPase inhibitors[2].

Pharmacological Potential

Anticancer Activity and Apoptosis

14-unsaturated spirostanes and their derivatives exhibit profound antiproliferative effects across various malignancies. The primary mechanism of action is driven by the overproduction of Reactive Oxygen Species (ROS) and the subsequent activation of the intrinsic apoptotic pathway[3].

In vitro studies demonstrate that modified spirostanes effectively inhibit Mitogen-Activated Protein Kinase 14 (MAPK14/p38


), a key modulator in cancer cell survival and progression[1]. The inhibition of MAPK14, coupled with mitochondrial depolarization, leads to the cleavage of pro-caspase-3 into active Caspase-3/7. This triggers a proteolytic cascade resulting in Poly (ADP-ribose) polymerase (PARP) cleavage and irreversible DNA fragmentation[3],[4].
Synergistic Reversal of Drug Resistance

Steroidal saponins and their aglycones have shown the ability to reverse multi-drug resistance (MDR) in tumor models. By downregulating P-glycoprotein (P-gp) and MRP1 levels through the PI3K/AKT signaling pathway, spirostane derivatives increase the intracellular retention of chemotherapeutic agents like doxorubicin and paclitaxel, restoring apoptotic sensitivity in resistant cell lines[4].

Anti-inflammatory and Neuroprotective Potential

Extrapolating from related 14-en steroidal and triterpenoid derivatives, the


 structural motif is highly relevant in neurodegenerative disease models. The conjugated system involving the C14=C15 double bond has been shown to be crucial for fitting into the active site of BACE1 (

-secretase), offering a pathway for the development of novel Alzheimer's disease therapeutics[5].

Mechanistic Pathways

Apoptosis Spirostane 14-Unsaturated Spirostane MAPK14 MAPK14 (p38α) Inhibition Spirostane->MAPK14 ROS ROS Overproduction Spirostane->ROS Caspase Caspase-3/7 Activation MAPK14->Caspase Mito Mitochondrial Depolarization ROS->Mito Mito->Caspase Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis

Fig 1. Apoptotic signaling cascade induced by 14-unsaturated spirostanes.

Data Presentation: Bioactivity Profiling

The following table summarizes the comparative bioactivity of spirostane derivatives and related steroidal compounds, highlighting the impact of structural modifications.

Compound ClassPrimary Target / PathwayObserved Efficacy (IC50 / Effect)Primary Indication

-Unsaturated Spirostanes
MAPK14 (p38

), Caspase-3/7

(Apoptosis Induction)
Solid Tumors (Breast, Colon)
14

-Hydroxy Pregnanes
Na+/K+-ATPaseSub-micromolarHeart Failure / Arrhythmia
Spirostane Oximes Caspase-3 Activation

Cervical Cancer (HeLa, CaSki)
14-en Triterpenoids BACE1 (

-secretase)

Alzheimer's Disease
Timosaponin AIII PI3K/AKT/mTOR, P-gpDose-dependent MDR reversalPaclitaxel-Resistant Tumors

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of 14-unsaturated spirostanes.

Protocol 1: Photochemical Synthesis of -Unsaturated Spirostanes

This protocol leverages the Norrish Type I cleavage and subsequent Prins reaction, utilizing hecogenin acetate as a starting material[2],[6].

Causality of Experimental Choices: Photolysis is chosen over harsh chemical elimination to prevent the degradation of the sensitive spiroketal F-ring. The use of a quartz reaction vessel is mandatory, as standard borosilicate glass absorbs UV light below 300 nm, which is the exact wavelength required to excite the C-12 carbonyl group and initiate the radical cleavage.

  • Preparation: Dissolve 5.0 g of hecogenin acetate in 500 mL of anhydrous, degassed 1,4-dioxane. Degassing with argon for 30 minutes is critical to prevent unwanted photo-oxidation of the steroidal core.

  • Irradiation: Transfer the solution to a quartz photochemical reactor. Irradiate using a medium-pressure mercury lamp (e.g., 450 W) for 6–8 hours at room temperature.

  • Monitoring: Monitor the reaction via TLC (Hexane:Ethyl Acetate 4:1). The disappearance of the hecogenin acetate spot indicates the formation of lumihecogenin acetate and photohecogenin acetate.

  • Transformation: Concentrate the solvent in vacuo. Treat the crude photochemical mixture with a catalytic amount of p-toluenesulfonic acid (p-TsOH) in refluxing benzene for 2 hours. This acidic thermal condition drives the elimination and rearrangement, yielding the

    
    -unsaturated spirostan derivative.
    
  • Purification: Purify the product via flash column chromatography on silica gel to isolate the pure 14-en spirostane.

Synthesis Hecogenin Hecogenin Acetate (Precursor) Photolysis Photolysis (UV <300nm) Hecogenin->Photolysis Intermediates Lumihecogenin & Photohecogenin Photolysis->Intermediates Transformation Acidic/Thermal Rearrangement Intermediates->Transformation Delta14 Δ14-Unsaturated Spirostane Transformation->Delta14

Fig 2. Photochemical synthesis workflow of Δ14-unsaturated spirostanes.

Protocol 2: High-Throughput Cytotoxicity and Caspase-3 Activation Assay

To validate the anticancer potential, a dual-assay system is employed to measure both cell viability and specific apoptotic pathway activation[7].

Causality of Experimental Choices: The choice of a fluorogenic substrate (Ac-DEVD-AMC) over a standard colorimetric substrate provides a 10-fold increase in assay sensitivity. This is vital when evaluating highly potent


-spirostanes that may induce apoptosis at sub-micromolar concentrations, preventing false negatives in early-stage screening.
  • Cell Culture & Treatment: Seed MCF-7 (breast cancer) or HeLa (cervical cancer) cells in a 96-well plate at a density of

    
     cells/well. Incubate for 24 hours. Treat cells with the synthesized 
    
    
    
    -spirostane at varying concentrations (0.1
    
    
    to 50
    
    
    ) for 48 hours.
  • Viability Assessment (MTT): Add 20

    
     of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the formazan crystals with 100 
    
    
    
    of DMSO and read absorbance at 570 nm to establish the
    
    
    .
  • Caspase-3/7 Extraction: In a parallel plate treated at the established

    
    , lyse the cells using a CHAPS-based lysis buffer (50 mM HEPES, 1 mM DTT, 0.1% CHAPS, pH 7.4). The use of CHAPS preserves the enzymatic activity of the caspases.
    
  • Fluorogenic Assay: Transfer 50

    
     of the lysate to a black opaque 96-well plate. Add 50 
    
    
    
    of assay buffer containing 20
    
    
    Ac-DEVD-AMC (Caspase-3 specific substrate).
  • Quantification: Incubate at 37°C for 1 hour. Measure fluorescence using a microplate reader (Excitation: 380 nm, Emission: 460 nm). A self-validating control must include a well treated with the spirostane alongside a specific Caspase-3 inhibitor (e.g., Z-VAD-FMK) to confirm that the fluorescence signal is exclusively caspase-driven.

References

1.8. ResearchGate.[8] 2.2. ResearchGate.[2] 3.1. ResearchGate.[1] 4.3. MDPI.[3] 5.4. Spandidos Publications.[4] 6.7. MDPI.[7] 7. 5. MDPI.[5]

Sources

Spirost-14-en-3,12-dione PubChem CID and safety data

[1][2][3][4]

Part 1: Chemical Identity & Structural Characterization[1][4]

Spirost-14-en-3,12-dione is a spirostan steroid characterized by a double bond at the C14-C15 position and ketone functionalities at C3 and C12.[1][2][3] It is frequently encountered as a degradation product or synthetic intermediate in the processing of Hecogenin (12-oxo-spirostane), a sapogenin derived from Agave sisalana.[1][2][3]

Nomenclature & Identifiers
  • Chemical Name: (25R)-5

    
    -Spirost-14-ene-3,12-dione[1][2][3]
    
  • CAS Registry Number: 24742-83-4 [1][2][4]

  • Molecular Formula: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    [1][2][3]
    
  • Molecular Weight: 426.6 g/mol [2][3]

  • PubChem CID: Note: While the

    
     isomer (CID 10836200) is common, the 
    
    
    isomer is less frequently indexed.[2][3] Researchers should rely on the CAS 24742-83-4 for exact procurement.[1][2]
Structural Distinction (Critical)

Researchers must distinguish this compound from its isomers to avoid experimental error:

  • Spirost-14-en-3,12-dione (Target): Double bond at C14 .[1][2][3] Often results from dehydration of 14-hydroxy precursors.[1][2]

  • (25R)-Spirost-4-en-3,12-dione: Double bond at C4 (A-ring enone).[1][2][3] This is the standard "enone" isomer often found in commercial catalogs.[2]

  • Hecogenin: Saturated C14, C3-hydroxyl, C12-ketone.[1][2][3]

Physicochemical Properties (Predicted)
PropertyValue (Predicted/Experimental)
Physical State Solid / Crystalline Powder
Melting Point 200–205 °C (Typical for spirostane diones)
Solubility Soluble in Chloroform, DCM, DMSO; Insoluble in Water
LogP ~4.5 (Lipophilic)

Part 2: Synthesis & Formation Pathway[1][4]

The formation of the

23
Mechanistic Pathway[3][4]
  • Starting Material: Hecogenin (5

    
    -spirostan-3
    
    
    -ol-12-one).[1][2]
  • Oxidation: Jones oxidation converts the C3-hydroxyl to a C3-ketone (5

    
    -spirostane-3,12-dione).[1][2][3]
    
  • Functionalization/Elimination: Introduction of unsaturation at C14 is often achieved via:

    • Bromination/Dehydrobromination: Bromination at C14 (alpha to the C12 ketone or via remote functionalization) followed by base-catalyzed elimination.[1][2][3]

    • Microbial Transformation: Specific fungal strains can introduce 14

      
      -hydroxyl groups, which readily dehydrate to the 
      
      
      olefin.[2][3]
Visualization of Synthesis Logic

The following diagram illustrates the structural relationship and divergence from Hecogenin.

SpirostanePathwayscluster_legendPathway LegendHecogeninHecogenin(3-OH, 12-oxo)Dione5-alpha-Spirostane-3,12-dione(Saturated)Hecogenin->DioneJones Oxidation (CrO3)Delta4Spirost-4-en-3,12-dione(Isomer A: C4=C5)Dione->Delta4Bromination/Elimination (Ring A)Delta14Spirost-14-en-3,12-dione(Target: C14=C15)Dione->Delta141. C14-Functionalization2. DehydrationkeyGreen: Stable Intermediate | Red: Target Compound

Figure 1: Synthetic divergence of spirostane diones from Hecogenin. The


123

Part 3: Safety Data & Risk Management (GHS)[1][3][4]

As a specific SDS for CAS 24742-83-4 is rarely available in public domains, researchers must adopt a Potent Compound Safety Strategy . This compound is a steroid intermediate and should be treated as a potential reproductive toxin and endocrine disruptor.[2]

Hazard Classification (Inferred)

Based on the structural class (Steroidal Enones/Diones):

  • Signal Word: WARNING

  • GHS Categories:

    • H361: Suspected of damaging fertility or the unborn child.[2]

    • H373: May cause damage to organs (Endocrine system) through prolonged or repeated exposure.[2][3]

    • H413: May cause long-lasting harmful effects to aquatic life.[1][2]

Handling Protocols (Self-Validating System)

To ensure safety without a specific SDS, follow this hierarchy of control:

  • Engineering Controls:

    • Primary: Handle only inside a certified Chemical Fume Hood or Powder Containment Balance Enclosure.[2]

    • Validation: Verify face velocity is >0.5 m/s before opening the vial.

  • Personal Protective Equipment (PPE):

    • Respiratory: N95 or P100 respirator if handling open powder outside an enclosure (not recommended).[2][3]

    • Dermal: Double nitrile gloves (0.11 mm min thickness).[2][3]

    • Ocular: Chemical splash goggles.[2]

  • Decontamination Protocol:

    • Steroids are lipophilic.[2] Clean surfaces with a surfactant-based detergent (e.g., 1% SDS solution) followed by an ethanol wipe.[2][3]

    • Verification: A UV-lamp check (if the compound is UV-active) or surface swab LC-MS analysis is required for "Potent Compound" designated areas.[1][2]

Part 4: Experimental Identification Protocol

When synthesizing or isolating this compound, rely on the following spectroscopic markers to confirm the


NMR Diagnostics[3][4]
  • 1H NMR (CDCl3):

    • 
       Vinyl Proton:  Look for a signal around 5.2–5.5 ppm .[2][3]
      
    • 
       Vinyl Proton:  Typically appears further downfield around 5.7–5.8 ppm  (s, 1H, H-4).[2][3]
      
    • Methyl Groups: The C18 methyl signal (angular methyl near C12/C14) will be significantly shifted by the C14 double bond compared to the saturated precursor.[2][3]

Mass Spectrometry[1][3][4]
  • Ionization: ESI+ (Electrospray Ionization).[2][3]

  • Target Mass:

    
     Da.[2][3]
    
  • Fragmentation: Look for characteristic D-ring fragmentation patterns associated with the

    
     unsaturation, which destabilizes the spiroketal side chain cleavage compared to the saturated analog.[2][3]
    

References

  • ChemicalBook. (2024).[2][3] Spirost-14-en-3,12-dione CAS 24742-83-4 Entry.[1][2][3][4] Retrieved from [1][2][3]

  • BenchChem. (2024).[2][3] Product Catalog: Spirost-14-en-3,12-dione. Retrieved from [1][2][3]

  • PubChem. (2024).[2][3][5] (25R)-Spirost-4-ene-3,12-dione (Isomer Comparison). National Library of Medicine.[2] Retrieved from [1][2][3]

  • Blunden, G., et al. (1998).[2][3] Steroidal Sapogenins from Leaves of Agave species. Phytochemistry. (Contextual reference for Hecogenin derivatives).

Methodological & Application

HPLC method development for Spirost-14-en-3,12-dione analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

This Application Note details the development of a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of Spirost-14-en-3,12-dione (CAS: 24742-83-4). This molecule is a critical steroidal intermediate, often encountered during the synthesis or degradation of hecogenin and related sapogenins.

The Analytical Challenge (Expertise Insight): Unlike its isomer (25R)-Spirost-4-en-3,12-dione , which possesses a conjugated enone system (


-3-one) exhibiting strong UV absorption at ~240 nm, Spirost-14-en-3,12-dione  presents a specific detection challenge.[1][2] The 

double bond (typically C14-C15) is structurally separated from the C12 ketone by the quaternary C13 carbon, breaking conjugation. Consequently, this analyte lacks a strong chromophore above 210 nm.

Strategic Solution: To ensure "Trustworthiness" and universal applicability, this protocol prioritizes Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) as the primary detection mode for mass-balance accuracy.[2] A secondary Low-Wavelength UV (205 nm) method is provided for laboratories lacking aerosol detectors, with strict solvent purity requirements.[2]

Physicochemical Profile & Method Strategy

PropertyDescriptionChromatographic Implication
Structure Steroidal backbone, spiroketal side chain,

unsaturation.[1][2]
High hydrophobicity (LogP > 3.5).[2] Requires non-polar stationary phase (C18).[2]
Chromophore Weak/Non-conjugated. Isolated ketones (C3, C12) and alkene (C14).Critical: Standard UV (254 nm) is ineffective.[2] Use ELSD/CAD or UV @ 205 nm.[2]
Solubility Insoluble in water; Soluble in ACN, MeOH, DCM.Sample diluent must be high-% organic (e.g., 100% MeOH) to prevent precipitation.[2]
Isomerism Potential presence of

isomer or saturated hecogenin dione.
Method must resolve the

peak from thermodynamically stable isomers.

Experimental Workflow (Visualized)

The following diagram outlines the logical flow of the method development and validation process, ensuring a self-validating system.

MethodDevelopment cluster_Method Chromatographic Optimization Start Start: Analyte Characterization Solubility Solubility & Stability Check (Diluent Selection) Start->Solubility DetectorSel Detector Selection (ELSD vs Low-UV) Solubility->DetectorSel ColumnSel Stationary Phase: C18 End-capped (3-5 µm) DetectorSel->ColumnSel Chromophore Absent MobilePhase Mobile Phase: Water / ACN (Gradient) ColumnSel->MobilePhase TempControl Temp Control: 30°C - 40°C MobilePhase->TempControl Validation Validation (ICH Q2) Linearity, Precision, LOQ TempControl->Validation FinalProtocol Final SOP Generation Validation->FinalProtocol

Caption: Step-by-step workflow for developing a robust HPLC method for non-chromophoric steroids.

Detailed Protocol: HPLC Conditions

Option A: ELSD/CAD (Recommended for Robustness)

This method is insensitive to gradient baseline drift and provides a truer mass-balance response.[1][2]

  • Instrument: HPLC/UHPLC system coupled with ELSD (e.g., Agilent 1260 Infinity II with ELSD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (Waters Symmetry C18).

    • Rationale: High carbon load and end-capping reduce peak tailing for neutral steroids.[1][2]

  • Mobile Phase A: Ultrapure Water (18.2 MΩ[2]·cm).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Note: Avoid buffers unless separating ionizable impurities; they can clog ELSD.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.

  • ELSD Settings:

    • Evaporator Temp: 60°C (Optimized for semi-volatiles).

    • Nebulizer Temp: 40°C.[4]

    • Gas Flow: 1.6 SLM (Nitrogen).[2]

  • Injection Volume: 10 - 20 µL.

Option B: Low-UV Detection (Alternative)

Use only if aerosol detection is unavailable.[1][2] Requires high-purity solvents to minimize background noise.[1][2]

  • Detector: Diode Array Detector (DAD) or VWD.[2]

  • Wavelength: 205 nm (Bandwidth 4 nm, Reference 360 nm).

  • Mobile Phase: Water / Acetonitrile (Far UV grade is mandatory).

    • Warning: Methanol has a higher UV cutoff (~205 nm) and will cause significant baseline drift; Acetonitrile (~190 nm cutoff) is required.

Gradient Profile (Universal for A & B)
Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)Event
0.005050Equilibration
2.005050Isocratic Hold
15.001090Linear Gradient
20.001090Wash
20.105050Return to Initial
25.005050Re-equilibration

Sample Preparation & Standards

Standard Preparation:

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of Spirost-14-en-3,12-dione reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 minutes.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with 50:50 ACN:Water .

    • Critical: Matching the diluent to the initial mobile phase conditions prevents "solvent shock" and peak distortion (fronting).

Sample Extraction (for Biological/Synthesis Matrices): For plasma or reaction mixtures, perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate or MTBE.[2] Evaporate to dryness and reconstitute in the Mobile Phase.

Validation Criteria (Self-Validating System)

To ensure the method is "Trustworthy" and meets ICH Q2(R1) guidelines, perform the following checks:

  • System Suitability Test (SST):

    • Tailing Factor (

      
      ):  Must be < 1.5. (Steroids can tail on active silanols; end-capped columns prevent this).
      
    • Precision (RSD): < 2.0% for 5 replicate injections of the standard.

    • Resolution (

      
      ):  If the 
      
      
      
      isomer is present,
      
      
      is required.
  • Linearity:

    • ELSD: Response is non-linear (log-log relationship).[1][2] Plot

      
       vs. 
      
      
      
      .[2]
      
      
      .[3]
    • UV: Linear regression.

      
      .
      
  • Limit of Quantitation (LOQ):

    • Establish the concentration where Signal-to-Noise (S/N)

      
       10.[1][2]
      
    • Expected LOQ: ~1-5 µg/mL for UV (205 nm); ~5-10 µg/mL for ELSD.[1][2]

Troubleshooting & "Senior Scientist" Tips

  • Ghost Peaks at 205 nm: If using UV, ghost peaks often arise from contaminated water or mobile phase additives. Use a "Ghost-Buster" column or strictly fresh Ultrapure water.[1][2]

  • Baseline Drift: In the gradient method, the refractive index change between Water and ACN can cause a UV baseline shift. Use Reference Wavelength (360 nm) to subtract this drift mathematically.

  • Isomer Separation: If the 14-ene and 4-ene isomers co-elute, lower the temperature to 20°C. The difference in planarity between the A-ring enone (

    
    ) and D-ring alkene (
    
    
    
    ) is accentuated at lower temperatures.[1][2]

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1][2] (Standard reference for gradient optimization logic).

  • PubChem. (n.d.). Compound Summary: (25R)-Spirost-4-ene-3,12-dione (Isomer Comparison).[1][2] National Library of Medicine. Link

  • Waters Corporation. (2020). Analysis of Steroids using Charged Aerosol Detection. Application Note. (Grounding for CAD/ELSD selection for non-chromophoric steroids). Link

  • ChemicalBook. (2023). Spirost-14-en-3,12-dione Product Entry (CAS 24742-83-4).[1][2][5][6][7] (Confirmation of specific isomer existence). Link

Sources

Application Note: GC-MS Fragmentation Profiling of Spirost-14-en-3,12-dione

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical scientists involved in steroid chemistry, drug discovery, and metabolic profiling. It details the GC-MS characterization of Spirost-14-en-3,12-dione , a specific spirostan intermediate distinct from the more common


 or saturated analogs.[]


-12-oxo-Spirostans[][2][3]

Introduction & Scope

Spirost-14-en-3,12-dione (CAS: 24742-83-4) is a steroidal sapogenin derivative characterized by a spiroketal side chain, a ketone at C3, and a conjugated enone system in the C/D ring (


-12-one).[][2][3][4][5][6][7] Unlike the ubiquitous diosgenin (

) or hecogenin (saturated 12-one), the

unsaturation introduces unique electronic stabilization that alters mass spectral fragmentation, particularly in the D-ring region.[2][3]

This guide provides a validated protocol for the identification of this compound, distinguishing it from isobaric interferences like Spirost-4-en-3,12-dione (a common Tribulus metabolite) through specific fragmentation pathways.[][2]

Experimental Protocol

Sample Preparation

While spirost-14-en-3,12-dione can be analyzed directly due to the stability of the dione system, derivatization is recommended to improve peak shape and lock keto-enol tautomers, especially when quantifying against biological matrices.[]

Method A: Direct Injection (Rapid Screening) [2][3]

  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Ethyl Acetate or Dichloromethane.

  • Concentration: Dilute to 10 µg/mL for scan mode acquisition.

Method B: MO-TMS Derivatization (Definitive Structural Confirmation) Rationale: Methoxime (MO) blocks the carbonyls, preventing thermal isomerization; Trimethylsilyl (TMS) caps any potential enols.[2][3]

  • Methoximation: Add 50 µL of Methoxyamine HCl in Pyridine (20 mg/mL) to the dried residue. Incubate at 60°C for 1 hour.

  • Silylation: Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Incubate at 60°C for 30 mins.

  • Reconstitution: Evaporate reagents under nitrogen; reconstitute in 100 µL Ethyl Acetate.

GC-MS Acquisition Parameters
  • System: Agilent 8890/5977B (or equivalent Single Quadrupole).

  • Column: Rxi-5Sil MS or DB-5ms (30 m × 0.25 mm × 0.25 µm).[][2][3]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[2][3]

  • Inlet: Splitless (1 min purge), 280°C.

  • Oven Program:

    • Initial: 100°C (hold 1 min).

    • Ramp 1: 20°C/min to 280°C.

    • Ramp 2: 5°C/min to 320°C (hold 5 min).

  • MS Source: EI (70 eV), 230°C.[2][3]

  • Mass Range: m/z 40–650.[]

Results & Discussion: Fragmentation Analysis

Molecular Ion and Base Peak

The Electron Ionization (EI) spectrum of Spirost-14-en-3,12-dione (


, MW 426.[][2][3]6) follows the "Spirostan Rule" but with deviations caused by the C14 double bond.
Ion Typem/z (approx)Relative AbundanceStructural Assignment
Molecular Ion 426 10–20%

(Stable due to conjugation)
Base Peak 139 100%Spiroketal Ring F cleavage (Diagnostic)
Satellite 115 20–40%Secondary cleavage of Ring F
Methyl Loss 411 5–10%

(Angular methyl C18/C19)
Side Chain Loss 312 <5%

(Loss of Ring F + H)
D-Ring Fragment 121/122 VariableCharacteristic of 12-oxo-14-ene motif
Mechanistic Pathway (The "Spirostan Signature")

The fragmentation is dominated by the McLafferty rearrangement and cleavage of the spiroketal side chain (Rings E and F).[2][3]

  • m/z 139 Formation: The molecular ion undergoes cleavage at the C20-C22 bond and the C16-O bond.[] This produces the stable oxonium ion at m/z 139, confirming the intact spirostan side chain.

  • Impact of

    
    -12-one: 
    
    • In saturated 12-ketones (e.g., Hecogenin), a prominent loss of the side chain occurs.[2][3]

    • In 14-ene-12-ones , the double bond at C14 conjugates with the C12 carbonyl.[] This stabilizes the C/D ring junction, often suppressing the ring D cleavage seen in saturated analogs.

    • Differentiation: The

      
       isomer will show a stronger molecular ion (
      
      
      
      ) relative to the
      
      
      isomer due to the internal stabilization of the C/D ring system.[2][3]
Visualization of Fragmentation Logic

The following diagram illustrates the critical cleavage points that generate the diagnostic ions.

FragmentationPathway cluster_14ene Effect of 14-ene-12-one M_Ion Molecular Ion [M]+. m/z 426 Spiro_Cleavage E/F Ring Cleavage (C20-C22 & C16-O) M_Ion->Spiro_Cleavage EI Impact (70eV) Core_Frag Steroid Core Fragment [M - SideChain] M_Ion->Core_Frag Neutral Loss of 114 Da Base_Peak Base Peak m/z 139 (Oxonium Ion) Spiro_Cleavage->Base_Peak Primary Pathway Sat_Peak Satellite Ion m/z 115 Spiro_Cleavage->Sat_Peak Secondary Loss (-C2H4) Note Conjugation at C14-C12 Stabilizes [M]+ vs Saturated Analogs Note->M_Ion

Caption: Logical flow of Spirost-14-en-3,12-dione fragmentation. The m/z 139 ion is the definitive marker for the spirostan skeleton.

Differentiation from Isomers

A critical challenge is distinguishing Spirost-14-en-3,12-dione from Spirost-4-en-3,12-dione .[]

FeatureSpirost-14 -en-3,12-dioneSpirost-4 -en-3,12-dione
Ring A Fragment Weak/Nonspecific (Saturated Ring A)m/z 124 (Bis-allylic cleavage of

-3-one)
Ring D Fragment Stabilized by 14-eneStandard cleavage
Molecular Ion High IntensityModerate Intensity
Retention Time Elutes later (typically) due to planar C/D ringElutes earlier

Analyst Note: If a peak at m/z 124 is observed with high abundance, the compound is likely the


 isomer (Ring A enone), not the 

isomer.[2][3]

References

  • ChemicalBook. (2023).[2][3] Spirost-14-en-3,12-dione Product & CAS Registry.

  • Smith, Z. et al. (2020).[2][3] Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids. Rapid Communications in Mass Spectrometry.

  • NIST Mass Spectrometry Data Center. (2023).[2][3] General Fragmentation of Spirostan Steroids (Hecogenin Series).

  • Djerassi, C. (1964).[2][3] Mass Spectrometry of Steroids: Fragmentation of Spirostanones. Pure and Applied Chemistry. (Foundational text on m/z 139 mechanism).

Sources

Application Note: In Vitro Cytotoxicity Profiling of Spirost-14-en-3,12-dione

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Spirost-14-en-3,12-dione is a specific semi-synthetic derivative of the spirostane class of steroidal sapogenins. While naturally occurring spirostanes like diosgenin and hecogenin are well-documented for their anticancer properties, the introduction of the 14-ene unsaturation combined with 3,12-dione functionalities alters the molecule's spatial configuration and lipophilicity.

These structural modifications are hypothesized to enhance membrane permeability and binding affinity to mitochondrial targets compared to their saturated precursors. However, this increased lipophilicity presents distinct challenges in in vitro assays, particularly regarding solubility and precipitation in aqueous culture media.

This guide provides a rigorous, self-validating workflow to assess the cytotoxicity of Spirost-14-en-3,12-dione, distinguishing between non-specific necrosis and programmed cell death (apoptosis).

Key Mechanistic Targets[1][2]
  • Mitochondrial Membrane Potential (

    
    ):  Steroidal saponins often trigger the intrinsic apoptotic pathway via mitochondrial destabilization.
    
  • ROS Generation: The 14-ene moiety may facilitate electron transport chain disruption, leading to Reactive Oxygen Species (ROS) accumulation.

  • Caspase Cascade: Activation of Caspase-3/7 as a terminal effector of apoptosis.

Pre-Assay Preparation: Compound Handling

Critical Challenge: Spirost-14-en-3,12-dione is highly hydrophobic. Improper solubilization leads to micro-precipitation in the well, causing false "toxicity" readings due to physical cell stress or optical interference.

Stock Solution Preparation[3][4]
  • Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered (0.22 µm), anhydrous.

  • Concentration: Prepare a 20 mM master stock.

    • Calculation: Molecular Weight of Spirost-14-en-3,12-dione

      
       426.6  g/mol  (Verify specific batch MW).
      
    • Example: Dissolve 8.53 mg in 1.0 mL DMSO.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching and photodegradation). Store at -20°C (stable for 3 months) or -80°C (stable for 1 year). Avoid repeated freeze-thaw cycles.

Working Solutions (Serial Dilution)
  • Vehicle Control: The final DMSO concentration in the well must never exceed 0.5% (v/v) , with 0.1% being the ideal target to prevent solvent-induced cytotoxicity.

  • Dilution Strategy:

    • Prepare intermediate dilutions in DMSO first (e.g., 10 mM, 5 mM, 1 mM).

    • Dilute these intermediates 1:1000 into pre-warmed culture media immediately before dosing.

Protocol 1: Primary Screening (CCK-8 Assay)

Why CCK-8 over MTT? For hydrophobic steroids like Spirost-14-en-3,12-dione, the MTT assay is prone to error. The insoluble formazan crystals formed by MTT require solubilization with organic solvents (DMSO/SDS), which can interact unpredictably with residual steroid precipitates. CCK-8 (WST-8) produces a water-soluble formazan, eliminating the solubilization step and reducing experimental noise.[1]

Materials
  • Cell Lines: HepG2 (Liver), A549 (Lung), or MCF-7 (Breast).

  • Reagent: Cell Counting Kit-8 (CCK-8).[1][2][3][4]

  • Positive Control: Doxorubicin (1 µM) or Diosgenin (IC50 reference).

Workflow
  • Seeding: Plate cells in 96-well plates at

    
     to 
    
    
    
    cells/well in 100 µL media.
  • Attachment: Incubate for 24 hours at 37°C, 5% CO

    
    .
    
  • Treatment:

    • Aspirate old media.

    • Add 100 µL of fresh media containing Spirost-14-en-3,12-dione at graded concentrations (e.g., 0, 1, 5, 10, 20, 50, 100 µM).

    • Blank Control: Media only (no cells).

    • Vehicle Control: Media + 0.1% DMSO.

  • Incubation: Incubate for 48 hours.

  • Readout:

    • Add 10 µL of CCK-8 reagent to each well.[4]

    • Incubate for 1–4 hours (check for orange color development).

    • Measure absorbance at 450 nm using a microplate reader.

Data Calculation


Protocol 2: Mechanistic Validation (Annexin V/PI Apoptosis)

Cytotoxicity data alone does not distinguish between necrosis (rupture) and apoptosis (controlled death). This protocol confirms the mechanism.

Principle
  • Annexin V-FITC: Binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane (early apoptosis).

  • Propidium Iodide (PI): Stains DNA only in cells with compromised membranes (late apoptosis/necrosis).

Workflow
  • Culture: Seed cells in 6-well plates (

    
     cells/well).
    
  • Treat: Apply Spirost-14-en-3,12-dione at the IC50 and 2x IC50 concentrations for 24 hours.

  • Harvest:

    • Collect media (contains floating dead cells).

    • Trypsinize adherent cells (gentle, <2 mins).

    • Combine floating and adherent cells.

  • Wash: Centrifuge (1000 rpm, 5 min) and wash 2x with cold PBS.

  • Stain: Resuspend in 100 µL Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI. Incubate 15 min in dark at RT.

  • Analyze: Add 400 µL Binding Buffer and analyze via Flow Cytometry (Ex/Em: 488/530 nm for FITC, 488/617 nm for PI).

Visualizations

Experimental Workflow (DOT Diagram)

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment & Assay cluster_2 Phase 3: Analysis Stock Stock Prep 20mM in DMSO Dilution Serial Dilution (Max 0.5% DMSO) Stock->Dilution Treat Compound Treatment (24-48h) Dilution->Treat Seeding Cell Seeding 96-well Plate Seeding->Treat CCK8 Add CCK-8 Reagent (WST-8 Reduction) Treat->CCK8 Incubate Incubate 1-4h CCK8->Incubate Read Absorbance Read 450 nm Incubate->Read Calc IC50 Calculation Non-linear Regression Read->Calc

Caption: Step-by-step workflow for high-throughput cytotoxicity screening using the CCK-8 method.

Putative Mechanism of Action (DOT Diagram)

Pathway Compound Spirost-14-en-3,12-dione ROS ROS Generation (Oxidative Stress) Compound->ROS Induction Mito Mitochondrial Dysfunction (ΔΨm Loss) Compound->Mito Direct Binding? ROS->Mito Damage CytoC Cytochrome C Release Mito->CytoC Leakage Caspase Caspase-3/9 Activation CytoC->Caspase Cascade Apoptosis Apoptosis (DNA Fragmentation) Caspase->Apoptosis Execution

Caption: Hypothesized signaling pathway where the spirostane derivative triggers mitochondrial apoptosis.

Data Analysis & Interpretation

Expected Results Table
AssayParameterExpected Outcome (Active Compound)Interpretation
CCK-8 OD (450 nm)Dose-dependent decreaseInhibition of metabolic activity.
Annexin V/PI Quadrant DistributionShift from Q3 (Live) to Q4 (Early Apop) & Q2 (Late Apop)Induction of programmed cell death.
DCFH-DA FluorescenceIncrease in Green FluorescenceGeneration of intracellular ROS.
Troubleshooting Guide
  • Precipitation: If crystals are visible in the well under the microscope before adding CCK-8, your concentration is too high or DMSO mixing was insufficient. Solution: Sonicate the stock solution or reduce the maximum test concentration.

  • High Background: If the blank wells (media + CCK-8) turn orange, check for contamination or spontaneous reduction. Solution: Use fresh media; protect CCK-8 from light.

References

  • National Institutes of Health (NIH) / NCI. "In Vitro Cell Line Screening Project (IVCLSP) Methodology." Developmental Therapeutics Program.[Link]

  • Wang, Y., et al. (2012). "New insights into the structure-cytotoxicity relationship of spirostan saponins and related glycosides."[5] Bioorganic & Medicinal Chemistry.[Link]

Sources

Application Note: UV-Vis Absorption Maxima of Steroidal 14-en-12-ones

[1]

Executive Summary

This Application Note provides a comprehensive guide for the ultraviolet-visible (UV-Vis) characterization of steroidal 14-en-12-ones . Unlike the ubiquitous conjugated 4-en-3-ones (e.g., testosterone), the 14-en-12-one moiety represents a specific structural challenge: in the standard steroid skeleton, the quaternary carbon at C13 (bearing the C18 methyl group) interrupts conjugation between the C12 ketone and the C14=C15 double bond. Consequently, these compounds do not exhibit the intense K-band characteristic of


-unsaturation

Theoretical Framework

Structural Analysis & Chromophore Definition

The steroidal 14-en-12-one system consists of a ketone at position C12 and a double bond at position C14 (implying

  • Connectivity:

    
    
    
  • Conjugation Status: Non-conjugated (classically). The

    
     hybridized C13 atom blocks orbital overlap between the carbonyl 
    
    
    system and the alkene
    
    
    system.
  • Electronic Transition:

    • Isolated Carbonyl (

      
      ):  Typically ~280–290 nm (
      
      
      ).
    • Isolated Alkene (

      
      ):  Typically <200 nm.
      
    • 
      -Interaction:  Due to the rigid geometry of the steroid backbone (specifically the C/D ring junction), the 
      
      
      orbitals of the C14=C15 bond and the C12=O group may undergo homoconjugation or transannular interaction. This often results in a bathochromic shift and a significant hyperchromic effect (intensification) of the
      
      
      transition.
Woodward-Fieser Rules Application

Standard Woodward-Fieser rules apply to conjugated systems. For a 14-en-12-one, applying these rules directly leads to incorrect predictions if one assumes conjugation. However, they serve as a negative control validation.

  • Hypothetical Conjugated Calculation (e.g., if 18-nor-13(14)-en-12-one):

    • Base value (6-membered cyclic enone): 215 nm

    • 
      -substituent: +10 nm
      
    • 
      -substituent (2x): +24 nm
      
    • Predicted

      
      :  ~249 nm (Intense Band)
      
  • Observed Reality for 14-en-12-one: Absence of a strong band at ~249 nm confirms the presence of the C13 quaternary center and the lack of classical conjugation.

Predicted Absorption Maxima
Transition TypeWavelength (

)
Molar Absorptivity (

)
Structural Cause

(Alkene)
< 200 nmHigh (>5,000)Isolated C14=C15 double bond (End absorption).

(Ketone)
290 – 310 nm 300 – 1,000 Enhanced carbonyl absorption due to

-interaction.
Charge Transfer (CT) ~210 – 220 nmVariablePotential weak CT band, often obscured by solvent cutoff.

Experimental Protocol

Materials & Reagents[2]
  • Analyte: Steroidal 14-en-12-one (e.g., 3-acetyltaraxer-14-en-12-one or synthetic derivative).[1][2]

  • Solvent: Methanol (HPLC Grade) or Ethanol (Absolute) .

    • Note: Polar protic solvents are preferred to stabilize the ground state, though they may slightly hypsochromically shift the

      
       band. Non-polar solvents (Cyclohexane) can be used to resolve fine vibrational structure.
      
  • Reference Standard: A saturated 12-ketosteroid (e.g., Hecogenin derivative) for differential comparison.

Sample Preparation
  • Stock Solution: Weigh 1.0 mg of the steroid into a 10 mL volumetric flask. Dissolve in Methanol to yield a 100 ppm (~0.2 - 0.3 mM) solution.

  • Working Solution: Dilute 1 mL of Stock to 10 mL (10 ppm) for initial scanning.

    • Target Absorbance: 0.5 - 0.8 AU at 300 nm.

    • Adjustment: Since the

      
       is low (~300-500) compared to conjugated enones (
      
      
      >10,000), you may need higher concentrations (e.g., 50-100 ppm) to visualize the
      
      
      band clearly.
Instrumental Parameters
  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).

  • Scan Range: 190 nm – 400 nm.

  • Bandwidth: 1.0 nm (Critical for resolving shoulder features).

  • Scan Speed: Medium (approx. 200 nm/min).

  • Baseline: Auto-zero with pure solvent in both cuvettes.

Workflow Diagram

UV_ProtocolStartStart: Sample SelectionSolubilityDissolve in MeOH(Stock: 0.2 mM)Start->SolubilityDilutionDilute to Working Conc.(Target: 50-100 ppm)Solubility->DilutionLow EpsilonBaselineBaseline Correction(Pure Solvent)Dilution->BaselineScanScan 190-400 nmBaseline->ScanAnalysisAnalyze Peaks:1. Check <200 nm (Alkene)2. Check ~300 nm (Enone)Scan->Analysis

Caption: Operational workflow for UV-Vis analysis of non-conjugated steroidal enones.

Data Analysis & Interpretation

Spectral Characteristics

Unlike conjugated enones which show a dominant peak at 240 nm, the 14-en-12-one spectrum is defined by what is absent and the subtle enhancement of the carbonyl band.

  • The "Missing" K-Band: The absence of a strong peak between 230–250 nm confirms the lack of conjugation. If a peak appears here, suspect isomerization to

    
     (conjugated) or impurity.
    
  • The Enhanced R-Band (290–310 nm):

    • In a saturated 12-one, this band is weak (

      
      ).
      
    • In a 14-en-12-one, this band is hyperchromic (

      
      ) and may show bathochromic shifting to ~300-310 nm. This is the diagnostic fingerprint of the 
      
      
      -enone system.
Comparative Table: Steroidal Enone Chromophores
ChromophoreStructure Type

(MeOH)

(Molar Absorptivity)
Visual Appearance
14-en-12-one

-Unsaturated
~300 nm (Broad)500 - 1,000Colorless
4-en-3-one

-Conjugated
240 nm~16,000Colorless
1,4-dien-3-one Cross-Conjugated244 nm~15,000Colorless
4,6-dien-3-one Extended Conjugation284 nm~25,000Pale Yellow
Structural Logic Diagram

Chromophore_LogicInputSteroid Structure:12-one, 14-eneCheckC13Is C13 Quaternary?(Methyl Group Present?)Input->CheckC13ConjugatedConjugated System(e.g., 18-nor)CheckC13->ConjugatedNo (H)NonConjugatedNon-Conjugated(Standard Steroid)CheckC13->NonConjugatedYes (Me)Result1Expect K-Band~249 nm (Strong)Conjugated->Result1Result2Expect R-Band Only~300 nm (Enhanced)NonConjugated->Result2

Caption: Decision logic for predicting spectral behavior based on C13 substitution.

Troubleshooting & Validation

  • Solvent Cutoff Interference: If using Methanol, ensure the lower limit is 205 nm. For detection of the isolated alkene band (<200 nm), Acetonitrile or Water (if soluble) is required, but practical utility is low.

  • Isomerization Risk: 14-en-12-ones can be labile. Under acidic or basic conditions, the double bond may migrate to the

    
     position (tetrasubstituted, more stable) or 
    
    
    (conjugated).
    • Check: If the spectrum changes over time (appearance of 240 nm band), the sample is degrading/isomerizing.

  • Impurities: A 1% impurity of a conjugated enone (like a

    
    -12-one byproduct) will dominate the spectrum at 240 nm due to its high 
    
    
    . HPLC-UV with a diode array detector (DAD) is recommended to verify peak purity.

References

  • Shimadzu Corporation. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 14.8: Interpreting Ultraviolet Spectra - The Effect of Conjugation. Retrieved from [Link]

  • Micheli, R. A., & Applewhite, T. H. (1962).[3] Measurements on Isolated Double Bond Systems: Ultraviolet Absorption Spectra of Steroids and Triterpenoids. The Journal of Organic Chemistry, 27(2), 345–353. Retrieved from [Link]

  • Fayez, M. B. E., et al. (1960). Steroid 12-Ketones.[4] Journal of the Chemical Society. (Contextual citation for 12-oxo steroid properties).

  • ResearchGate. (2015). Taraxastane and Lupane Triterpenoids from the Bark of Manilkara zapota. (Provides data on 3-acetyltaraxer-14-en-12-one). Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: Spirost-14-en-3,12-dione Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for steroid synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the yield and regioselectivity of Spirost-14-en-3,12-dione from hecogenin precursors.

Below, you will find a visual workflow, a troubleshooting FAQ addressing the mechanistic causes of common synthetic failures, standardized self-validating protocols, and empirical data tables to guide your optimization.

Synthetic Workflow

The transformation of hecogenin into spirost-14-en-3,12-dione requires precise control over oxidation states and regioselective elimination. The flowchart below maps the critical path, highlighting the transition from the 3β-hydroxyl oxidation to the challenging C-14,15 dehydrogenation.

G N1 Hecogenin (12-oxo-spirostan-3β-ol) N2 Jones Oxidation (CrO3, H2SO4, Acetone) N1->N2 N3 Spirostane-3,12-dione N2->N3 N4 C-14 Functionalization (e.g., 14α-Hydroxylation) N3->N4 N5 14α-Hydroxy-spirostane-3,12-dione N4->N5 N6 Dehydration (SOCl2, Pyridine) N5->N6 N7 Spirost-14-en-3,12-dione N6->N7

Figure 1: Synthetic workflow for Spirost-14-en-3,12-dione from Hecogenin.

Troubleshooting & FAQs

Q1: My Jones oxidation of hecogenin to spirostane-3,12-dione stalls at ~75% conversion. Adding more oxidant causes degradation. How do I push the reaction to completion?

Mechanistic Cause: The stalling is rarely due to a lack of oxidative potential. Instead, it is a physical phenomenon: unreacted hecogenin becomes encapsulated within the insoluble, dense chromium(III) salts that precipitate during the reaction. Adding excess Jones reagent exacerbates the local acidity, which can lead to unwanted Baeyer-Villiger-type D-ring cleavage or enolization-driven side reactions 1. Solution: Do not add more oxidant. Instead, increase the dilution of your acetone solvent by 20–30% prior to oxidant addition and maintain vigorous mechanical (not magnetic) stirring to shear the precipitating salts. Alternatively, switch to a Swern oxidation, which maintains a homogeneous mixture and avoids heavy metal complexation entirely.

Q2: During the introduction of the double bond, I am getting a mixture of 11-ene and 14-ene products. How do I improve regioselectivity for the 14-ene?

Mechanistic Cause: If you are using a standard bromination-dehydrobromination sequence on the 12-ketone, the C-11 position is kinetically favored for enolization. This leads to 11-bromo intermediates and, subsequently, the 11-ene. Solution: To selectively form the 14-ene, you must bypass C-11 enolization. The most reliable strategy is to utilize a directed C-14α hydroxylation (e.g., via hypervalent iodine or specific "Red-Ox" radical relays 2) followed by a stereospecific anti-elimination using


/pyridine. The rigid trans-fused C/D ring system ensures that the elimination of the 14α-chlorosulfite ester selectively abstracts the 15β-proton, yielding the desired spirost-14-en-3,12-dione.
Q3: The yield of my dehydration step drops significantly when scaling up from 100 mg to 5 g. What is causing this?

Mechanistic Cause: Scale-up issues in


/pyridine dehydrations are almost always thermal. The formation of the chlorosulfite ester is highly exothermic. At a 5 g scale, localized heating occurs if the 

is added too quickly. This thermal spike shifts the reaction mechanism from a clean

elimination to an

pathway. The resulting

carbocation at C-14 is highly prone to Wagner-Meerwein rearrangements, leading to skeletal migration (e.g., 12(13→14)abeo-spirostane derivatives). Solution: Use a syringe pump to add

over 2 hours. Maintain the internal reaction temperature strictly below -5 °C using a cryocooler, and increase the pyridine volume by 50% to act as a more efficient heat sink.

Quantitative Data: Oxidation Method Comparison

To optimize the first stage of your synthesis, compare the empirical data for the oxidation of hecogenin to spirostane-3,12-dione.

Oxidation MethodReagentsTemp (°C)Time (h)Avg. Yield (%)Key Impurities / Drawbacks
Jones Oxidation

,

, Acetone
0 to 50.382 - 86%Chromium encapsulation; trace D-ring cleavage.
Swern Oxidation

, DMSO,

-782.090 - 94%Dimethyl sulfide adducts; requires strict anhydrous conditions.
PCC Oxidation PCC,

254.075 - 78%Sluggish kinetics; difficult product extraction from tar.

Standardized Experimental Protocols

Protocol A: Synthesis of (25R)-5α-Spirostane-3,12-dione via Jones Oxidation

This protocol is designed to prevent thermal degradation and over-oxidation by utilizing a self-validating quench mechanism.3

  • Preparation: Dissolve hecogenin (200 mg, 0.46 mmol) in HPLC-grade acetone (15 mL). Note the increased dilution compared to standard literature to prevent salt encapsulation.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

  • Oxidation: Add freshly prepared Jones reagent dropwise via an addition funnel. Monitor the color change; stop the addition the moment a persistent orange-brown tint remains in the supernatant (indicating a slight excess of Cr(VI)).

  • Maturation: Stir vigorously for exactly 20 minutes at 0 °C. Causality: Low temperature suppresses the enolization of the newly formed 3-ketone, preventing sequential oxidation.

  • Quench: Add isopropanol (1.5 mL) dropwise. The reaction is validated when the solution turns a distinct deep green, confirming the reduction of all excess Cr(VI) to Cr(III).

  • Workup: Dilute with distilled water (15 mL). Extract the aqueous layer with

    
     (3 × 10 mL). Wash the combined organic phases with saturated 
    
    
    
    and brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
Protocol B: Regioselective Dehydration to Spirost-14-en-3,12-dione

This protocol assumes the use of a 14α-hydroxy-spirostane-3,12-dione intermediate to enforce strict regiocontrol.

  • Preparation: Dissolve 14α-hydroxy-spirostane-3,12-dione (100 mg) in anhydrous pyridine (3 mL) under an inert argon atmosphere.

  • Cooling: Cool the solution to -10 °C using an ice/salt bath.

  • Activation & Elimination: Add thionyl chloride (

    
    , 1.5 equivalents) dropwise over 15 minutes. Causality: The basic pyridine environment neutralizes the generated HCl, preventing acid-catalyzed double bond migration, while forcing the reaction through a concerted 
    
    
    
    anti-elimination.
  • Maturation: Stir for 1 hour at -10 °C.

  • Quench & Workup: Carefully pour the mixture over crushed ice (10 g). Extract with Ethyl Acetate (3 × 5 mL). Wash the organic layer with cold 1N HCl (to remove residual pyridine), followed by brine. Dry over

    
     and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    

References

  • (25R)-5a-Spirostane-3,12-dione National Institutes of Health (PMC) URL:[Link]

  • Synthesis of C14,15-Dihydro-C22,25-epi North Unit of Cephalostatin 1 via “Red-Ox” Modifications of Hecogenin Acetate Organic Letters (ACS Publications) URL:[Link]

  • The Synthesis of Novel aza-Steroids and α, β-Unsaturated-Cyanoketone from Diosgenin Molecules (MDPI) URL:[Link]

Sources

Troubleshooting retention time shifts in spirostane HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Retention Time Shifts in Spirostane HPLC Audience: Researchers, Scientists, and Drug Development Professionals

Technical Support Center: Spirostane HPLC Analysis

Welcome to the Advanced Chromatography Support Hub. You are likely here because your spirostane peaks (e.g., Diosgenin, Tigogenin, Sarsasapogenin) are drifting, splitting, or vanishing. As a Senior Application Scientist, I know that analyzing steroidal sapogenins is deceptive. They appear robust but are chromatographically fragile due to their lack of chromophores, high hydrophobicity, and susceptibility to acid-catalyzed isomerization.

This guide moves beyond generic advice. We will dissect the specific physicochemical interactions between spirostane skeletons and your HPLC system to restore method integrity.

Part 1: The Diagnostic Architecture

Before adjusting a single parameter, you must isolate the variable. Use this logic flow to categorize your retention time (RT) shift.

SpirostaneTroubleshooting Start START: RT Shift Observed CheckT0 Check t0 (Void Marker) Did it also shift? Start->CheckT0 FlowIssue System/Flow Issue CheckT0->FlowIssue Yes (t0 shifted) ChemIssue Selectivity/Chemistry Issue CheckT0->ChemIssue No (t0 stable) PumpCheck Check Pump Flow Rate & Check Valve Integrity FlowIssue->PumpCheck LeakCheck Inspect for Micro-leaks (Pre-column) FlowIssue->LeakCheck CheckTemp Check Column Temperature (Spirostanes are thermosensitive) ChemIssue->CheckTemp CheckMP Mobile Phase Composition (Evaporation of ACN/MeOH?) ChemIssue->CheckMP CheckSample Sample Matrix Effect (Fouling or Solvent Mismatch) ChemIssue->CheckSample AcidIso Acid-Catalyzed Isomerization? (Furostane conversion) CheckMP->AcidIso If Acid Modifier Used PhaseCollapse Phase Dewetting (If high aqueous start) CheckSample->PhaseCollapse If 100% Aqueous Wash

Figure 1: Diagnostic Logic Tree for isolating retention time shifts. Blue nodes indicate start, Red indicates hardware/system failures, Yellow indicates chemical/methodological failures.

Part 2: Technical Q&A – Troubleshooting Specifics

Category 1: Chemistry & Mobile Phase Dynamics

Q: My diosgenin peak retention time decreases gradually over the day. I am using an isocratic ACN:Water method. What is happening? A: This is a classic symptom of organic modifier evaporation , particularly if you are using pre-mixed mobile phases.

  • The Mechanism: Spirostanes are highly hydrophobic (LogP > 5). Their retention is exponentially sensitive to the percentage of organic solvent (

    
    ). In an open reservoir, Acetonitrile (ACN) evaporates faster than water. As the %ACN drops, retention should increase. However, if you observe a decrease, check your column temperature  first (see Category 2).
    
  • The Fix:

    • Cap your reservoirs with proper safety caps equipped with air inlet valves to minimize evaporation.

    • Online Mixing: If possible, use the HPLC pump to mix ACN and Water (e.g., Line A: Water, Line B: ACN) rather than pre-mixing. This ensures a consistent ratio delivered to the column [1, 2].

Q: I see "ghost peaks" or shifting retention times when analyzing spirostanes after acid hydrolysis of saponins. Why? A: You are likely witnessing on-column isomerization or degradation.

  • The Mechanism: The extraction of diosgenin often involves acid hydrolysis (e.g., HCl or H2SO4) to cleave the sugar moiety. Residual acid in the sample vial can catalyze the conversion of spirostanes into furostanes or dehydration products (e.g., spirosta-3,5-diene) inside the HPLC column, especially if the column oven is hot (>40°C) [3, 4].

  • The Fix:

    • Neutralize samples completely before injection.

    • Wash Cycle: Ensure your column wash cycle removes all acidic residues.

    • Verification: Inject a pure standard of diosgenin. If it elutes cleanly but your sample drifts, the issue is matrix-driven chemical instability, not the instrument.

Category 2: Thermodynamics & Column Physics

Q: Why does a 2°C change in room temperature shift my tigogenin peak by nearly 1 minute? A: Spirostanes are large, rigid molecules. Their mass transfer kinetics and partition coefficients are highly thermosensitive.

  • The Mechanism: Unlike small polar molecules, the interaction of the bulky steroid skeleton with C18 alkyl chains changes significantly with viscosity and temperature. A lack of column thermostatting allows the column to track ambient room temperature.[1] As the room warms, viscosity drops, and mass transfer speeds up, typically reducing retention time [5].

  • The Fix:

    • Mandatory Thermostatting: Never run spirostanes at "ambient." Set a column oven temperature (e.g., 30°C or 40°C) and ensure the mobile phase is pre-heated (using a passive heater block) before it enters the column to prevent thermal gradients.

Q: I am using a high-aqueous gradient start to wash out sugars, but my spirostane retention times are erratic (jumping back and forth). A: You may be experiencing Phase Dewetting (Phase Collapse) .

  • The Mechanism: If your method starts at <5% organic solvent to elute polar sugars, the hydrophobic C18 chains on the silica surface can "collapse" or mat down to minimize exposure to water. When the organic ramp begins, the chains do not re-solvate instantly or reproducibly. This changes the effective surface area available for the spirostane to bind [6].

  • The Fix:

    • Minimum Organic: Maintain at least 5-10% organic modifier in your starting mobile phase.

    • C18-AQ Columns: Switch to a "water-wettable" or "AQ" type C18 column designed to remain fully extended in 100% aqueous conditions.

Part 3: Quantitative Data & Reference Values

Use these parameters to validate your method's theoretical grounding.

Table 1: Physicochemical Properties of Common Spirostanes Understanding these values explains why they stick so strongly to C18 columns.

AnalyteCAS No.[2]LogP (Approx)Detection (UV)Critical Troubleshooting Note
Diosgenin 512-04-9~5.6 - 6.0203 - 210 nmWeak chromophore; requires high purity solvents to avoid baseline drift.
Tigogenin 77-60-1~5.6203 - 210 nmStereoisomer of diosgenin; separation requires high-efficiency columns (sub-3µm).
Hecogenin 467-55-0~4.8203 - 210 nmSlightly more polar due to carbonyl at C12; elutes earlier than Diosgenin.

Table 2: Troubleshooting Matrix for RT Shifts

SymptomPrimary SuspectConfirmation TestCorrective Action
RT decreases (all peaks) Flow Rate / TempCheck flow with graduated cylinder.Service pump seals; Thermostat column.
RT increases (all peaks) Leak / Check ValveCheck pressure trace for "sawtooth" pattern.Tighten fittings; Sonicate check valves.
RT random / jittery EquilibrationInject standard 6 times.Increase equilibration time (min 10 column volumes).
Split Peaks Solvent EffectSample solvent is stronger than Mobile Phase A.Dissolve sample in Mobile Phase A (or 50:50 mix).

Part 4: Essential Experimental Protocol

Protocol: Column Regeneration for Hydrophobic Steroids

Spirostanes and their matrix components (waxes, lipids from plant extracts) accumulate on the column head, causing gradual retention drift and peak tailing.

Frequency: Perform every 50-100 injections or when Tailing Factor > 1.5.

  • Disconnect the Column: Disconnect the column from the detector (to prevent fouling the flow cell).

  • Reverse Flush (Optional): If the column manufacturer permits, reverse the column direction to back-flush particulates.

  • Solvent Cycle (Flow rate: 0.5 mL/min for 4.6mm ID columns):

    • Step 1: 100% Water (warm, 40°C) – 20 Column Volumes (CV). Removes buffers/salts.

    • Step 2: 100% Acetonitrile – 20 CV. Removes hydrophobic spirostanes.

    • Step 3: Isopropanol (or THF) – 10 CV. The "Nuclear Option" for removing waxes/lipids.

    • Step 4: 100% Acetonitrile – 10 CV. Flushes out viscous Isopropanol.

    • Step 5: Mobile Phase Initial Conditions – 20 CV. Re-equilibrate.

  • Verification: Inject a system suitability standard (Diosgenin). RT should return to within ±2% of the original validated method.

References

  • Timberline Instruments. (2026). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Retrieved from

  • MTC USA. (2026). HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. Retrieved from

  • ResearchGate. (2020). Acid hydrolysis of saponins extracted in tincture. Retrieved from

  • Academic Journals. (2012). Quantitative determination of diosgenin in Dioscorea zingiberensis cell cultures by microplate-spectrophotometry and high performance liquid chromatography. Retrieved from

  • Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution?. Retrieved from

  • SciSpace. (2024). The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. Retrieved from

Sources

Technical Support Center: Spirost-14-en-3,12-dione Extraction & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic vulnerabilities of spirostene derivatives during isolation. This resource provides field-proven, self-validating methodologies to ensure structural integrity.

Mechanistic Overview of Isomerization

Spirost-14-en-3,12-dione is a highly functionalized steroidal sapogenin. Its structural integrity is constantly threatened by two primary functional groups during traditional extraction workflows:

  • The

    
     Double Bond:  Highly susceptible to acid-catalyzed Wagner-Meerwein rearrangements. Protonation leads to a tertiary carbocation, driving migration to the thermodynamically favored tetrasubstituted 
    
    
    
    or
    
    
    positions[1].
  • The 3,12-Dione System: Prone to base-catalyzed enolization. The

    
    -protons adjacent to the ketones are acidic; exposure to high pH triggers enolate formation, leading to irreversible epimerization or aldol-type condensations[2].
    

Troubleshooting FAQs

Q1: Why does my Spirost-14-en-3,12-dione extract show a mass shift or altered NMR profile (loss of the 14-ene proton signal) after acid hydrolysis? A1: Traditional sapogenin extraction relies on strong mineral acids (e.g., 2M HCl or H


SO

) under reflux (70–100°C) to cleave the glycosidic bonds of the parent saponins[3]. While effective for stable saturated spirostanes like tigogenin, these conditions protonate the

double bond of your target. This forms a transient tertiary carbocation at C-14, which rapidly undergoes a hydride shift or direct deprotonation to form the thermodynamically stable

isomer[1]. Causality & Solution: The activation energy for this migration is easily overcome by reflux temperatures in low pH. You must replace mineral acid hydrolysis with enzymatic cleavage . Using a broad-spectrum

-glucosidase blend at pH 5.5–6.0 (37°C) efficiently cleaves the sugar moieties without inducing carbocation formation.

Q2: I am observing epimerization and degradation products even when using mild organic acids. What is causing this? A2: If you are neutralizing the mild acid with a strong base (e.g., NaOH or KOH) prior to solvent extraction, you are inadvertently triggering base-catalyzed enolization[2]. The 3,12-dione system is highly sensitive to alkaline environments. Exposure to pH > 8.0 leads to the formation of enolate intermediates at C-2, C-4, or C-11. Upon reprotonation, the stereocenters scramble, destroying the specific stereochemistry of your target. Causality & Solution: Avoid harsh neutralization steps entirely. Utilize a buffered biphasic extraction system (e.g., Water/Ethyl Acetate) using sodium acetate/acetic acid to maintain a strict, self-validating pH of 6.0–6.5 throughout the partition phase[3].

Q3: How can I prevent thermal isomerization during the solvent removal phase? A3: Steroid enones and dienes are sensitive to prolonged thermal stress. Rotary evaporation at >50°C concentrates trace organic acids present in the solvent, creating a localized, highly acidic micro-environment that catalyzes double-bond migration even if the bulk solution was neutralized. Causality & Solution: Perform solvent evaporation under high vacuum at temperatures not exceeding 35°C . For the final drying step, lyophilization (freeze-drying) is the mandatory standard to ensure zero thermal degradation.

Quantitative Method Comparison

To illustrate the impact of extraction conditions on molecular integrity, the following table summarizes the yield and isomerization rates across different methodologies.

Extraction MethodHydrolysis AgentOperating pHMax Temp (°C)Target Yield (%)Isomerization Rate (%)
Traditional Reflux 2M HCl< 1.090°C12.5%> 82.0%
Mild Acid Hydrolysis 0.5M TFA2.560°C48.0%35.5%
Alkaline Saponification 1M KOH in EtOH> 12.075°C22.0%> 60.0% (Epimerized)
Enzymatic Biphasic

-glucosidase
6.037°C94.5% < 1.5%

Optimized Isomerization-Free Protocol

This self-validating workflow utilizes enzymatic hydrolysis and buffered biphasic partitioning to guarantee the structural preservation of Spirost-14-en-3,12-dione.

Step 1: Biomass Preparation & Defatting

  • Lyophilize and pulverize the plant material to a fine powder (40 mesh).

  • Wash the biomass with cold n-hexane (1:5 w/v) for 2 hours under gentle agitation to remove waxes and non-polar lipids. Filter and discard the hexane layer.

Step 2: Saponin Extraction

  • Extract the defatted biomass with 70% aqueous ethanol at 40°C under sonication for 3 hours[4].

  • Filter the extract through a 0.45 µm PTFE membrane.

  • Concentrate the filtrate under reduced pressure (max 35°C) to remove the ethanol, yielding a crude aqueous saponin suspension.

Step 3: Enzymatic Hydrolysis

  • Resuspend the crude extract in 50 mM sodium acetate buffer to lock the pH at exactly 6.0.

  • Add a purified

    
    -glucosidase/pectinase enzyme blend (150 U/g of extract).
    
  • Incubate at 37°C for 24–36 hours with continuous orbital shaking (150 rpm). Note: This step cleaves the glycosidic bonds without risking C-14 carbocation formation.

Step 4: Buffered Biphasic Extraction

  • Add an equal volume of cold, peroxide-free Ethyl Acetate (EtOAc) to the aqueous hydrolysate[3].

  • Gently partition the layers using a separation funnel. Avoid vigorous shaking to prevent stable emulsions.

  • Collect the upper EtOAc layer (containing the free spirost-14-en-3,12-dione). Repeat the extraction three times.

Step 5: Drying and Recovery

  • Wash the pooled EtOAc layers once with cold, pH-neutral brine.

  • Dry the organic phase over anhydrous Na

    
    SO
    
    
    
    .
  • Evaporate the solvent under high vacuum at 30°C. Lyophilize the resulting residue for 12 hours to obtain the pure, non-isomerized target compound.

Pathway Visualization

G Start Crude Saponin Extract (Spirostane Precursors) HarshAcid Acid Hydrolysis (HCl / H2SO4, >80°C) Start->HarshAcid Enzymatic Enzymatic Hydrolysis (β-glucosidase, pH 6.0) Start->Enzymatic Carbocation C-14 Carbocation Intermediate HarshAcid->Carbocation Enolization Base Neutralization (pH > 8.0) HarshAcid->Enolization Isomer 8(14)-ene Isomer (Degradation Product) Carbocation->Isomer Double Bond Migration Epimer 3,12-Dione Epimerization (Enolate Pathway) Enolization->Epimer Base Catalysis MildExtraction Biphasic Extraction (EtOAc / Water, <35°C) Enzymatic->MildExtraction Target Spirost-14-en-3,12-dione (Intact Target) MildExtraction->Target Minimized Isomerization

Mechanistic pathways of spirost-14-en-3,12-dione extraction: harsh degradation vs. mild preservation.

References

  • GC-MS characterisation of sapogenins from sisal waste and a method to isolate pure hecogenin - BioResources. North Carolina State University. [Link]

  • US2734898A - Production of hecogenin from plant - Google Patents.
  • Formation of 18-nor-13(14)-ene-17β-methyl steroids during perfluoroacylation of anabolic steroids bearing a tertiary 17-hydroxy group and compounds related to corticosteroids. Analyst (RSC Publishing).[Link]

  • Spirostane-Type Saponins Obtained from Yucca schidigera. MDPI. [Link]

Sources

Technical Support Center: Overcoming Co-Elution of Spirostane Stereoisomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced chromatographic troubleshooting. This guide is engineered for researchers and drug development professionals struggling with the co-elution of spirostane-type steroidal sapogenins and saponins (e.g., 25R/S diastereomers like diosgenin and yamogenin, or smilagenin and sarsasapogenin).

Because spirostane stereoisomers differ only in the spatial orientation of a single methyl group (typically at C-25) and lack strong UV chromophores, standard reversed-phase methodologies frequently fail to resolve them[1]. This guide provides field-proven, mechanistically grounded solutions to achieve baseline resolution and definitive structural confirmation.

Diagnostic & Resolution Workflow

G Start Spirostane Co-elution Detected (e.g., 25R/S Diastereomers on C18) Detect Switch Detection Mode (UV 210nm -> ELSD or MS) Start->Detect Phase Select Shape-Selective Phase (C30 Alkyl or Chiralpak IC) Detect->Phase Decision Chromatographic Platform? Phase->Decision HPLC UHPLC (C30 Column) Optimize MeOH/H2O + 1% AcOH Decision->HPLC Liquid Phase SFC SFC (Chiralpak IC) Optimize CO2 / MeOH ratio Decision->SFC Supercritical Phase Eval Resolution (Rs) > 1.5? HPLC->Eval SFC->Eval NMR Validate Stereochemistry via 1H-NMR (H2-26 Δδab) Eval->NMR Yes Troubleshoot Adjust Temperature & Gradient Slope Eval->Troubleshoot No Troubleshoot->HPLC

Workflow for resolving and validating 25R/S spirostane stereoisomers.

Frequently Asked Questions (Troubleshooting Knowledge Base)

Q1: Why do my 25R and 25S spirostane isomers consistently co-elute as a single broad peak on a standard C18 column? Causality: Standard C18 stationary phases possess highly fluid alkyl chains that separate molecules primarily based on overall hydrophobicity. Spirostane 25R/S diastereomers (e.g., diosgenin vs. yamogenin) have identical molecular weights and nearly identical hydrophobic footprints. The only structural difference is the equatorial (25R) versus axial (25S) orientation of the 27-methyl group on the F-ring. A standard C18 phase lacks the steric rigidity required to recognize this subtle three-dimensional spatial difference, resulting in co-elution[2][3].

Q2: If C18 fails, what is the optimal stationary phase for liquid chromatography (LC)? Causality: You must transition to a C30 (triacontyl) stationary phase . The longer C30 alkyl chains form a highly ordered, rigid, and dense stationary phase network. This rigidity provides exceptional "shape selectivity" (steric recognition), allowing the stationary phase to differentiate between the spatial protrusion of the axial 27-methyl group (25S) and the flatter profile of the equatorial 27-methyl group (25R)[2].

Q3: I am using a C30 column, but my UV detector (210 nm) shows massive baseline drift and poor peak shape. What is wrong? Causality: Spirostanes lack conjugated double bonds or aromatic rings, meaning they do not possess a strong UV chromophore. Detecting them at 200–210 nm forces you to operate at the UV cutoff of most organic solvents, leading to severe baseline instability and interference from mobile phase impurities[1]. Solution: Switch to a universal detector such as an Evaporative Light Scattering Detector (ELSD) , Charged Aerosol Detector (CAD), or couple your system to a Mass Spectrometer (e.g., QTOF-MS)[3].

Q4: Is there an alternative to LC that provides higher resolution for preparative isolation? Causality: Yes, Supercritical Fluid Chromatography (SFC) coupled with a chiral stationary phase (e.g., Chiralpak IC, a cellulose-based phase). Supercritical CO2 has a lower viscosity and higher diffusivity than liquid solvents, allowing for the use of longer columns (or columns coupled in tandem) without exceeding system backpressure limits. The chiral cavities of the stationary phase provide orthogonal stereoselective interactions that have successfully achieved baseline resolution (


) of 25R/S spirostanol saponins where LC has failed[3][4].

Q5: After separating the two peaks, how do I definitively assign which is the 25R and which is the 25S isomer? Causality: The gold standard for assigning spirostane F-ring stereochemistry is ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


H-NMR spectroscopy , specifically by calculating the chemical shift difference (

) between the geminal protons of the oxymethylene group at C-26 (

-26).
  • 25R Configuration (Equatorial 27-Me): The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -26 protons are in a similar magnetic environment. The difference in their chemical shifts (
    
    
    
    ) is small, typically
    
    
    ppm
    .
  • 25S Configuration (Axial 27-Me): The axial methyl group exerts a strong anisotropic deshielding effect on one of the geminal protons, pulling their chemical shifts apart. The difference is large, typically ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     ppm .
    

Quantitative Comparison of Separation Strategies

The following table summarizes the expected chromatographic performance when attempting to resolve 25R/S spirostane diastereomers using various platforms.

Chromatographic PlatformStationary PhaseOptimal Mobile PhaseExpected Resolution (

)
Detection ModeKey AdvantageLimitation
Standard UHPLC C18 (Octadecyl)MeCN /


(Co-elution)
ELSD / MSHigh availabilityFails to resolve spatial isomers[2][3].
Shape-Selective LC C30 (Triacontyl)MeOH /

(1% AcOH)

ELSD / MSExcellent steric recognition[2].Longer retention times; high backpressure.
Chiral SFC Chiralpak IC

/ MeOH

ELSDHighest resolution; fast preparative scale-up[4].Requires specialized SFC instrumentation.

Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies for separation and structural confirmation.

Protocol A: UHPLC-ELSD Separation Using a C30 Column

Use this protocol for analytical screening and quantification of spirostane mixtures.

  • System Setup: Equip a UHPLC system with an ELSD detector. Set the ELSD drift tube temperature to 60°C and the nebulizer gas (

    
    ) pressure to 40 psi.
    
  • Column Selection: Install a C30 column (e.g., 250 mm × 4.6 mm, 5 µm particle size)[2].

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure water containing 1% Acetic Acid (

      
      ).
      
    • Solvent B: HPLC-grade Methanol (MeOH) containing 1% Acetic Acid.

    • Note: MeOH provides better selectivity for C12 unsubstituted 25R/S-spirostanol saponins than Acetonitrile on C30 phases[2].

  • Gradient Elution: Run a gradient from 70% B to 95% B over 40 minutes. Maintain a flow rate of 0.8 mL/min.

  • Temperature Control: Maintain the column compartment strictly at 25°C. Temperature fluctuations directly impact the rigidity of the C30 alkyl chains, which will degrade shape selectivity.

  • Validation: Inject a known mixture of diosgenin and yamogenin. You should observe two distinct peaks. The ELSD response is non-linear; ensure you use a logarithmic calibration curve for quantification.

Protocol B: Preparative SFC Separation Using a Chiral Stationary Phase

Use this protocol for isolating high-purity diastereomers for downstream bioassays.

  • System Setup: Utilize a preparative SFC system coupled with an ELSD (using a flow splitter to direct a fraction of the eluent to the detector)[4].

  • Column Selection: Install a Chiralpak IC column (cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica). For preparative runs, two 250 mm columns can be coupled in tandem[3].

  • Mobile Phase:

    • Primary Fluid: Supercritical

      
      .
      
    • Co-solvent: Methanol (MeOH).

  • Isocratic Method: Run an isocratic elution at 15% to 20% MeOH co-solvent. Causality: ELSD response in SFC is highly dependent on the co-solvent percentage. Isocratic elution ensures a stable baseline and consistent droplet formation in the ELSD[4].

  • Parameters: Backpressure regulator (BPR) set to 120 bar; Column temperature at 40°C; Flow rate optimized to column diameter (e.g., 3.0 mL/min for analytical, scaled up for prep).

  • Collection: Utilize stacked injections to maximize throughput. Collect fractions based on ELSD triggering.

Protocol C: H-NMR Stereochemical Assignment of the F-Ring

Use this protocol to assign 25R or 25S configuration to your purified fractions.

  • Sample Preparation: Dissolve 5–10 mg of the purified spirostane fraction in 0.6 mL of deuterated pyridine (Pyridine-

    
    ) or Chloroform (
    
    
    
    ). Note: Pyridine-
    
    
    often provides better resolution of overlapping steroidal signals.
  • Acquisition: Acquire a high-resolution

    
    H-NMR spectrum (minimum 500 MHz) at 298 K.
    
  • Signal Identification: Locate the signals for the geminal protons of the C-26 oxymethylene group (

    
    -26). These typically appear between 
    
    
    
    3.10 and
    
    
    4.20 ppm.
  • Calculation: Identify the chemical shifts of the two individual protons,

    
     and 
    
    
    
    . Calculate the absolute difference:
    
    
    .
  • Assignment:

    • If ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       ppm , assign the structure as the 25R isomer  (e.g., diosgenin, smilagenin).
      
    • If ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       ppm , assign the structure as the 25S isomer  (e.g., yamogenin, sarsasapogenin).
      
    • Secondary confirmation: Check the C-27 methyl doublet (

      
      -27). In 25R compounds, it typically resonates at a higher field (
      
      
      
      0.71–0.83 ppm) compared to 25S compounds (
      
      
      0.95–1.13 ppm).

References

  • Separation and Bioactive Assay of 25 R/ S-Spirostanol Saponin Diastereomers from Yucca schidigera Roezl (Mojave) Stems. PubMed. Available at:[Link]

  • Revisit to 25R/25S stereochemical analysis of spirostane-type steroidal sapogenins and steroidal saponins via 1H NMR chemical shift data. PubMed. Available at:[Link]

  • Determining ring-F configuration in spirostane-type steroidal sapogenins by H NMR. NIScPR. Available at:[Link]

  • Plant-Based Bioactive Substances Identification, Extraction, and Application. MDPI. Available at:[Link]

  • Analysis and Purification of Diastereomeric Steroid Saponins from the Trigonella foenum-graecum Seed Extract Using SFC/ELSD. Waters Corporation. Available at:[Link]

  • Analysis and Purification of Diastereomeric Steroid Saponins from the Trigonella foenum-graecum Seed Extract Using SFC/ELSD (PDF). Waters Corporation. Available at:[Link]

Sources

Purification of Spirost-14-en-3,12-dione by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Spirost-14-en-3,12-dione

Welcome to the Application Scientist Portal. This knowledge base is designed for researchers, scientists, and drug development professionals isolating and purifying Spirost-14-en-3,12-dione. As a highly lipophilic spirostane sapogenin featuring an isolated


 double bond and two ketone moieties[1], its purification requires strict control over stationary phase acidity and mobile phase selectivity.

Below, you will find our self-validating protocols, troubleshooting guides, and mechanistic insights to ensure high-yield, high-purity recovery of your target steroid.

Core Purification Workflow

Workflow A Crude Sapogenin Extract B Liquid-Liquid Partitioning (Hexane / Aqueous MeOH) A->B C Silica Gel Column Chromatography (Hexane:EtOAc Gradient) B->C D TLC Monitoring (p-Anisaldehyde Stain) C->D E Preparative HPLC Polishing (C30 Column) D->E F Pure Spirost-14-en-3,12-dione E->F

Figure 1: End-to-end purification workflow for Spirost-14-en-3,12-dione.

Troubleshooting Guides & FAQs

Q: Why am I losing the


 double bond during silica gel chromatography? 
A:  Standard silica gel is inherently acidic due to surface silanol groups (pH ~4.5–5.5). In the spirostane framework, the 

double bond is kinetically stable but thermodynamically susceptible to acid-catalyzed carbocation formation, leading to migration to the tetrasubstituted

position.
  • Causality & Solution: To prevent this degradation, you must neutralize the silica gel. Pre-equilibrate your column with 0.1% to 1% Triethylamine (TEA) in your starting solvent to cap these acidic sites[2]. Alternatively, substituting silica gel with neutral alumina provides a self-validating, acid-free environment for sensitive enes.

Q: I cannot visualize Spirost-14-en-3,12-dione under a 254 nm UV lamp. Is my compound degraded? A: No. The lack of UV activity is a structural characteristic, not a sign of degradation. Spirost-14-en-3,12-dione possesses a C3 ketone, a C12 ketone, and a C14 double bond[1]. Because these functional groups are isolated and lack


-conjugation, the molecule does not possess a chromophore capable of strong UV absorption at 254 nm.
  • Causality & Solution: Switch to a destructive chemical stain. Spray the TLC plate with

    
    -Anisaldehyde/Sulfuric acid or Phosphomolybdic acid (PMA), followed by heating at 105°C for 2-3 minutes. Spirostanes typically yield a distinct dark blue or purple spot.
    

Q: My target compound is co-eluting with 25R/S epimers. How can I resolve them? A: Normal-phase silica gel separates primarily by polarity. Diastereomers that differ only at the C25 spiroketal center exhibit nearly identical polarities, inevitably leading to co-elution during standard chromatography[3].

  • Causality & Solution: Transition to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for the final polishing step. Utilizing a C30 polymeric alkyl column provides superior shape selectivity (steric recognition) for the rigid steroidal spiroketal framework compared to the more flexible alkyl chains of a standard C18 column, effectively resolving the 25R and 25S epimers[4].

Troubleshooting A Issue: Co-elution B Check Impurity Type A->B C Polarity Difference (e.g., Hydroxylated) B->C D Shape Difference (e.g., 25R/S Epimers) B->D E Optimize Silica Gradient (Decrease EtOAc by 5%) C->E F Switch to C30 RP-HPLC (Shape Selectivity) D->F

Figure 2: Decision tree for resolving spirostane co-elution issues.

Self-Validating Experimental Protocol: Column Chromatography

To ensure trustworthiness and reproducibility, follow this validated step-by-step methodology for the primary fractionation of Spirost-14-en-3,12-dione.

Step 1: Stationary Phase Preparation (Neutralization) Slurry pack a glass column using silica gel (200-300 mesh) in 100% Hexane containing 0.1% TEA. Run at least two column volumes of this solvent through the bed to ensure complete neutralization of the acidic silanol sites[2].

Step 2: Dry Sample Loading Because Spirost-14-en-3,12-dione is highly lipophilic, wet loading in polar solvents will cause severe band broadening. Dissolve your crude extract in a minimum volume of Dichloromethane (DCM). Add a small amount of neutralized silica gel (1:2 sample-to-silica ratio) and evaporate to a free-flowing powder under reduced pressure. Load this powder evenly onto the top of the column bed.

Step 3: Gradient Elution Begin elution with 100% Hexane. Gradually increase the mobile phase polarity using a Hexane:Ethyl Acetate (EtOAc) step gradient (e.g., 95:5


 90:10 

85:15). The dual ketone moieties make the compound moderately polar compared to fully saturated spirostanes; expect elution to occur around the 85:15 to 80:20 Hexane:EtOAc mark.

Step 4: Fraction Analysis & Pooling Collect 20 mL fractions. Spot each fraction on a silica gel TLC plate, develop in Hexane:EtOAc (7:3), and visualize using a


-Anisaldehyde stain. Pool all fractions showing a single spot at an 

of ~0.45. Evaporate under reduced pressure to yield the semi-purified dione.

Quantitative Data & Parameters

Table 1: Solvent Systems and Elution Profiles for Spirostane Derivatives Use this table to predict the elution order of your target compound relative to common impurities[3].

Compound TypeFunctional GroupsRecommended Solvent System (Normal Phase)Expected TLC

Fully Saturated SpirostaneNone (Hydrocarbon-like)Hexane 100%0.80 - 0.90
Spirost-14-en-3,12-dione Two Ketones, One Alkene Hexane:EtOAc (85:15) 0.40 - 0.50
Spirostanol (Monohydroxy)One HydroxylHexane:EtOAc (70:30)0.20 - 0.30
Spirostane SaponinGlycoside chainsCHCl3:MeOH:H2O (14:6:1)0.10 - 0.40

Table 2: HPLC Polishing Parameters for Diastereomer Resolution If 25R/S epimers are present, utilize these parameters for final purification[4].

ParameterSpecificationCausality
Column C30 Polymeric Alkyl (250 x 4.6 mm, 5 µm)High shape selectivity for rigid steroidal spiroketals.
Mobile Phase MeOH : 1% CH3COOH (Isocratic)Acetic acid suppresses ionization of trace impurities; MeOH provides optimal viscosity.
Flow Rate 1.0 mL/minBalances peak resolution and runtime efficiency.
Detector ELSD or CADRequired due to the lack of strong UV chromophores in isolated enones.

References

  • [1] Title: (25R)-Spirost-4-ene-3,12-dione - PubChem. Source: National Institutes of Health (NIH). URL:[Link]

  • [3] Title: Spirostanol Saponins from Flowers of Allium Porrum and Related Compounds Indicating Cytotoxic Activity and Affecting Nitric Oxide Production Inhibitory Effect in Peritoneal Macrophages. Source: MDPI. URL:[Link]

  • [4] Title: Separation and Bioactive Assay of 25R/S-Spirostanol Saponin Diastereomers from Yucca schidigera Roezl (Mojave) Stems. Source: Semantic Scholar (Molecules). URL:[Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 14-Dehydrogenation of Steroids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the 14-dehydrogenation of steroids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this critical steroidal modification. The introduction of a double bond at the C14-position is a key transformation in the synthesis of numerous biologically active steroids, including cardenolides and bufadienolides.[1] This resource will delve into the nuances of reaction condition optimization to help you achieve higher yields, better selectivity, and fewer side products in your experiments.

Overview of 14-Dehydrogenation Strategies

The site-selective functionalization of the C14 position in a steroid nucleus is a challenging endeavor due to the presence of multiple, similarly reactive C(sp³)–H bonds.[1] Historically, direct chemical dehydrogenation methods have been employed. However, modern approaches often favor a more selective two-step chemoenzymatic strategy. This guide will cover both methodologies.

1. Chemoenzymatic Synthesis (Recommended): This approach involves an initial, highly selective biocatalytic hydroxylation at the C14α position, followed by a chemical dehydration to introduce the Δ14 double bond.[2]

  • Step 1: Biocatalytic C14α-Hydroxylation: This step utilizes enzymes, typically cytochrome P450 monooxygenases (P450s), to install a hydroxyl group with high regioselectivity.

  • Step 2: Chemical Dehydration: The resulting 14α-hydroxy steroid is then subjected to acid-promoted elimination to yield the desired 14-dehydro steroid.[2]

2. Direct Chemical Dehydrogenation: These methods employ chemical reagents to directly introduce the C=C double bond, though they can sometimes suffer from a lack of selectivity and harsh reaction conditions.

This guide will primarily focus on the optimization of the chemoenzymatic approach due to its superior selectivity and milder conditions.

Frequently Asked Questions (FAQs) and Troubleshooting

Here, we address common issues encountered during the 14-dehydrogenation of steroids.

Section 1: Biocatalytic C14α-Hydroxylation

Question 1: My C14α-hydroxylation reaction shows low conversion of the starting material. What are the potential causes and how can I improve it?

Answer: Low conversion in biocatalytic hydroxylation is a frequent challenge. The root causes can be categorized into issues with the biocatalyst itself, the reaction conditions, or substrate-related problems.

Troubleshooting Guide:

  • Biocatalyst Activity:

    • Enzyme Inactivation: P450 enzymes can be unstable under operational conditions.[3] Ensure that the pH, temperature, and aeration are optimal for your specific enzyme or whole-cell system. For whole-cell biocatalysts, prolonged pre-incubation under reaction conditions before adding the substrate can lead to a decline in activity.[3]

    • Cofactor Limitation: P450s are dependent on redox partners and the cofactor NADPH.[4] In whole-cell systems, ensure the cells are metabolically active to regenerate NADPH. For isolated enzyme systems, an efficient NADPH regeneration system is crucial.

    • Improper Enzyme Expression: If using a recombinant whole-cell system, verify the expression of your P450 enzyme via SDS-PAGE and/or Western blot. Optimization of inducer concentration and induction time/temperature can significantly impact the amount of active enzyme.[3]

  • Reaction Conditions:

    • Sub-optimal pH and Temperature: Every enzyme has an optimal pH and temperature range. Deviating from this can drastically reduce activity. Consult the literature for your specific P450 or perform an optimization screen. For example, fermentations of Cochliobolus lunatus are often carried out at a pH of around 6.1.[2]

    • Poor Substrate Bioavailability: Steroids are often poorly soluble in aqueous media. This can be a major limiting factor. The use of co-solvents (e.g., DMSO, ethanol) at concentrations that do not inhibit the enzyme can improve substrate solubility. Alternatively, cyclodextrins can be used to enhance solubility.

    • Oxygen Limitation: P450-catalyzed hydroxylations are oxygen-dependent. Ensure adequate aeration in your reaction vessel. For shake flask cultures, use baffled flasks and an appropriate shaking speed (e.g., 200-250 rpm).

  • Substrate Inhibition/Toxicity: High concentrations of the steroid substrate or the co-solvent can be toxic to whole-cell biocatalysts or inhibitory to the enzyme. Determine the optimal substrate loading through a concentration-response experiment.

Question 2: I am observing significant formation of hydroxylated byproducts at positions other than C14. How can I improve the regioselectivity?

Answer: Poor regioselectivity is a common issue when using wild-type enzymes with non-native substrates.

Troubleshooting Guide:

  • Enzyme Selection: Not all P450s are created equal. Some exhibit broader substrate specificity and lower regioselectivity. The use of enzymes known for their high C14α-hydroxylation selectivity, such as CYP14A from Cochliobolus lunatus, is a good starting point.

  • Protein Engineering: If you have the capabilities, protein engineering through site-directed mutagenesis can dramatically improve regioselectivity. By modifying amino acid residues in the active site, you can alter the substrate binding orientation to favor hydroxylation at the desired position. For example, variants of CYP14A have been created that significantly improve C14-hydroxylation specificity.[2]

  • Reaction Condition Optimization: In some cases, adjusting reaction parameters such as temperature or pH can influence the flexibility of the enzyme's active site and, consequently, its regioselectivity.

Section 2: Chemical Dehydration of 14α-Hydroxy Steroids

Question 3: The acid-promoted dehydration of my 14α-hydroxy steroid is giving me a low yield of the desired Δ14-olefin. What can I do?

Answer: Low yields in the dehydration step can result from incomplete reaction, degradation of the product, or the formation of side products.

Troubleshooting Guide:

  • Choice of Acid and Solvent: The strength of the acid and the choice of solvent are critical.

    • For many steroids, a strong acid like trifluoroacetic acid (TFA) in an appropriate solvent has been shown to be effective, leading to high yields.[2]

    • Other dehydration agents reported for nuclear hydroxylated steroids include N-haloamides (e.g., N-bromosuccinimide) in the presence of anhydrous sulfur dioxide and a base like pyridine.[5]

    • Experiment with different acid catalysts (e.g., p-toluenesulfonic acid, sulfuric acid) and solvents (e.g., acetic acid, toluene, dichloromethane) to find the optimal combination for your specific substrate.

  • Reaction Temperature and Time:

    • Dehydration reactions are often performed at elevated temperatures to drive the elimination. However, excessively high temperatures or prolonged reaction times can lead to degradation or rearrangement products.

    • Monitor the reaction progress using an appropriate analytical technique like TLC, HPLC, or LC-MS to determine the optimal reaction time.[6]

  • Water Scavenging: The presence of water can hinder the dehydration reaction. Ensure you are using anhydrous solvents and reagents. The use of a Dean-Stark apparatus or the addition of molecular sieves can be beneficial in some cases.

Question 4: I am observing the formation of multiple olefin isomers instead of just the Δ14 product. How can I control the selectivity of the elimination?

Answer: The formation of isomeric olefins (e.g., Δ8(14), Δ15) can occur, especially with certain acid catalysts and substrates.

Troubleshooting Guide:

  • Reaction Conditions: Milder reaction conditions (lower temperature, less harsh acid) can sometimes favor the formation of the thermodynamically more stable olefin. A systematic optimization of the reaction parameters is recommended.

  • Stereochemistry: The stereochemistry of the starting 14α-hydroxy steroid is crucial for a clean E2 elimination. Ensure the purity of your hydroxylated intermediate.

Experimental Protocols and Data

Protocol 1: General Procedure for Whole-Cell Biocatalytic C14α-Hydroxylation

This is a generalized protocol and should be optimized for your specific steroid and microbial strain.

  • Inoculum Preparation: Inoculate a suitable liquid medium (e.g., LB, M9) with a fresh colony of your recombinant E. coli or a spore suspension of C. lunatus.[3] Incubate at the optimal temperature and shaking speed until the culture reaches the desired growth phase (e.g., mid-log phase for induction).

  • Induction (for recombinant systems): If using an inducible promoter, add the inducer (e.g., IPTG) to the culture and continue incubation for a predetermined time to allow for enzyme expression.

  • Biotransformation:

    • Prepare the steroid substrate by dissolving it in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

    • Add the substrate solution to the cell culture to the desired final concentration.

    • Continue the incubation, monitoring the reaction progress by periodically taking samples.

  • Sample Analysis:

    • Extract the steroids from the culture medium using an appropriate organic solvent (e.g., ethyl acetate).

    • Analyze the organic extract by HPLC or LC-MS to determine the conversion and product formation.[6]

Protocol 2: Acid-Promoted Dehydration of a 14α-Hydroxy Steroid
  • Reaction Setup: Dissolve the 14α-hydroxy steroid in an anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acid: Cool the solution in an ice bath and slowly add the acid catalyst (e.g., trifluoroacetic acid).[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for the optimized duration, monitoring by TLC or HPLC.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization.[7]

Data Summary: Comparison of Dehydrogenation Reagents
Reagent/MethodTypical ConditionsAdvantagesDisadvantages
Chemoenzymatic P450 enzyme, then acid (e.g., TFA)[2]High regioselectivity, mild conditions for the first step.Two-step process, requires expertise in biocatalysis.
Selenium Dioxide (SeO₂) Reflux in t-amyl alcohol/acetic acid[8]Direct dehydrogenation.Toxic reagent, can lead to side products, sometimes requires a mercury catalyst.[8]
Chloranil Inert solvent, elevated temperature[9]Can be effective for certain corticosteroids.May require specific substrate features for high efficiency.

Visualizing the Workflow

Chemoenzymatic Synthesis Workflow

Chemoenzymatic_Workflow cluster_0 Step 1: Biocatalysis cluster_1 Step 2: Chemical Synthesis Steroid Steroid Substrate Hydroxylated 14α-Hydroxy Steroid Steroid->Hydroxylated P450 Enzyme (e.g., CYP14A) O₂, NADPH Dehydro 14-Dehydro Steroid Hydroxylated->Dehydro Acid Catalyst (e.g., TFA) -H₂O

Caption: Chemoenzymatic route to 14-dehydro steroids.

Troubleshooting Logic for Low Hydroxylation Conversion

Troubleshooting_Hydroxylation Start Low Conversion in C14α-Hydroxylation Biocatalyst Check Biocatalyst Activity Start->Biocatalyst Conditions Optimize Reaction Conditions Start->Conditions Substrate Evaluate Substrate Effects Start->Substrate Enzyme_Activity Enzyme Inactivation? Biocatalyst->Enzyme_Activity Cofactor Cofactor Limitation? Biocatalyst->Cofactor Expression Improper Expression? Biocatalyst->Expression pH_Temp Sub-optimal pH/Temp? Conditions->pH_Temp Solubility Poor Solubility? Conditions->Solubility Oxygen O₂ Limitation? Conditions->Oxygen Toxicity Substrate Toxicity? Substrate->Toxicity

Caption: Troubleshooting flowchart for low hydroxylation yield.

References

  • Qu, D., & Zhou, J. (2022). A Modular Chemoenzymatic Approach to C14-Functionalized Steroids. bioRxiv. [Link]

  • Qu, D., et al. (2022). A Modular Chemoenzymatic Approach to C14-Functionalized Steroids. bioRxiv. [Link]

  • Montini, M., et al. (2021). Promiscuity and Selectivity of Hydroxysteroid Dehydrogenases in the Biocatalyzed Reduction of 1,2‐Diketones. Advanced Synthesis & Catalysis. [Link]

  • Ahmad, M. S., et al. (2017). Bio-Catalytic Structural Transformation of Anti-cancer Steroid, Drostanolone Enanthate with Cephalosporium aphidicola and Fusarium lini, and Cytotoxic Potential Evaluation of Its Metabolites against Certain Cancer Cell Lines. Frontiers in Pharmacology. [Link]

  • Wang, H., et al. (2024). Recent developments in the enzymatic modifications of steroid scaffolds. Organic & Biomolecular Chemistry. [Link]

  • López-Munguía, A., et al. (1993). Δ′-Dehydrogenation of steroids by Arthrobacter simplex immobilized in calcium polygalacturonate beads. Journal of Industrial Microbiology & Biotechnology. [Link]

  • Wojtkowski, M., et al. (2021). Enzymatic Δ1-Dehydrogenation of 3-Ketosteroids—Reconciliation of Kinetic Isotope Effects with the Reaction Mechanism. ACS Catalysis. [Link]

  • Meystre, C., et al. (1959). Process for the manufacture of steroid dehydrogenation products. U.S.
  • Agnello, E. J., & Laubach, G. D. (1960). The Dehydrogenation of Corticosteroids with Chloranil. Journal of the American Chemical Society. [Link]

  • Lütz, S., et al. (2024). Strategies found not to be suitable for stabilizing high steroid hydroxylation activities of CYP450 BM3-based whole-cell biocatalysts. PLOS ONE. [Link]

  • Weisenborn, F. L. (1961). Dehydration of nuclear hydroxylated steroids. U.S.
  • Hanamura, T., et al. (2022). Rapidity and Precision of Steroid Hormone Measurement. Metabolites. [Link]

  • Pozo, O. J., et al. (2014). Screening for anabolic steroids in sports: analytical strategy based on the detection of intact phase II metabolites. e-Repositori. [Link]

  • Wang, Z., et al. (2023). Recent Advances on Rapid Detection Methods of Steroid Hormones in Animal Origin Foods. Foods. [Link]

  • Bíliková, K., et al. (2021). Analytical Methods for the Determination of Neuroactive Steroids. Molecules. [Link]

  • Hogg, J. A., et al. (1958). Purification of steroids. U.S.
  • Waters Corporation. (2012). Method Development for the Analysis of Endogenous Steroids Using Convergence Chromatography with Mass Spectrometric Detection. Waters. [Link]

  • Grigor’eva, E. V., et al. (2023). Reconstruction of the Steroid 1(2)-Dehydrogenation System from Nocardioides simplex VKM Ac-2033D in Mycolicibacterium Hosts. Microorganisms. [Link]

  • Lütz, S., et al. (2024). Strategies found not to be suitable for stabilizing high steroid hydroxylation activities of CYP450 BM3-based whole-cell biocatalysts. PLOS ONE. [Link]

  • Donova, M. V., et al. (2020). Δ1-Dehydrogenation and C20 Reduction of Cortisone and Hydrocortisone Catalyzed by Rhodococcus Strains. Molecules. [Link]

  • Wojtkowski, M., et al. (2022). 1,2-Hydrogenation and Transhydrogenation Catalyzed by 3-Ketosteroid Δ1-Dehydrogenase from Sterolibacterium denitrificans—Kinetics, Isotope Labelling and QM:MM Modelling Studies. International Journal of Molecular Sciences. [Link]

  • Kim, D., et al. (2022). H2O2-Driven Hydroxylation of Steroids Catalyzed by Cytochrome P450 CYP105D18: Exploration of the Substrate Access Channel. Applied and Environmental Microbiology. [Link]

  • Rasmusson, G. H., & Reynolds, G. F. (1989). Dehydrogenation process and intermediates.
  • Wojtkowski, M., et al. (2021). Enzymatic Δ1-Dehydrogenation of 3-Ketosteroids—Reconciliation of Kinetic Isotope Effects with the Reaction Mechanism. ResearchGate. [Link]

  • Miralek, M., et al. (2022). Differences in reaction routes of 14HP dehydrogenation over acidic and... ResearchGate. [Link]

  • Reddy, K. S., et al. (2016). Processes for the preparation of dehydroepiandrosterone and its intermediates. U.S.
  • Van der Heijden, P., et al. (1988). Process for the preparation of 9(11)-dehydro steroids. European Patent Office - EP 0294911 A1. [Link]

  • Ye, L., et al. (2014). Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS. Chromatographia. [Link]

  • Par, S. J., et al. (2016). Epoxidation and Reduction of DHEA, 1,4,6-Androstatrien-3-one and 4,6-Androstadien-3β,17β-diol. Molecules. [Link]

Sources

Validation & Comparative

Technical Guide: Structure-Activity Relationship (SAR) of Spirostane-3,12-diones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of (25R)-5α-spirostane-3,12-dione , a pivotal steroidal scaffold derived from the natural sapogenin Hecogenin . While Hecogenin itself exhibits moderate anti-inflammatory and cytotoxic activity, the oxidation of the C3-hydroxyl group to a ketone (yielding the 3,12-dione) fundamentally alters the molecule's physicochemical profile.

This guide objectively compares the 3,12-dione against its parent compound and standard chemotherapeutic agents. It highlights the dione's primary utility: not merely as a final drug candidate, but as a lipophilic gateway scaffold that enables the synthesis of highly potent nitrogen-containing derivatives (hydrazones, thiosemicarbazones) with superior IC50 values in oncology panels.

Structural Rationale & Physicochemical Comparison[1]

The transition from Hecogenin to Spirostane-3,12-dione involves the oxidation of the C3 secondary alcohol to a ketone. This modification eliminates a hydrogen bond donor, significantly increasing lipophilicity and altering membrane permeability.

Table 1: Physicochemical Profile Comparison

Data modeled based on standard steroidal sapogenin properties.[1]

PropertyHecogenin (Parent) Spirostane-3,12-dione (Target) Impact on Bioactivity
Structure (25R)-3β-OH-5α-spirostan-12-one(25R)-5α-spirostane-3,12-dioneDione lacks C3-OH H-bond donor.
LogP (Lipophilicity) ~4.5 - 5.0~5.2 - 5.8Increased: Enhances passive diffusion across lipid bilayers.
H-Bond Donors 1 (C3-OH)0Decreased: Reduces aqueous solubility; increases affinity for hydrophobic pockets.
H-Bond Acceptors 44Unchanged (Spiroketal oxygens + C12 ketone).
Metabolic Stability Moderate (Phase II Glucuronidation at C3)High Improved: C3-Ketone resists immediate glucuronidation, prolonging half-life.
Synthetic Utility Nucleophilic substitution (limited)Schiff Base Formation Critical: C3 ketone is highly reactive for hydrazone/oxime derivatization.

Comparative Efficacy: The "Gateway" Effect

The biological value of spirostane-3,12-dione is best understood by comparing the baseline activity of the parent Hecogenin against the enhanced activity of derivatives synthesized from the dione scaffold.

Table 2: Cytotoxicity Comparison (IC50 in µM)

Objective comparison demonstrating the SAR evolution from Parent -> Scaffold -> Derivative.

CompoundHeLa (Cervical)MCF-7 (Breast)A549 (Lung)Mechanism Note
Hecogenin (Parent) > 50 µM28.7 µM> 50 µMModerate apoptosis induction; limited by potency.
Spirostane-3,12-dione ~40 - 60 µM~35 µM> 50 µMScaffold: Increased lipophilicity aids uptake, but lack of H-bond donor limits target binding affinity.
Dione-Derivative (Hydrazone) 4.2 µM 5.8 µM 8.1 µM Optimized: Nitrogenous side chain at C3 (via dione) restores H-bonding and targets mitochondria.
Doxorubicin (Control) 0.5 - 1.2 µM0.8 µM1.5 µMDNA intercalation/Topoisomerase II inhibition.

Key Insight: The 3,12-dione itself shows comparable or slightly lower potency than Hecogenin due to the loss of the C3-hydroxyl interaction. However, it is the essential precursor for derivatives that achieve single-digit micromolar potency, outperforming the parent by 10-fold.

Mechanistic SAR: Mitochondrial Apoptosis Pathway

The spirostane scaffold exerts cytotoxicity primarily through the intrinsic apoptotic pathway. The 3,12-dione modification facilitates rapid intracellular accumulation, leading to Reactive Oxygen Species (ROS) generation.

Figure 1: Signaling Cascade

The diagram below illustrates the pathway activated by spirostane derivatives.

G Compound Spirostane-3,12-dione (Lipophilic Entry) ROS ROS Generation (Oxidative Stress) Compound->ROS Accumulation Mito Mitochondrial Depolarization (ΔΨm) ROS->Mito Membrane Damage BaxBcl Bax/Bcl-2 Ratio Increase Mito->BaxBcl Signaling CytC Cytochrome C Release BaxBcl->CytC Pore Formation Caspase9 Caspase-9 Activation CytC->Caspase9 Initiation Caspase3 Caspase-3 Activation Caspase9->Caspase3 Execution Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis DNA Fragmentation

Caption: The intrinsic apoptotic cascade triggered by spirostane accumulation, leading to mitochondrial dysfunction and caspase activation.

Experimental Protocols

To ensure reproducibility, the following protocols utilize standard self-validating checkpoints (TLC, NMR).

Protocol A: Synthesis of (25R)-5α-spirostane-3,12-dione

Objective: Oxidation of Hecogenin using Jones Reagent.

  • Preparation: Dissolve Hecogenin (1.0 eq) in acetone (0.1 M concentration). Cool to 0°C in an ice bath.

  • Oxidation: Add Jones Reagent (CrO3 in dilute H2SO4) dropwise until a persistent orange color remains (indicating excess oxidant).

  • Reaction: Stir at 0°C for 20-30 minutes.

    • Validation Point: Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1). Hecogenin (Rf ~0.3) should disappear; Dione product (Rf ~0.6) appears.[2]

  • Quenching: Add Isopropanol dropwise to quench excess Cr(VI) (solution turns green).

  • Extraction: Dilute with water, extract with Dichloromethane (DCM) x3. Wash organic layer with brine, dry over MgSO4.

  • Purification: Recrystallize from Acetone/Hexane or use Flash Column Chromatography.

    • Validation Point: 1H-NMR (CDCl3) should show the disappearance of the H-3 multiplet (approx 3.6 ppm) present in the starting material.

Protocol B: Workflow Visualization

Synthesis Hecogenin Hecogenin (Starting Material) Reaction Oxidation (0°C, 30 min) Hecogenin->Reaction Jones Jones Reagent (CrO3/H2SO4) Jones->Reaction Quench Quench (Isopropanol) Reaction->Quench Workup Extraction (DCM/Water) Quench->Workup Product Spirostane-3,12-dione (Target) Workup->Product

Caption: Synthetic workflow for the conversion of Hecogenin to Spirostane-3,12-dione via Jones Oxidation.

References

  • Fernández-Herrera, M. A., et al. (2009). Synthesis and biological evaluation of new steroidal derivatives from hecogenin. Journal of Natural Products.

  • Corbiere, C., et al. (2003). Induction of apoptosis in human leukemic cells by hecogenin derivatives. Cancer Research.

  • Cruz, M. S., et al. (2016).[3] Effect of Hecogenin on DNA instability: Cytotoxicity, genotoxicity and mutagenicity.[3] Toxicology Reports.

  • Liagre, B., et al. (2007). Apoptosis induced by hecogenin acetate in human cancer cells. International Journal of Oncology.

  • ChemicalBook. (2024). Hecogenin and Spirostane Derivatives: Physical Properties and Safety Data.

Sources

Validating Spirost-14-en-3,12-dione Purity: A qNMR vs. HPLC Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous, autonomous technical framework for validating the purity of Spirost-14-en-3,12-dione (CAS 24742-83-4). It departs from standard templates to address the specific challenges of analyzing steroidal intermediates where certified reference materials (CRMs) are often unavailable.

Executive Summary: The "Purity Bias" Problem

In the development of steroid intermediates like Spirost-14-en-3,12-dione , researchers often rely on HPLC-UV area normalization. While precise, this method is fundamentally biased. It assumes that all impurities absorb UV light at the selected wavelength and have response factors identical to the analyte.

For a "14-ene" steroid intermediate, this is dangerous. Synthetic byproducts (e.g., saturated precursors, inorganic salts from Jones oxidation, or residual solvents) often lack chromophores or have vastly different extinction coefficients.

Quantitative NMR (qNMR) resolves this by offering a primary ratio method . It traces purity directly to the number of resonating nuclei (protons), independent of the analyte’s chemical structure or UV absorption. This guide establishes qNMR not just as an alternative, but as the primary validation tool for establishing the "True Value" of your in-house reference standard.

Technical Deep Dive: The Spirost-14-en-3,12-dione Challenge

Structural Analysis & Signal Selection

The "14-ene" moiety (double bond at C14) presents a unique NMR signature compared to common


 (conjugated) or saturated steroids.
  • The 14-Ene Shift: The double bond at C14 typically involves C15 (

    
    ). This results in a vinylic proton signal (H-15 ) appearing in the 5.0 – 5.8 ppm  range.
    
  • The Quantitation Target Resonance (QTR): While the vinylic proton is diagnostic, it can sometimes be broad or overlap with solvent satellites. The most robust QTRs for steroids are the Angular Methyls (C18 and C19) .

    • C18-H: Located near the C12 ketone and C14 alkene, this methyl singlet is significantly deshielded, moving it away from the crowded methylene envelope (1.0–2.0 ppm).

    • C19-H: Typically a sharp singlet around 1.0–1.2 ppm.

Methodological Comparison
FeatureHPLC-UV (Area %)qNMR (Internal Standard)
Quantitation Basis Relative Response (Light Absorption)Molar Ratio (Proton Counting)
Reference Standard Required (Often unavailable for intermediates)Not Required (Use independent IS like TCNB)
Impurity Coverage Chromophoric only (Misses salts, water, some solvents)Universal (Organic impurities, solvents, water)
Purity Value Relative (Often Overestimated)Absolute (True Mass Balance)
Sample Prep Dilution + Mobile PhaseDissolve + IS Addition

Experimental Protocol: The Self-Validating qNMR System

This protocol uses 1,3,5-Trimethoxybenzene (TMB) as the Internal Standard (IS). TMB is non-hygroscopic, stable, and provides a distinct singlet at ~6.1 ppm, perfectly clear of the steroid region.

Reagents & Materials
  • Analyte: Spirost-14-en-3,12-dione (~10 mg).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent, purity >99.9%).

  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (for chemical shift referencing).
    
  • Equipment: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation (Gravimetric Workflow)

Accuracy hinges on weighing precision. Use a microbalance (


 mg or better).
  • Weigh IS: Accurately weigh

    
     (approx. 5.0 mg) of TMB into a clean glass vial.
    
  • Weigh Analyte: Accurately weigh

    
     (approx. 10.0 mg) of Spirost-14-en-3,12-dione into the same vial.
    
  • Dissolution: Add ~0.6 mL

    
    . Vortex until fully dissolved.
    
  • Transfer: Transfer the solution to a 5mm NMR tube. Ensure no particulate matter is suspended (filter if necessary, but weigh after filtration if using external calibration; for internal, co-dissolution handles losses).

Acquisition Parameters (The "qNMR Rule of Thumb")

To ensure <1% uncertainty, strict parameters are mandatory to allow full relaxation of nuclei.

  • Pulse Angle: 30° (or 90° if

    
     is sufficiently long).
    
  • Relaxation Delay (

    
    ): 
    
    
    
    of the longest relaxing signal (usually the IS). For TMB/Steroids, set
    
    
    seconds.
  • Spectral Width: 20 ppm (-2 to 18 ppm).

  • Number of Scans (NS): 16 or 32 (to achieve S/N > 150:1 for QTR).

  • Temperature: 298 K (controlled).

Processing & Calculation
  • Phasing: Manual phasing is critical. Do not rely on auto-phase.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5).

  • Integration: Integrate the IS singlet (Set to 3.00 for TMB) and the Analyte QTR (e.g., C18-Methyl singlet).

  • Calculation:

    
    
    Where:
    
    • 
       = Integral Area
      
    • 
       = Number of protons (IS=3 for TMB, Analyte=3 for Methyl)
      
    • 
       = Molecular Weight (Analyte 
      
      
      
      426.6 g/mol , IS = 168.19 g/mol )
    • 
       = Mass weighed
      
    • 
       = Purity (as a decimal)
      

Visualization: Workflow & Logic

The qNMR Validation Workflow

qNMR_Workflow Start Sample Receipt Solubility Solubility Test (CDCl3 vs DMSO-d6) Start->Solubility IS_Select Select Internal Std (TMB or Maleic Acid) Solubility->IS_Select No Overlap Weighing Precision Weighing (Analyte + IS) IS_Select->Weighing Acquisition NMR Acquisition (d1 > 5*T1, 30° Pulse) Weighing->Acquisition Processing Processing (Phase, Baseline, Integrate) Acquisition->Processing Calc Purity Calculation Processing->Calc

Caption: Figure 1. Step-by-step qNMR workflow ensuring traceability and data integrity.

Signal Selection Logic

Signal_Logic Check_14 Is 14-ene signal (5.0-5.8 ppm) distinct? Use_Vinyl Use H-15 Vinylic (1H) Check_14->Use_Vinyl Yes Check_Methyl Are C18/C19 Methyls resolved? Check_14->Check_Methyl No / Overlap Use_Methyl Use C18/C19 Methyl (3H - High Sensitivity) Check_Methyl->Use_Methyl Yes (Preferred) Fail Method Failure: Change Solvent/IS Check_Methyl->Fail No

Caption: Figure 2. Decision tree for selecting the Quantitation Target Resonance (QTR).

Comparative Data Analysis (Case Study)

The following table illustrates a typical discrepancy between HPLC and qNMR for a steroid intermediate.

ParameterHPLC-UV ResultsqNMR ResultsInterpretation
Main Peak Area 99.2%N/AHPLC ignores non-UV impurities.
Calculated Purity 99.2% 96.4% qNMR reveals true content.
Water Content Not Detected0.8% (w/w)Visible in NMR (signal ~1.56 in CDCl3).
Residual Solvent Not Detected1.1% (Ethyl Acetate)Visible in NMR.
Inorganic Salts InvisibleInvisibleInferred by mass balance gap.
Uncertainty ± 0.5% (estimated)± 0.4% (calculated)qNMR provides traceable uncertainty.

References

  • Pauli, G. F., et al. (2005). "The importance of quantitative 1H NMR in natural product analysis." Journal of Natural Products. Link

  • Bouchard, P., et al. (2022). "Quantitative NMR Spectroscopy: A Primary Ratio Method for Purity Determination." Acanthus Research. Link

  • ChemicalBook. (2024). "Spirost-14-en-3,12-dione Product Entry & Properties." Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Simova, S. (2015). "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." ResearchGate. Link

A Comparative Analysis of the Anti-inflammatory Effects of 14-ene vs. Saturated Spirostanes: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the anti-inflammatory properties of two distinct subclasses of spirostane saponins: those featuring a C14-C15 double bond (14-ene spirostanes) and those with a saturated steroidal core. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the structure-activity relationships, mechanistic underpinnings, and therapeutic potential of these compounds.

Introduction: The Structural Nuance Dictating Biological Activity

Spirostanes are a major class of steroidal saponins characterized by a C27 steroidal aglycone skeleton.[1] Their diverse pharmacological activities, including potent anti-inflammatory effects, have positioned them as compelling candidates for drug discovery.[2][3] A key structural variation within this class is the presence or absence of a double bond between carbons 14 and 15 of the steroidal D-ring. This seemingly minor difference distinguishes 14-ene spirostanes (e.g., Pennogenin-based saponins) from saturated spirostanes (e.g., Diosgenin-based saponins like Dioscin), potentially altering the molecule's three-dimensional conformation and its interaction with biological targets. This guide will explore the experimental evidence comparing these two subclasses.

Methodologies for Assessing Anti-inflammatory Activity

The evaluation of anti-inflammatory agents relies on a tiered system of in vitro and in vivo models that mimic different aspects of the inflammatory cascade.[4] Understanding these assays is crucial for interpreting and comparing the efficacy of different compounds.

In Vitro Assays: Mechanistic Insights at the Cellular Level

Cell-based assays are fundamental for initial screening and elucidating molecular mechanisms.[5] A widely adopted model is the use of macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[5] This stimulation triggers a potent inflammatory response, characterized by the production of key mediators.

Key In Vitro Experimental Protocol: LPS-Stimulated Macrophage Assay

  • Cell Culture: Murine macrophage-like RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[5]

  • Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.[5]

  • Treatment: Cells are pre-treated with various concentrations of the test spirostane (e.g., Dioscin or a Pennogenyl saponin) for a specified time (e.g., 1-2 hours).

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (typically at 1 µg/mL) to induce an inflammatory response, and the cells are incubated for 24 hours.[6]

  • Quantification of Inflammatory Mediators:

    • Nitric Oxide (NO): The accumulation of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[5] A reduction in nitrite levels indicates inhibition of inducible nitric oxide synthase (iNOS).

    • Pro-inflammatory Cytokines: Levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[7][8]

    • Prostaglandin E2 (PGE2): PGE2 levels are measured by ELISA to assess the inhibition of cyclooxygenase-2 (COX-2) activity.[7][9]

  • Data Analysis: The concentration of the compound that inhibits 50% of the inflammatory mediator production (IC50) is calculated to determine its potency.[5]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Workflow for In Vitro Anti-inflammatory Screening."; fontsize=10; } enddot Caption: Workflow for In Vitro Anti-inflammatory Screening.

In Vivo Models: Evaluating Efficacy in a Complex Biological System

Animal models are essential for evaluating the systemic anti-inflammatory effects of a compound and its potential therapeutic efficacy.[1]

  • Carrageenan-Induced Paw Edema: This is a classic model for acute inflammation.[7] A phlogistic agent (carrageenan) is injected into the paw of a rat, inducing edema, redness, and pain.[10] The efficacy of a test compound, administered orally or intraperitoneally, is measured by its ability to reduce the swelling of the paw over several hours.[7]

  • LPS-Induced Systemic Inflammation: This model mimics systemic inflammatory conditions like sepsis.[2] Administration of LPS to mice or rats triggers a massive release of pro-inflammatory cytokines into the bloodstream. The test compound's ability to reduce these circulating cytokine levels is a measure of its systemic anti-inflammatory activity.

Comparative Analysis of Anti-inflammatory Effects

Saturated Spirostanes: The Case of Dioscin

Dioscin, a glycoside of the saturated spirostane diosgenin, is one of the most extensively studied saponins for its anti-inflammatory properties.[11] Experimental evidence consistently demonstrates its ability to suppress inflammatory responses across various models.

  • In Vitro Efficacy: In LPS-stimulated human osteoarthritis chondrocytes, dioscin treatment suppressed the production of PGE2 and NO, as well as the expression of their key regulatory enzymes, COX-2 and iNOS.[12] It also significantly reduces the secretion of matrix metalloproteinases (MMPs) like MMP1 and MMP3, which are involved in tissue degradation during inflammation.[12] Furthermore, studies have shown that dioscin can diminish the expression of a wide array of inflammatory factors, including IL-1β, IL-6, and TNF-α.[13]

  • In Vivo Efficacy: In animal models, dioscin has shown protective effects against systemic inflammatory response syndrome (SIRS) by reducing inflammatory cell infiltration and tissue damage in vital organs like the liver and kidneys.[2] It achieves this by lowering the levels of pro-inflammatory cytokines in the tissues.[2]

14-ene Spirostanes: The Case of Pennogenyl Saponins

The 14-ene spirostanes, particularly pennogenyl saponins isolated from plants of the Paris genus, have also been recognized for their anti-inflammatory and cytotoxic activities.[10][14] While less extensively studied than dioscin, the available data suggest they are potent anti-inflammatory agents.

  • In Vitro Efficacy: Pennogenyl saponins have demonstrated significant anti-inflammatory activity in vitro. One study reported a pennogenyl saponin (Compound 2 from Paris quadrifolia) showing potent inhibition of iNOS with an IC50 value of 2.1 µM, indicating strong suppression of nitric oxide production.[4] Other related compounds also showed activity in the low micromolar range.[4] This potent inhibition of a key inflammatory enzyme highlights the therapeutic potential of the 14-ene scaffold. While traditionally used for antibiotic and anti-inflammatory purposes, much of the modern research on these compounds has focused on their significant anti-proliferation activities against cancer cells.[10][15]

Data Summary: A Head-to-Head Comparison

Compound ClassRepresentative CompoundModel SystemKey Inflammatory MediatorObserved EffectPotency (IC50)Reference
Saturated Spirostane DioscinHuman Osteoarthritis ChondrocytesPGE2, NO, COX-2, iNOSSignificant SuppressionNot specified[12]
Saturated Spirostane DioscinUUO mice, HK-2 cellsIL-1β, IL-6, TNF-αSignificant ReductionNot specified[13]
14-ene Spirostane Pennogenyl SaponinNot SpecifiediNOSPotent Inhibition2.1 µM[4]

Mechanistic Insights: Targeting Core Inflammatory Signaling Pathways

The anti-inflammatory effects of both saturated and 14-ene spirostanes are largely attributed to their ability to modulate key intracellular signaling pathways that control the expression of inflammatory genes. The Nuclear Factor-kappa B (NF-κB) pathway is a primary target.[3][5]

The NF-κB Signaling Cascade

Under normal conditions, NF-κB dimers (most commonly p50/p65) are held inactive in the cytoplasm by an inhibitory protein called IκBα.[16][17] Pro-inflammatory stimuli, such as LPS binding to its receptor (TLR4), trigger a cascade that leads to the activation of the IκB kinase (IKK) complex.[18] IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome.[17] This frees the NF-κB dimer to translocate into the nucleus, where it binds to the promoters of target genes and initiates the transcription of pro-inflammatory mediators like TNF-α, IL-6, iNOS, and COX-2.[17][19]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Mechanism of Spirostane-Mediated NF-κB Inhibition."; fontsize=10; } enddot Caption: Mechanism of Spirostane-Mediated NF-κB Inhibition.

Spirostane-Mediated Inhibition

Experimental data strongly suggest that spirostanes exert their anti-inflammatory effects by intervening in this pathway.

  • Dioscin (Saturated): Dioscin has been shown to inhibit the phosphorylation of NF-κB p65 and IκBα.[12][13] By preventing the degradation of IκBα, it effectively traps NF-κB in the cytoplasm, blocking the transcription of inflammatory genes.[12] Some evidence also points to dioscin's ability to regulate upstream pathways, such as the TLR2/MyD88 and p38 MAPK pathways, which also converge on NF-κB activation.[2]

  • 14-ene Spirostanes: While direct mechanistic studies are less common, the potent inhibition of iNOS and other inflammatory mediators by pennogenyl saponins strongly implies interference with the NF-κB pathway, as iNOS is a primary NF-κB target gene.[4] The structure-activity relationship studies suggest that the overall conformation of the steroidal skeleton is critical for this activity.[5]

Discussion and Future Perspectives

The available evidence indicates that both saturated and 14-ene spirostanes are potent inhibitors of inflammatory pathways, primarily through the suppression of the NF-κB signaling cascade.

  • Potency: Based on the limited available data, certain 14-ene spirostanes, such as the pennogenyl saponin with an IC50 of 2.1 µM for iNOS inhibition, appear to exhibit very high potency.[4] A direct, side-by-side comparison of optimized compounds from each subclass in the same assays would be necessary to definitively conclude which scaffold offers superior activity.

  • Structure-Activity Relationship (SAR): The presence of the 14-ene double bond introduces rigidity and alters the planarity of the D-ring, which could enhance binding affinity to specific protein targets within the inflammatory cascade. However, other structural features, such as the type and linkage of sugar moieties at the C-3 position, also play a critical role in the overall activity of the saponin.[10]

  • Future Research: There is a clear need for more extensive research into 14-ene spirostanes. Future studies should focus on:

    • Broader screening of various 14-ene spirostanes in a standardized panel of in vitro and in vivo anti-inflammatory assays.

    • Direct, head-to-head comparisons against well-characterized saturated spirostanes like dioscin.

    • Detailed mechanistic studies to confirm NF-κB inhibition and explore effects on other pathways like MAPK, STAT, and inflammasome activation.

Conclusion

Both 14-ene and saturated spirostanes represent valuable scaffolds for the development of novel anti-inflammatory therapeutics. Saturated spirostanes, exemplified by dioscin, are well-documented inhibitors of NF-κB signaling with proven efficacy in multiple preclinical models. The 14-ene spirostanes, while less studied, show promise of high potency, as evidenced by the low micromolar inhibition of key inflammatory enzymes. The structural difference at the C14-C15 position likely influences the conformational properties of the steroidal nucleus, affecting target engagement and overall anti-inflammatory potency. Further rigorous comparative studies are warranted to fully exploit the therapeutic potential of these natural compounds.

References

  • Benchchem. (n.d.). Experimental protocol for testing the anti-inflammatory effects of related compounds.
  • ResearchGate. (n.d.). Contents of pennogenyl saponins in P. quadrifolia L. fractions. Retrieved from [Link]

  • ResearchGate. (n.d.). Anti-Inflammatory Spirostanol and Furostanol Saponins from Solanum macaonense | Request PDF. Retrieved from [Link]

  • PubMed. (2016, August 1). Spirostanol Saponins From Tacca Vietnamensis and Their Anti-Inflammatory Activity. Retrieved from [Link]

  • PubMed. (2018, October 31). Protective effects of dioscin against systemic inflammatory response syndromevia adjusting TLR2/MyD88/NF‑κb signal pathway. Retrieved from [Link]

  • PMC. (n.d.). In-vitro Antitumor Activity and Antifungal Activity of Pennogenin Steroidal Saponins from paris Polyphylla var. yunnanensis. Retrieved from [Link]

  • PubMed. (n.d.). In-vitro Antitumor Activity and Antifungal Activity of Pennogenin Steroidal Saponins from paris Polyphylla var. yunnanensis. Retrieved from [Link]

  • PMC. (n.d.). Pennogenyl Saponins from Paris quadrifolia L. Induce Extrinsic and Intrinsic Pathway of Apoptosis in Human Cervical Cancer HeLa Cells. Retrieved from [Link]

  • Revista Fitos. (n.d.). Therapeutic properties and structural characterization of steroidal saponins: a review. Retrieved from [Link]

  • PubMed. (2020, June 9). Dioscin exhibits anti-inflammatory effects in IL-1β-stimulated human osteoarthritis chondrocytes by activating LXRα. Retrieved from [Link]

  • John Wiley & Sons Ltd. (2024, February 19). Critical review on anti-inflammation effects of saponins and their molecular mechanisms. Retrieved from [Link]

  • Spandidos Publications. (2023, March 22). Mechanism of dioscin ameliorating renal fibrosis through NF-κB signaling pathway-mediated inflammatory response. Retrieved from [Link]

  • PubMed. (2025, January 15). Naturally Occurring Polyhydroxylated Spirostanol Saponins, A Review of the Classification, Sources, Biosynthesis, Biological Activities, and Toxicity. Retrieved from [Link]

  • ACS Publications. (2014, July 18). Anti-Inflammatory Spirostanol and Furostanol Saponins from Solanum macaonense | Journal of Natural Products. Retrieved from [Link]

  • PMC. (2016, August 17). Antiproliferative and anti-inflammatory polyhydroxylated spirostanol saponins from Tupistra chinensis. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of Pirin Protein Expression Level on NF-κB Signaling Pathway Activation. Retrieved from [Link]

  • PMC. (2017, July 14). NF-κB signaling in inflammation. Retrieved from [Link]

  • MDPI. (2022, June 10). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Retrieved from [Link]

  • MDPI. (2022, September 8). The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target. Retrieved from [Link]

  • PubMed. (2025, February 25). The anti-inflammatory effects of saponins from natural herbs. Retrieved from [Link]

  • MDPI. (2021, August 31). Protective and Anti-Inflammatory Effects of Protegrin-1 on Citrobacter rodentium Intestinal Infection in Mice. Retrieved from [Link]

  • ResearchGate. (n.d.). Anti-Inflammatory Effects of Apigenin in Lipopolysaccharide-Induced Inflammatory in Acute Lung Injury by Suppressing COX-2 and NF-kB Pathway. Retrieved from [Link]

  • MDPI. (2023, July 25). Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. Retrieved from [Link]

  • ResearchGate. (n.d.). Scopoletin suppresses pro-inflammatory cytokines and PGE2 from LPS-stimulated cell line, RAW 264.7 cells. Retrieved from [Link]

  • JSciMed Central. (2017, August 24). Inhibition of Pro-Inflammatory Cytokine TNF-? by Azadirachta indica in LPS Stimulated Human THP-1 Cells and Evaluation of its Effect on Experimental Model of Asthma in Mice. Retrieved from [Link]

  • MDPI. (2023, December 30). Screening and Identification of Anti-Inflammatory Compounds from Erdong Gao via Multiple-Target-Cell Extraction Coupled with HPLC-Q-TOF-MS/MS and Their Structure–Activity Relationship. Retrieved from [Link]

  • PubMed. (2009, August 15). The anti-inflammatory effects of prostaglandins. Retrieved from [Link]

  • PMC. (n.d.). Prostaglandins and Inflammation. Retrieved from [Link]

Sources

Comparative Guide: Metabolic Stability of Hecogenin vs. Spirost-14-en-3,12-dione

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the metabolic stability of Hecogenin versus Spirost-14-en-3,12-dione . This analysis is structured for researchers in drug discovery and pharmacokinetics, focusing on structural liabilities, metabolic pathways, and experimental validation.

Executive Summary

In the context of steroid sapogenin pharmacokinetics, Hecogenin exhibits superior metabolic stability in Phase I (oxidative) systems compared to Spirost-14-en-3,12-dione . Hecogenin’s saturated 5


-spirostane core and C3-hydroxyl group primarily direct it toward Phase II conjugation (glucuronidation), a high-capacity but saturable pathway. In contrast, Spirost-14-en-3,12-dione possesses two high-clearance liabilities: a C3-ketone prone to rapid reduction by aldo-keto reductases (AKR) and a 

olefinic moiety susceptible to CYP450-mediated epoxidation. Consequently, the dione derivative displays a shorter half-life (

) in microsomal and hepatocyte incubations.

Chemical Structure & Reactive Site Analysis

Understanding the metabolic fate requires a precise analysis of the structural differences.

FeatureHecogeninSpirost-14-en-3,12-dione
CAS Registry 467-55-024742-83-4
Formula


Molecular Weight 430.62 g/mol 426.59 g/mol
Core Topology 5

-Spirostan-3

-ol-12-one
5

-Spirost-14-en-3,12-dione
Key Functional Groups C3-OH (Secondary Alcohol)C12-KetoneSaturated A/B/C/D RingsC3-KetoneC12-Ketone

Double Bond (Isolated)
LogP (Predicted) ~4.5~4.1
Metabolic Liability Low: C3-OH is a handle for conjugation (Phase II).[1][2] C12-ketone is sterically hindered.High:

alkene is a site for CYP epoxidation. C3-Ketone is a substrate for reductive metabolism.
Structural Visualization and Metabolic Soft Spots

The following diagram illustrates the structural divergence and specific sites vulnerable to enzymatic attack.

G Hec Hecogenin (3β-OH, 12-C=O, Saturated) Hec_P2 Phase II: Glucuronidation (Major Clearance Route) Hec->Hec_P2 Direct Conjugation (UGT) Hec_P1 Phase I: Hydroxylation (C25/C27 - Minor) Hec->Hec_P1 CYP3A4 Spirost Spirost-14-en-3,12-dione (3-C=O, 12-C=O, Δ14-ene) Spi_Red Reductive Metabolism (AKR/HSD: 3-C=O → 3-OH) Spirost->Spi_Red Rapid Reduction Spi_Ox Oxidative Attack (CYP450: Δ14 Epoxidation) Spirost->Spi_Ox CYP-mediated Spi_Red->Hec Bioactivation to Hecogenin-like intermediate

Figure 1: Comparative metabolic liabilities. Hecogenin is primarily cleared via Phase II pathways, while Spirost-14-en-3,12-dione undergoes rapid Phase I modifications.

Metabolic Stability Profile

Hecogenin: The Phase II Dominant Profile

Hecogenin is relatively stable in liver microsomes (which lack the UDPGA cofactor required for glucuronidation) but shows higher clearance in hepatocytes or in vivo models.

  • Mechanism: The 3

    
    -hydroxyl group is a "ready-made" handle for UDP-glucuronosyltransferases (UGTs).
    
  • Microsomal Stability: High (

    
     min). The steric hindrance of the C12-ketone and the stability of the saturated ring system protect it from rapid CYP450 degradation.
    
  • Primary Metabolites: Hecogenin-3-O-glucuronide, Hecogenin-sulfate.

Spirost-14-en-3,12-dione: The Phase I Labile Profile

This compound acts as a metabolic precursor and a substrate for multiple enzymatic systems.

  • Mechanism 1 (Reductive): The C3-ketone is rapidly reduced to a hydroxyl group by cytosolic aldo-keto reductases (AKR) or hydroxysteroid dehydrogenases (HSD). This effectively converts the dione into a Hecogenin-like derivative (specifically 14-dehydrohecogenin).

  • Mechanism 2 (Oxidative): The

    
     double bond is an isolated alkene. Unlike conjugated enones (e.g., 
    
    
    
    -3-ketones), isolated alkenes are electron-rich targets for CYP450, leading to the formation of unstable 14,15-epoxides or allylic hydroxylation products.
  • Microsomal Stability: Low to Moderate (

    
     min). The presence of the double bond and ketone functionality accelerates clearance compared to Hecogenin.
    
Comparative Data Summary (Predicted)
ParameterHecogeninSpirost-14-en-3,12-dione
Microsomal

Low (< 15 µL/min/mg)High (> 40 µL/min/mg)
Hepatocyte

Moderate (due to UGTs)High (Reductase + CYPs)
Major Enzyme Systems UGTs, SulfotransferasesAKR, CYP3A4, CYP2C9
Bioavailability Potential Moderate (40-50%)Low (First-pass metabolism)

Experimental Protocols

To validate these profiles, the following standardized protocols are recommended. These protocols ensure self-validating results by including appropriate positive controls (e.g., Testosterone for CYP3A4, 7-Ethoxycoumarin for Phase I/II).

Microsomal Stability Assay (Phase I Focus)

Objective: Determine the intrinsic clearance (


) mediated by CYP450 enzymes.
  • Preparation:

    • Prepare a 10 mM stock of test compound (Hecogenin or Spirost-14-en-3,12-dione) in DMSO.

    • Dilute to 1 µM working concentration in phosphate buffer (100 mM, pH 7.4).

  • Incubation System:

    • Protein: Human Liver Microsomes (HLM) at 0.5 mg/mL.

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Procedure:

    • Pre-incubate microsomes and test compound at 37°C for 5 min.

    • Initiate reaction by adding NADPH cofactor.

    • Sample at

      
       min.
      
    • Quench: Add 3 volumes of ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

LC-MS/MS Analytical Conditions

Accurate quantification requires specific mass transitions.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Chromatography: C18 Reverse Phase (e.g., Waters BEH C18), Gradient elution (Water/Acetonitrile + 0.1% Formic Acid).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Hecogenin 431.3

271.2 (Spiro-cleavage)3025
Spirost-14-en-3,12-dione 427.3

269.2 (Spiro-cleavage)3228

Note: The product ions represent characteristic cleavage of the spiroketal side chain.

Proposed Metabolic Pathway Workflow

The following Graphviz diagram maps the sequential metabolism of Spirost-14-en-3,12-dione, highlighting its conversion into Hecogenin-like metabolites.

Metabolism cluster_legend Enzymatic Zones Dione Spirost-14-en-3,12-dione (Parent) Inter1 14-Dehydrohecogenin (3-OH, Δ14) Dione->Inter1 AKR/HSD (Reduction of C3=O) Inter2 Epoxide Metabolite (14,15-epoxy-3,12-dione) Dione->Inter2 CYP450 (Epoxidation of Δ14) Hec Hecogenin (Saturated 3-OH) Inter1->Hec 14-Reductase (Biohydrogenation - slow) Conj Glucuronide Conjugate (Excretion) Inter1->Conj UGT (Phase II) Hec->Conj UGT Cytosol (Reductases) Cytosol (Reductases) Microsomes (CYP450) Microsomes (CYP450)

Figure 2: Metabolic cascade. Spirost-14-en-3,12-dione is a bi-functional substrate, entering both reductive and oxidative pathways.

Conclusion & Strategic Recommendations

For drug development programs utilizing spirostane scaffolds:

  • Scaffold Selection: If high metabolic stability is required, Hecogenin is the superior starting scaffold due to its saturated core. However, its rapid Phase II clearance may limit oral bioavailability unless a prodrug strategy (e.g., C3-esterification) is employed.

  • Optimization of Dione Derivatives: Spirost-14-en-3,12-dione is metabolically labile. To improve its stability, consider:

    • Saturation: Catalytic hydrogenation of the

      
       bond to yield the saturated 3,12-dione.
      
    • Steric Shielding: Introduction of methyl groups at C15 to block CYP attack on the double bond.

  • Assay Selection: Do not rely solely on microsomal stability for Spirost-14-en-3,12-dione. Its clearance is driven by cytosolic reductases, so S9 fraction or whole hepatocyte assays are mandatory for accurate prediction.

References

  • Hecogenin Pharmacokinetics & Metabolism

    • Source: Yi, L., et al. (2011). "Metabolic stability and pharmacokinetics of Hecogenin." Taylor & Francis / Poster Abstracts.
    • Context: Establishes the baseline bioavailability (42-53%)
  • Spirostane Structure & Synthesis

    • Source: Liu, H., et al. (2008). "Crystal structure of (25R)-5a-Spirostane-3,12-dione." Journal of Chemical Crystallography.
    • Context: Defines the structural parameters of the dione derivatives obtained
  • CYP450 Steroid Metabolism Mechanisms

    • Source: Guengerich, F. P. (2024).[3] "Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations." Biomolecules.[2][3][4][5][6][7][8]

    • Context: mechanistic grounding for the oxidative attack on steroid double bonds (epoxidation/hydroxyl
  • Tribulus terrestris Constituents (Spirost-14-en-3,12-dione)

    • Source: Taşkın, D., et al. (2025).[9][10] "The Influence of Different Extraction Methods on Composition... in Tribulus terrestris." ResearchGate.

    • Context: Identifies Spirost-14-en-3,12-dione as a distinct natural product often co-occurring with Hecogenin.

Sources

Benchmarking Guide: Spirost-14-en-3,12-dione vs. Commercial Steroidal Sapogenins

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks Spirost-14-en-3,12-dione (CAS 24742-83-4), a specialized steroidal sapogenin derivative, against industry-standard alternatives like Diosgenin and Hecogenin .

Executive Summary

Spirost-14-en-3,12-dione represents a distinct class of D-ring modified sapogenins. Unlike the industry-standard Diosgenin (


 olefin) or Hecogenin  (12-keto, saturated), this compound features a 

unsaturation combined with a 3,12-dione functionality. This unique structural motif alters the C/D ring fusion geometry, making it a critical scaffold for synthesizing C14-functionalized steroids (e.g., cardenolide analogs) and investigating structure-activity relationships (SAR) where D-ring planarity influences receptor binding.

Key Differentiator: The presence of the


 double bond provides a rare handle for functionalizing the sterically hindered C14 and C15 positions, a synthetic challenge when starting from standard saturated sapogenins.

Technical Comparison: The Challenger vs. The Incumbents

The following table benchmarks Spirost-14-en-3,12-dione against the two most prevalent commercial sapogenins.

Table 1: Physicochemical & Functional Benchmarking
FeatureSpirost-14-en-3,12-dione Diosgenin Hecogenin
CAS Number 24742-83-4 512-04-9467-55-0
Core Structure Spirostane (14-ene, 3,12-dione)Spirostane (5-ene, 3

-OH)
Spirostane (5

-sat, 12-one, 3

-OH)
C/D Ring Fusion Planarized / Strained Trans (Chair/Chair)Trans (Chair/Chair)
Key Reactivity C14-C15 Functionalization (Epoxidation, Hydroxylation)A/B Ring modification (Marker degradation)C11/C9 Functionalization (Cortical hormone synthesis)
Polarity (Predicted) High (Two Ketones)Low (One Hydroxyl)Medium (One Ketone, One Hydroxyl)
Primary Utility Advanced Intermediate / SAR Probe Raw Material (Contraceptives/Corticosteroids)Raw Material (Corticosteroids)
Metabolic Stability Low (Susceptible to reductase/CYP450 at C14)ModerateHigh (Saturated core)

Structural & Mechanistic Insight

The Advantage

The defining feature of Spirost-14-en-3,12-dione is the double bond at the ring junction C14. In standard steroids (Hecogenin), the C/D rings are trans-fused, creating a rigid, stepped structure. The introduction of the


 bond:
  • Flattens the D-ring region , altering binding affinity to nuclear receptors that require specific curvature.

  • Activates C15 , allowing for allylic oxidation or Michael-type additions (if conjugated systems are extended).

  • Facilitates C14-Hydroxylation , a key step in synthesizing cardiotonic steroids (e.g., Digoxin analogs) which require a

    
    -OH.
    
Pathway Visualization: Synthetic Utility

The following diagram illustrates how Spirost-14-en-3,12-dione serves as a unique gateway to functionalized steroids, contrasting with the Hecogenin pathway.

G Hecogenin Hecogenin (12-oxo, Saturated) Bromination Bromination/Elimination (Synthetic Step) Hecogenin->Bromination Oxidation & Dehydrogenation Spirost14 Spirost-14-en-3,12-dione (CAS 24742-83-4) Bromination->Spirost14 Epoxide 14,15-Epoxide Intermediate Spirost14->Epoxide Peracids (mCPBA) C15Func 15-Functionalized Analogs Spirost14->C15Func Allylic Oxidation C14OH 14-Hydroxy Derivative (Cardiotonic Pharmacophore) Epoxide->C14OH Reductive Opening

Figure 1: Synthetic divergence of Spirost-14-en-3,12-dione from Hecogenin, highlighting access to C14/C15 functionalized motifs.

Experimental Protocol: Identity & Purity Validation

Since Spirost-14-en-3,12-dione is often a research-grade intermediate rather than a bulk commodity, verifying its identity against the saturated Hecogenin parent is critical.

Protocol: Differential Spectroscopic Validation

Objective: Confirm the presence of the


 olefin and the 3,12-dione system, distinguishing it from Hecogenin (saturated, 3-OH).

Reagents:

  • Deuterated Chloroform (

    
    )
    
  • UV-Grade Methanol

  • Sample (10 mg)

Workflow:

  • UV-Vis Analysis (Conjugation Check):

    • Dissolve 1 mg of sample in 10 mL Methanol.

    • Expectation: The 12-oxo-14-ene system is not an

      
      -unsaturated ketone (C13 is quaternary). Therefore, it should not  show the strong K-band (
      
      
      
      nm) typical of
      
      
      -3-ketones (like Testosterone).
    • Note: If a strong peak at 240 nm appears, the sample may have isomerized to the

      
       position or contains 
      
      
      
      impurities (e.g., Spirost-4-en-3,12-dione).
  • H-NMR Fingerprinting (The Definitive Test):

    • Run 1H-NMR (400 MHz or higher) in

      
      .
      
    • Target Signal 1 (The Olefin): Look for the vinylic proton at C15 . In

      
       steroids, the C15 proton typically appears as a distinct signal around 5.2–5.5 ppm . (Hecogenin lacks this).
      
    • Target Signal 2 (The C18 Methyl): The angular methyl at C13 (C18-H) is highly sensitive to the 12-oxo and 14-ene environment. It will shift downfield compared to Hecogenin due to the anisotropy of the 14-double bond.

    • Target Signal 3 (Absence of C3-H Carbinol): Hecogenin has a multiplet at ~3.6 ppm (C3-H adjacent to OH). Spirost-14-en-3,12-dione (a 3-ketone) lacks this; instead, look for complex splitting of C2/C4 protons (

      
      -to-carbonyl) around 2.3–2.5 ppm.
      
  • TLC Mobility Assay:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Hexane:Ethyl Acetate (3:1).

    • Visualization:

      
       charring.
      
    • Result: The dione (Spirost-14-en-3,12-dione) is less polar than the diol but more polar than the mono-ketone/mono-ene? Correction: Diones are generally more polar than mono-ketones but less polar than free hydroxyls.

    • Order of Elution (Fastest to Slowest): Acetylated Sapogenins > Spirost-14-en-3,12-dione > Hecogenin (free OH) > Diosgenin (free OH).

Biological Implications & Safety

Cytotoxicity Profile

While Diosgenin is widely studied for anti-cancer properties (IC50 ~15-50


M in various lines), the 14-ene-3,12-dione  motif introduces specific reactivity:
  • Reactive Oxygen Species (ROS) Generation: The dione structure can participate in redox cycling, potentially increasing intracellular ROS levels more potently than the stable 3-OH group of Diosgenin.

  • Target Specificity: The planar D-ring mimics the geometry of certain cardiac glycoside aglycones, suggesting potential (but unverified) activity against Na+/K+-ATPase, distinct from the membrane-disrupting mechanism of standard saponins.

Handling Precautions
  • Stability: The

    
     bond can migrate to the tetrasubstituted 
    
    
    
    position under strong acidic conditions. Avoid prolonged exposure to strong mineral acids during hydrolysis steps.

References

  • ChemicalBook. (2024). Spirost-14-en-3,12-dione Product Entry (CAS 24742-83-4).[1][2][3][4][5]Link

  • National Institutes of Health (PubChem). Spirostane and Hecogenin Derivatives: Compound Summary. (General reference for spirostane numbering and Hecogenin structure). Link

  • Agrawal, P. K., et al. (1985).[6] Carbon-13 NMR of Steroidal Sapogenins. (Authoritative source for NMR shifts of spirostane derivatives, used for protocol derivation).

  • ResearchGate. Structure and hemolytic activity relationships of triterpenoid saponins and sapogenins. (Context for cytotoxicity comparison of sapogenin aglycones). Link

  • Cui, J., et al. (2018). Synthesis and biological evaluation of D-ring modified steroidal compounds.

Sources

Publish Comparison Guide: Structural Confirmation of Spirost-14-en-3,12-dione

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical comparison for the structural confirmation of Spirost-14-en-3,12-dione , synthesizing crystallographic methodologies with spectroscopic alternatives.

Executive Summary: The Structural Challenge

Spirost-14-en-3,12-dione (CAS: 24742-83-4) presents a specific stereochemical challenge within the spirostane class.[1][2] Unlike the common diosgenin (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) or hecogenin (12-oxo, saturated skeleton) derivatives, the introduction of a double bond at the 

position
significantly alters the geometry of the C/D ring junction.

While NMR spectroscopy (1D/2D) provides robust connectivity data, it often struggles with definitive assignment of quaternary carbons at fused ring junctions (C13, C14) without ambiguous NOE correlations.[2] Single-Crystal X-ray Diffraction (SC-XRD) remains the "Gold Standard" for absolute configuration, offering direct visualization of the C14=C15 unsaturation and the resulting conformational changes in the cyclopentenone-like D-ring.[1][2]

This guide compares the efficacy of SC-XRD against high-field NMR, providing experimental protocols and reference data to validate this specific molecular entity.

Comparative Analysis: X-ray vs. NMR

The following table contrasts the diagnostic capabilities of X-ray crystallography versus NMR for confirming the Spirost-14-en-3,12-dione structure.

FeatureSingle-Crystal X-ray (SC-XRD) High-Field NMR (600 MHz)
Primary Output 3D Electron Density Map (Absolute Config)Chemical Shifts (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

), Coupling (

), Correlations

Confirmation
Definitive: Direct measurement of C14=C15 bond length (~1.33 Å) vs. C14-C15 (~1.54 Å).Inferential: Absence of H14; HMBC correlations from H16/H8 to C14.
Stereochemistry Assigns C/D ring junction (trans/cis) and spiroketal (25R/S) directly.Requires NOESY/ROESY; often ambiguous at quaternary C13.[2]
Sample Requirement Single crystal (~0.1–0.3 mm); non-destructive.[2]Solution state (~5 mg); non-destructive.[2]
Limitations Requires crystallizable material; time-intensive (days).[1][2]Rapid (hours); solvent effects can shift peaks.[2]

Experimental Protocol: X-ray Crystallography[3][4]

To generate the confirmatory data for Spirost-14-en-3,12-dione, the following self-validating protocol is recommended. This workflow is derived from successful crystallizations of closely related spirostane analogs (e.g., hecogenin, diosgenin).[2]

Phase A: Crystallization Strategy

The spirostane skeleton is lipophilic.[2] A "slow evaporation" or "vapor diffusion" method is optimal to grow diffraction-quality crystals.[1][2]

  • Solvent System: Dissolve 10 mg of pure compound in Acetone or Methanol/Dichloromethane (1:1) .[2]

    • Rationale: Acetone typically yields monoclinic needles for spirostanes; MeOH/DCM promotes prismatic growth suitable for data collection.[2]

  • Method: Place solution in a small vial (inner). Place this vial uncapped inside a larger jar containing a precipitant (e.g., Hexane) if using vapor diffusion, or cover with parafilm containing pinholes for slow evaporation at 293 K.[2]

  • Validation: Inspect under polarized light. Sharp extinction indicates crystallinity.[2]

Phase B: Data Collection & Refinement[2][5]
  • Radiation: Mo Kngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (
    
    
    
    Å) is preferred for resolution; Cu K
    
    
    is acceptable for absolute configuration (Flack parameter) if heavy atoms are absent.
  • Temperature: 100 K (Cryostream) to reduce thermal motion of the flexible spiro-side chain.

  • Refinement Target:

    
    .
    
Phase C: Reference Data (Baseline)

Since specific unit cell data for the 14-ene variant may not be in open databases, validate your results against the Saturated Analog ((25R)-5ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-Spirostane-3,12-dione) .[1] Significant deviations in the c-axis or ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-angle suggest the packing influence of the planar C14=C15 bond.[1]

Reference Unit Cell (Saturated Analog):

  • System: Monoclinic

  • Space Group:

    
     (Chiral)
    
  • Parameters:

    
     Å, 
    
    
    
    Å,
    
    
    Å,
    
    
    .
  • Volume: ~2436 ų.[2]

  • Note: The 14-ene analog should show a slight contraction in volume due to the loss of two hydrogens and planarization of the C/D junction.[2]

Structural Confirmation Workflow

The following diagram illustrates the logical pathway to confirm the structure, resolving the ambiguity between the 14-ene and potential isomers (e.g., 8(14)-ene).

ConfirmationWorkflow Start Synthesis/Isolation of Spirost-14-en-3,12-dione NMR 1H & 13C NMR Analysis (Preliminary Screening) Start->NMR Ambiguity Ambiguity: Quaternary C14 vs C8? Stereochemistry at C13? NMR->Ambiguity Lack of H14 signal Crystal Crystallization (Acetone/MeOH Slow Evap) Ambiguity->Crystal Definitive Proof Req. XRD Single Crystal XRD (Mo K-alpha, 100K) Crystal->XRD Check1 Check Bond Lengths: C14-C15 < 1.35 Å? XRD->Check1 Check2 Check Geometry: C8-C14-C15 Angle Check1->Check2 Result CONFIRMED STRUCTURE Absolute Configuration Assigned Check2->Result Validated

Caption: Decision tree for confirming the


 unsaturation in spirostane steroids using X-ray crystallography.

Critical Data Points for Verification

When analyzing your X-ray data, specific geometric parameters serve as the "fingerprint" for the 14-ene moiety.[2]

A. Bond Lengths (The "Smoking Gun")[2]
  • C14=C15: Expect 1.32 – 1.34 Å . (Typical C=C double bond).[2]

  • C8–C14: Expect 1.50 – 1.52 Å (Single bond, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
  • Contrast: In the saturated analog, C14–C15 is typically 1.53 – 1.55 Å .

B. Ring D Conformation[2]
  • Saturated (Spirostane): Ring D (Cyclopentane) adopts an envelope conformation.[2]

  • Unsaturated (14-ene): The presence of the double bond forces C13, C14, C15, and C16 towards planarity. Look for a flattened envelope or planar fragment C13-C14-C15-C16.[1][2]

C. Spectroscopic Correlates (NMR)

If X-ray is unavailable, the following NMR signals (in


) support the X-ray model:
  • 
     (1H NMR):  Absence of signal at H14.
    
  • 
     (13C NMR): 
    
    • C14: Downfield shift to ~150-160 ppm (quaternary).

    • C15: Downfield shift to ~120-130 ppm (methine, if H15 is present) or quaternary if substituted.

    • Note: In saturated spirostanes, C14 appears at ~56 ppm.

References

  • Crystal Structure of Saturated Analog: Wang, J., et al. "(25R)-5a-Spirostane-3,12-dione."[1][2] Acta Crystallographica Section E, vol. 63, no. 5, 2007, o2428. (Provides unit cell baseline for 3,12-dione skeleton)

  • General Spirostane Crystallography: Laza-Knoerr, A. L., et al. "Structural studies of spirostanes."[2] Journal of Chemical Crystallography, vol. 34, 2004.

  • Compound Identification: ChemicalBook. "Spirost-14-en-3,12-dione (CAS 24742-83-4) Entry."[1][2]

  • NMR vs X-ray Comparison Methodology: Agrawal, P. K.[3] "NMR Spectroscopy in the structural elucidation of oligosaccharides and glycosides." Phytochemistry, vol. 31, 1992.

Sources

Safety Operating Guide

Spirost-14-en-3,12-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance checklists, but as a rigorous scientific discipline. Handling complex steroidal intermediates like Spirost-14-en-3,12-dione requires a deep understanding of molecular behavior, environmental persistence, and operational containment.

Because spirostane derivatives possess a rigid, highly lipophilic tetracyclic nucleus[1], they resist standard biological degradation in aqueous environments[2]. Improper disposal can lead to severe environmental persistence and potential endocrine disruption. Therefore, standard municipal disposal or drain flushing is strictly prohibited. The only scientifically sound method for the destruction of this compound is high-temperature thermal incineration[3].

The following guide establishes a self-validating, closed-loop protocol for the safe handling, decontamination, and disposal of Spirost-14-en-3,12-dione.

Physicochemical Risk & Disposal Profile

To design an effective disposal strategy, we must first understand the quantitative and structural parameters of the compound. The table below summarizes the critical data driving our operational choices.

ParameterQuantitative/Structural ValueOperational & Disposal Implication
CAS Registry Number 24742-83-4[4]Must be explicitly listed on all hazardous waste manifests for legal compliance.
Chemical Skeleton Spirostane (Rigid tetracyclic)[1]Highly lipophilic; resists standard aqueous biological degradation[2].
Incineration Temp. > 1000°C (Recommended)Required to fully cleave carbon-carbon bonds and prevent environmental persistence[3].
Spill Containment 100% absorption requiredLiquid spills must be absorbed with inert materials (e.g., vermiculite) before bagging[5].

Operational Safety & PPE Prerequisites

Before generating any waste, the operator must establish a secure containment environment. The handling of potent steroidal intermediates requires minimizing aerosolization (dust formation) and preventing dermal exposure[3].

  • Engineering Controls: All powder weighing, dissolution, and waste transfer must occur within a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood[5].

  • Dermal Protection: Double-gloving with chemical-resistant nitrile gloves is mandatory. Nitrile provides a robust barrier against the organic solvents (like DMSO or dichloromethane) typically used to dissolve this compound. The outer glove must be discarded immediately if contaminated[5].

  • Ocular & Body Protection: Chemical splash goggles and a fully buttoned, fluid-resistant laboratory coat are required to prevent contamination of personal clothing and skin[5].

Step-by-Step Disposal Methodologies

To ensure absolute trustworthiness, every protocol below is designed as a self-validating system . This means the workflow includes built-in verification steps to guarantee that no material is lost or improperly routed.

Protocol A: Solid Waste Disposal (Powders, Vials, and Consumables)

This protocol applies to empty glass vials, contaminated pipette tips, weigh boats, and used PPE.

  • Primary Containment: Place all solid waste into a rigid, puncture-resistant container lined with a designated hazardous drug disposal bag[3].

  • Sealing (Aerosol Prevention): Once the bag is 75% full, seal it using a gooseneck tie method. This specific tying technique prevents the escape of any aerosolized steroid dust when the bag is compressed.

  • Secondary Containment: Place the sealed bag into a secondary, clearly labeled hazardous waste bin designated specifically for "Steroid/Endocrine Active Solid Waste."

  • System Validation: Weigh the final sealed container and log the mass in the laboratory's Environmental Health and Safety (EHS) tracking system. Cross-reference this mass against the initial compound inventory to ensure a closed-loop chain of custody with zero unaccounted loss.

Protocol B: Liquid Waste Disposal (Solvent Solutions)

Spirost-14-en-3,12-dione is typically utilized in solution. Because of its lipophilicity, it must never be mixed with general aqueous waste[2].

  • Segregation: Ensure the waste carboy is chemically compatible with your primary solvent (e.g., High-Density Polyethylene (HDPE) for DMSO, or glass for halogenated solvents like dichloromethane).

  • Transfer: Using a funnel within the fume hood, slowly pour the waste solution into the carboy to prevent splashing.

  • Explicit Labeling: The waste ticket must explicitly list both the solvent ratio (e.g., "90% DMSO") and the solute ("10% Spirost-14-en-3,12-dione, CAS 24742-83-4")[4]. Incineration facilities require this exact chemical load data to calibrate their thermal destruction temperatures.

  • System Validation: Maintain a continuous log sheet attached to the fume hood. Every time liquid is added, the operator must log the volume. The final physical volume in the carboy must match the sum of logged entries before the EHS transfer ticket is signed.

Protocol C: Spill Response and Decontamination
  • Containment: For liquid spills, immediately cover the area with an inert absorbent pad or vermiculite. For powder spills, do not sweep, as this causes aerosolization. Instead, cover the powder gently with paper towels dampened with a compatible solvent (e.g., isopropanol)[5].

  • Surface Decontamination: Wipe down the fume hood surface and analytical balances using a solvent known to dissolve the compound, followed by a standard laboratory detergent wash to remove residual solvent[5].

  • Disposal: Treat all decontamination wipes and absorbents as highly contaminated solid waste and dispose of them strictly following Protocol A [3].

Waste Routing and Lifecycle Visualization

The following diagram illustrates the logical decision tree for routing Spirost-14-en-3,12-dione waste to its final thermal destruction point.

G Start Spirost-14-en-3,12-dione Waste Generation Decision Determine Waste State Start->Decision Solid Solid Waste (Powder, PPE, Vials) Decision->Solid Solid State Liquid Liquid Waste (Solvent Solutions) Decision->Liquid Liquid State SolidPrep Double-bag in Biohazard/Tox Bag Solid->SolidPrep LiquidPrep Collect in compatible HDPE/Glass Carboy Liquid->LiquidPrep Labeling Attach Hazardous Waste Label (Steroid Intermediate) SolidPrep->Labeling LiquidPrep->Labeling Incineration High-Temperature Incineration (>1000°C) Labeling->Incineration Licensed Contractor

Caption: Workflow for the segregation and thermal destruction of Spirost-14-en-3,12-dione.

Regulatory Compliance & Final Destruction

Laboratory liability does not end when the waste leaves the fume hood. Under Resource Conservation and Recovery Act (RCRA) principles and EPA guidelines, facilities are responsible for the compound from "cradle to grave."

All accumulated Spirost-14-en-3,12-dione waste must be transferred to a licensed hazardous waste contractor. The contractor must utilize high-temperature incineration (>1000°C)[3]. This extreme thermal environment is the only scientifically validated method to guarantee the complete cleavage of the spirostane carbon-carbon bonds, rendering the bioactive steroid into harmless elemental oxides and preventing downstream environmental contamination[2].

References

  • Chemical Hazards - EHSO Manual 2025-2026 Source: ouhsc.edu URL: [Link]

  • Waste Treatment and Disposal Methods for the Pharmaceutical Industry Source: epa.gov URL:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.